molecular formula C8H9ClO2S B3021908 1-(Chloromethyl)-4-(methylsulfonyl)benzene CAS No. 40517-43-9

1-(Chloromethyl)-4-(methylsulfonyl)benzene

Cat. No.: B3021908
CAS No.: 40517-43-9
M. Wt: 204.67 g/mol
InChI Key: LXPRVXKHIXWBJZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPRVXKHIXWBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960924
Record name 1-(Chloromethyl)-4-(methanesulfonyl)benzene
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Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53606-06-7, 40517-43-9
Record name Benzene, 1-(bromomethyl)-4-(methylsulfonyl)-
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Record name 1-(Chloromethyl)-4-(methanesulfonyl)benzene
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Record name 1-(chloromethyl)-4-methanesulfonylbenzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(chloromethyl)-4-(methylsulfonyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] Its utility stems from the presence of two reactive functional groups: the chloromethyl group, which is susceptible to nucleophilic substitution, and the methylsulfonyl group, which can influence the physicochemical properties of a molecule.[1] This document will delve into the most practical and scalable synthetic routes, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most viable methods, which will be detailed in this guide, involve either the late-stage introduction of the chloromethyl group to a pre-formed sulfone or the oxidation of a sulfide precursor already bearing the chloromethyl moiety.

Synthesis Pathway Overview

Synthesis_Pathways cluster_0 Route A: Chlorination of Alcohol cluster_1 Route B: Oxidation of Sulfide 4-Methylsulfonylphenylacetic_acid 4-(Methylsulfonyl)phenylacetic acid 4-Methylsulfonylphenylmethanol (4-(Methylsulfonyl)phenyl)methanol 4-Methylsulfonylphenylacetic_acid->4-Methylsulfonylphenylmethanol Reduction Target_A 1-(Chloromethyl)-4- (methylsulfonyl)benzene 4-Methylsulfonylphenylmethanol->Target_A Chlorination 4-Methylthiophenylacetonitrile 4-Methylthiophenylacetonitrile 1-Chloromethyl-4-methylthiobenzene 1-(Chloromethyl)-4-(methylthio)benzene 4-Methylthiophenylacetonitrile->1-Chloromethyl-4-methylthiobenzene Reduction & Chlorination Target_B 1-(Chloromethyl)-4- (methylsulfonyl)benzene 1-Chloromethyl-4-methylthiobenzene->Target_B Oxidation

Caption: Primary synthetic routes to this compound.

Route A: Chlorination of (4-(Methylsulfonyl)phenyl)methanol

This pathway is often favored due to the commercial availability of the starting materials and the generally high yields of the individual steps. The key transformation is the conversion of a benzylic alcohol to the corresponding chloride.

Part 1: Synthesis of the Precursor, (4-(Methylsulfonyl)phenyl)methanol

The necessary precursor, (4-(methylsulfonyl)phenyl)methanol, can be readily prepared by the reduction of 4-(methylsulfonyl)phenylacetic acid.

Experimental Protocol: Reduction of 4-(Methylsulfonyl)phenylacetic acid

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • 4-(Methylsulfonyl)phenylacetic acid (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Borane-tetrahydrofuran complex (BH3·THF) solution (1.5 eq)

  • Procedure:

    • Under a nitrogen atmosphere, 4-(methylsulfonyl)phenylacetic acid is dissolved in anhydrous THF.

    • The solution is cooled to 0 °C in an ice bath.

    • The borane-tetrahydrofuran complex solution is added dropwise to the stirred solution over 30 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the mixture is cooled to 0 °C and carefully quenched by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid.

  • Workup and Purification:

    • The organic solvent is removed under reduced pressure.

    • The aqueous residue is extracted with ethyl acetate (3 x volumes).

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the crude (4-(methylsulfonyl)phenyl)methanol, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Part 2: Chlorination of (4-(Methylsulfonyl)phenyl)methanol

The conversion of the benzylic alcohol to the chloride is efficiently achieved using thionyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

  • Reaction Setup: A dry, two-necked round-bottom flask is fitted with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel.

  • Reagents:

    • (4-(Methylsulfonyl)phenyl)methanol (1.0 eq)

    • Thionyl chloride (SOCl2) (1.2 - 1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

  • Procedure:

    • (4-(Methylsulfonyl)phenyl)methanol is dissolved in the anhydrous solvent in the reaction flask.

    • A catalytic amount of DMF can be added to facilitate the reaction.[2]

    • Thionyl chloride is added dropwise from the dropping funnel at room temperature.[3] A mild exotherm may be observed.

    • After the addition is complete, the reaction mixture is heated to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours.[4] Reaction progress should be monitored by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • Excess thionyl chloride and the solvent are carefully removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent like dichloromethane and washed cautiously with ice-cold water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to afford the crude this compound.

    • The product can be purified by recrystallization from a solvent such as methanol or an ethanol/water mixture to yield a white solid.

Reaction Mechanism: Chlorination with Thionyl Chloride

Thionyl_Chloride_Mechanism Alcohol R-OH Chlorosulfite R-O-S(O)Cl Alcohol->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ HCl HCl Chlorosulfite->HCl Product R-Cl Chlorosulfite->Product → R-Cl + SO₂ SO2 SO₂

Caption: Simplified mechanism of alcohol chlorination using thionyl chloride.

Route B: Oxidation of 1-(Chloromethyl)-4-(methylthio)benzene

An alternative strategy involves the formation of the chloromethyl group prior to the oxidation of a sulfide to the target sulfone. This can be advantageous if the starting sulfide is more readily available or if the alcohol precursor in Route A is sensitive to certain reaction conditions.

Part 1: Synthesis of the Precursor, 1-(Chloromethyl)-4-(methylthio)benzene

This precursor can be synthesized from 4-methylthiophenylacetonitrile.

Experimental Protocol: Synthesis of 1-(Chloromethyl)-4-(methylthio)benzene

A detailed, multi-step procedure starting from 4-methylthiophenylacetonitrile would involve reduction of the nitrile to the corresponding amine, followed by diazotization and substitution to the alcohol, and subsequent chlorination. A more direct, though potentially lower-yielding, approach could involve the chloromethylation of thioanisole, though this can lead to isomeric mixtures. For the purpose of this guide, we will assume the availability of 1-(chloromethyl)-4-(methylthio)benzene as a starting material, as it is commercially available.[1]

Part 2: Oxidation of 1-(Chloromethyl)-4-(methylthio)benzene

The selective oxidation of the sulfide to the sulfone in the presence of the chloromethyl group is a critical step. A common and effective method utilizes hydrogen peroxide as the oxidant with a catalyst.

Experimental Protocol: Oxidation with Hydrogen Peroxide

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

  • Reagents:

    • 1-(Chloromethyl)-4-(methylthio)benzene (1.0 eq)

    • Glacial Acetic Acid

    • Sodium Tungstate (Na2WO4) (catalytic amount, e.g., 0.02 eq)

    • 30% Hydrogen Peroxide (H2O2) (2.2 - 2.5 eq)

  • Procedure:

    • 1-(Chloromethyl)-4-(methylthio)benzene is dissolved in glacial acetic acid and the solution is cooled in an ice bath to approximately 5 °C.[5]

    • Sodium tungstate is added to the cooled solution.[5]

    • 30% hydrogen peroxide is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress is monitored by TLC.

  • Workup and Purification:

    • Once the reaction is complete, the mixture is poured into a beaker of ice water, resulting in the precipitation of the product.

    • The solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

    • The crude product is dried, and can be further purified by recrystallization from methanol to yield pure this compound as a white solid.[5]

Oxidation Pathway

Oxidation_Pathway Sulfide Ar-S-CH₃ Sulfoxide Ar-S(O)-CH₃ Sulfide->Sulfoxide [O] Sulfone Ar-S(O)₂-CH₃ Sulfoxide->Sulfone [O]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its strategic importance lies in its dual reactivity: the chloromethyl group serves as a versatile electrophile for introducing the methylsulfonylbenzyl moiety into various molecular scaffolds, while the methylsulfonyl group can modulate the physicochemical properties and biological activity of the parent molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and handling, and providing standardized protocols for its characterization.

Chemical Identity and Structure

Chemical Name: this compound Synonyms: 4-(Methylsulfonyl)benzyl chloride, p-(Methylsulfonyl)benzyl chloride[1] CAS Number: 40517-43-9 Molecular Formula: C₈H₉ClO₂S[1] Molecular Weight: 204.67 g/mol [1][2]

The molecular structure of this compound features a benzene ring substituted with a chloromethyl group and a methylsulfonyl group at the para position. This arrangement dictates its reactivity and physical properties.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Melting Point78-80 °C[3]
Boiling Point365 °C at 760 mmHg[3]
Density1.287 g/cm³[3]
Flash Point174.5 °C[3]
LogP2.90970[3]
Polar Surface Area42.52 Ų[1]

Experimental Protocols for Property Determination

The following section outlines standard experimental procedures for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely accepted and straightforward technique.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Causality: A sharp melting point range (typically < 1 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination (Distillation Method)

Due to its high boiling point, distillation under reduced pressure is the preferred method to avoid decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a vacuum source.

  • Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips.

  • Distillation: The system is evacuated to the desired pressure, and the flask is heated. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that pressure.

Causality: The boiling point is a function of intermolecular forces. The strong dipole-dipole interactions from the sulfonyl group contribute to the high boiling point of this compound.

Solubility Assessment

Understanding the solubility profile is critical for reaction setup, purification, and formulation.

Methodology:

  • Solvent Screening: A small, measured amount of this compound is added to a series of test tubes, each containing a different solvent (e.g., water, ethanol, acetone, toluene, dichloromethane).

  • Observation: The test tubes are agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated.

  • Classification: The solubility is classified as soluble, sparingly soluble, or insoluble.

Causality: The presence of both a polar sulfonyl group and a nonpolar aromatic ring gives this compound a mixed polarity, influencing its solubility in various solvents.

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons, the chloromethyl protons, and the methyl protons of the sulfonyl group.

    • ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and alkyl groups, the S=O stretching of the sulfonyl group, and the C-Cl bond.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.[1]

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of a variety of biologically active molecules and functional materials.[2] The chloromethyl group allows for facile nucleophilic substitution reactions, enabling the covalent attachment of the 4-(methylsulfonyl)benzyl moiety to target structures. The methylsulfonyl group is a well-known bioisostere for other functional groups and can enhance properties such as solubility, metabolic stability, and receptor binding affinity.

Safety and Handling

This compound is classified as an irritant and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place.[4]

GHS Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

References

spectroscopic data for 1-(Chloromethyl)-4-(methylsulfonyl)benzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

This document provides a comprehensive technical guide on the spectroscopic characterization of this compound (CAS No: 53606-06-7), a key intermediate in pharmaceutical and materials science research. The structural integrity and purity of this compound are paramount for the success of subsequent synthetic steps. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Our approach is grounded in the principles of spectroscopic interpretation, leveraging data from analogous structures to predict and rationalize the spectral features of the target molecule. This methodology not only provides a benchmark for experimental data but also deepens the understanding of structure-property relationships.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The molecule is a para-disubstituted benzene ring, featuring an electron-withdrawing methylsulfonyl (-SO₂CH₃) group and a reactive chloromethyl (-CH₂Cl) group. Each functional group contributes characteristic signals in NMR, IR, and MS analyses, which, when taken together, provide unambiguous structural confirmation.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Molecular structure of this compound.

The following sections detail the expected spectroscopic data and provide standardized protocols for their acquisition, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic, chloromethyl, and methylsulfonyl protons.

  • Aromatic Protons (Ar-H): The para-substitution pattern will result in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing sulfonyl group are expected to be shifted significantly downfield compared to those ortho to the chloromethyl group.

  • Chloromethyl Protons (-CH₂Cl): This will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be in the benzylic region, shifted downfield due to the electronegativity of the adjacent chlorine atom.

  • Methylsulfonyl Protons (-SO₂CH₃): This will also be a singlet. The strong deshielding effect of the two oxygen atoms on the sulfur will cause this signal to appear further downfield than a typical methyl group attached to an aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Ar-H (ortho to -SO₂CH₃)7.9 - 8.1Doublet (d)2H
Ar-H (ortho to -CH₂Cl)7.5 - 7.7Doublet (d)2H
-CH₂Cl4.6 - 4.8Singlet (s)2H
-SO₂CH₃3.0 - 3.2Singlet (s)3H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the five unique carbon environments in the aromatic ring and the two aliphatic carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary C (ipso to -SO₂CH₃)142 - 145
Quaternary C (ipso to -CH₂Cl)138 - 141
Aromatic CH (ortho to -CH₂Cl)129 - 131
Aromatic CH (ortho to -SO₂CH₃)127 - 129
-CH₂Cl44 - 46
-SO₂CH₃43 - 45
Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-resolution NMR data suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a line shape of <0.5 Hz for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Use a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Use a 30-degree pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

    • Co-add 1024 scans for sufficient signal intensity.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

    • Phase correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C).

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the sulfonyl group and characteristic bands from the substituted aromatic ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (-CH₂, -CH₃)3000 - 2850Medium
S=O Asymmetric Stretch1350 - 1300Strong
S=O Symmetric Stretch1165 - 1125Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-Cl Stretch800 - 600Medium-Strong
p-Disubstitution C-H Bend (out-of-plane)860 - 800Strong

The two strong S=O stretching bands are highly characteristic and serve as a reliable diagnostic for the presence of the sulfonyl group.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Data from the NIST Mass Spectrometry Data Center indicates the availability of GC-MS results for this compound.[1]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight of this compound is 204.67 g/mol .[1] Electron Ionization (EI) should produce a molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 204 (M⁺) and m/z 206 (M+2⁺), with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak.

  • Key Fragmentation Pathways:

    • Loss of Chlorine: A common fragmentation for benzyl chlorides is the loss of the chlorine radical, leading to a stable benzylic cation. This would result in a significant peak at m/z 169.

    • Benzylic Cleavage: Cleavage of the C-S bond could lead to a fragment at m/z 125, corresponding to the chlorobenzyl cation.

    • Loss of Methyl Group: Loss of a methyl radical from the molecular ion would result in a peak at m/z 189.

Experimental Protocol for GC-MS

This protocol is designed for the routine analysis and identification of volatile and semi-volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC):

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Instrument Setup (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Analysis: Inject 1 µL of the sample solution. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a multi-step process where each technique provides complementary information.

dot digraph "Spectroscopic_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.6]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Integrated workflow for the spectroscopic confirmation of the target compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a key intermediate in the synthesis of various compounds of pharmaceutical and agrochemical interest. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the known properties of this compound and offers detailed, field-proven methodologies for its solubility and stability assessment. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a framework for its characterization based on the principles of physical organic chemistry and established pharmaceutical testing guidelines.

Introduction and Physicochemical Properties

This compound is a bifunctional organic compound featuring a reactive benzylic chloride and a polar methylsulfonyl group. This unique combination of functional groups makes it a versatile reagent in organic synthesis. However, these same features also dictate its solubility and stability profiles.

The presence of the polar sulfonyl group suggests some affinity for polar solvents, while the aromatic ring and the chloromethyl group contribute to its nonpolar character. The benzylic chloride moiety is known to be susceptible to nucleophilic substitution, particularly hydrolysis, which is a primary consideration for its stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4-(Methylsulfonyl)benzyl chloride, p-(Methylsulfonyl)benzyl chloridePubChem[1]
CAS Number 53606-06-7PubChem[1]
Molecular Formula C₈H₉ClO₂SPubChem[1]
Molecular Weight 204.67 g/mol PubChem[1]
Appearance White to off-white solid
Melting Point 78-80 °C
Boiling Point 190-210 °C at 11.5 Torr

Solubility Profile: Theoretical Considerations and Experimental Protocol

A comprehensive understanding of a compound's solubility is crucial for its application in solution-phase reactions and for purification processes like crystallization.

Predicted Solubility

Due to the lack of specific experimental data, the solubility of this compound must be inferred from its structure.

  • Aqueous Solubility : The compound is expected to have low solubility in water. The nonpolar benzene ring and the chloromethyl group will likely dominate its interaction with water, despite the presence of the polar sulfonyl group.

  • Organic Solvent Solubility :

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Ethyl Acetate): It is anticipated to exhibit good solubility in these solvents due to the polarity of the sulfonyl group.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is also expected in these solvents, though the reactivity of the chloromethyl group with alcohols (solvolysis) should be considered, especially at elevated temperatures.

    • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate to good solubility is predicted, driven by the aromatic ring and the overall organic nature of the molecule.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2]

Rationale: This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution, providing a true measure of solubility at a given temperature.

Protocol:

  • Preparation :

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of excess solid is crucial to ensure saturation.[2]

    • Include a range of solvents covering different polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane, and hexane).

  • Equilibration :

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation :

    • Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification :

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). Chromatographic techniques are widely used for the analysis of sulfonamides.[5][6]

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vials prep2 Add various solvents prep1->prep2 for each solvent equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze via HPLC-UV or GC-MS quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Figure 1: Experimental workflow for the shake-flask solubility determination.

Stability Profile: Potential Degradation Pathways and Assessment

The stability of this compound is a critical factor in its storage, handling, and use in chemical synthesis. The presence of the reactive benzylic chloride is the primary determinant of its stability.

Predicted Stability and Degradation Pathways
  • Hydrolytic Stability : Benzyl chlorides are susceptible to hydrolysis, which can be accelerated by the presence of water and basic conditions, leading to the formation of the corresponding benzyl alcohol.[7][8][9] The hydrolysis of this compound would yield 4-(methylsulfonyl)benzyl alcohol. This reaction is expected to be faster in basic or neutral aqueous solutions compared to acidic conditions.

  • Thermal Stability : While sulfonyl groups are generally thermally robust, the benzylic chloride can undergo decomposition at elevated temperatures.[10][11][12] It is also known that benzyl chloride can decompose in the presence of iron or rust.[13]

  • Photostability : Aromatic sulfones can be susceptible to photodegradation.[14] Exposure to UV light may lead to the cleavage of the C-S or C-Cl bonds.

  • Chemical Incompatibility : As an alkylating agent, this compound will be incompatible with strong nucleophiles, bases, and strong oxidizing agents.[15]

Experimental Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[16][17][18] These studies are conducted under conditions more severe than accelerated stability testing.[16][19][20]

Rationale: By subjecting the compound to various stress conditions as outlined in the ICH guidelines (Q1A(R2)), we can elucidate its degradation pathways and develop stability-indicating analytical methods.[16][19]

Protocol:

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[17]

  • Stress Conditions :

    • Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH at room temperature. This reaction is often rapid, so careful monitoring is required.

    • Neutral Hydrolysis : Mix the stock solution with water and heat at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation : Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).[17]

    • Photodegradation : Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt-hours/m²).[17] A control sample should be kept in the dark.

  • Sample Analysis :

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution (e.g., 1 mg/mL in ACN) stress1 Acidic Hydrolysis (0.1 M HCl, heat) prep1->stress1 stress2 Basic Hydrolysis (0.1 M NaOH, RT) prep1->stress2 stress3 Neutral Hydrolysis (Water, heat) prep1->stress3 stress4 Oxidative (3% H₂O₂, RT) prep1->stress4 stress5 Thermal (Solid & Solution, heat) prep1->stress5 stress6 Photolytic (UV/Vis light) prep1->stress6 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 stress6->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by stability-indicating HPLC-PDA-MS analysis2->analysis3 analysis4 Identify & quantify degradants analysis3->analysis4

Figure 2: Workflow for the forced degradation study of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility and stability characteristics. While specific experimental data is sparse, its chemical structure provides a solid basis for predicting its behavior. The compound is expected to be sparingly soluble in water but soluble in a range of common organic solvents. Its primary stability liability is the benzylic chloride, which is susceptible to hydrolysis, particularly under basic conditions.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine the solubility and stability of this compound. The data generated from these studies will be invaluable for the safe and effective use of this compound in drug discovery and development, enabling optimized reaction conditions, appropriate storage, and the development of stable formulations.

References

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Chloromethyl)-4-(methylsulfonyl)benzene for Drug Development Professionals

This compound is a bifunctional reagent of significant interest in the realms of medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic chloride and an electron-withdrawing methylsulfonyl group, makes it a valuable intermediate for introducing the 4-(methylsulfonyl)benzyl moiety into target molecules. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its practical use in research and drug development.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, often starting from more readily available precursors. A common route involves the chloromethylation of a benzene derivative.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the reaction of a suitable precursor with a chloromethylating agent. For instance, a related synthesis of 1-chloro-4-methylsulfonyl benzene starts with chlorobenzene and methanesulfonyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[1] The resulting intermediate can then be further functionalized.

Step-by-step methodology:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer and a reflux condenser is charged with chlorobenzene and anhydrous aluminum chloride.

  • Addition of Reagent: Methanesulfonyl chloride is added to the mixture.

  • Reaction Conditions: The mixture is heated (e.g., on a steam bath) with stirring for several hours to drive the reaction to completion.[1]

  • Quenching and Extraction: The reaction mixture is cooled and then carefully poured into a mixture of ice and water. The product is extracted into an organic solvent such as methylene chloride.[1]

  • Isolation and Purification: The organic layer is separated, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the desired compound.[1]

G cluster_synthesis Synthesis Workflow start Starting Materials: Chlorobenzene, Methanesulfonyl Chloride, AlCl3 reaction Friedel-Crafts Sulfonylation start->reaction quench Quenching (Ice-water) reaction->quench extraction Solvent Extraction (Methylene Chloride) quench->extraction purification Purification (Recrystallization from Methanol) extraction->purification product Final Product: 1-Chloro-4-methylsulfonyl benzene purification->product

Caption: A generalized workflow for the synthesis of a sulfonylbenzene derivative.

Purification and Quality Control

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method. The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified solid is also a key indicator of purity.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₉ClO₂SPubChem[2]
Molecular Weight 204.67 g/mol PubChem[2]
Appearance SolidSigma-Aldrich[3]
CAS Number 40517-43-9PubChem[2]

Spectroscopic Data:

  • Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, such as the sulfonyl group (S=O stretching) and the C-Cl bond.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chloromethyl group, which is an excellent electrophile. The presence of the strongly electron-withdrawing methylsulfonyl group at the para position significantly enhances the reactivity of the benzylic chloride towards nucleophilic substitution. This is due to the stabilization of the partial positive charge that develops on the benzylic carbon in the transition state of an SN2 reaction, or the full positive charge in the case of an SN1-like mechanism.

This enhanced reactivity allows for facile reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a versatile reagent for introducing the 4-(methylsulfonyl)benzyl moiety.

G cluster_reactivity Nucleophilic Substitution Mechanism reagent 1-(Chloromethyl)-4- (methylsulfonyl)benzene transition_state Transition State [Nu---CH2---Cl]δ- reagent->transition_state nucleophile Nucleophile (Nu-) nucleophile->transition_state product Substituted Product transition_state->product leaving_group Chloride Ion (Cl-) transition_state->leaving_group

Caption: A simplified representation of a nucleophilic substitution reaction.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. The methylsulfonyl group can act as a bioisostere for other functional groups and can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Its utility is demonstrated in various patents for the synthesis of complex heterocyclic molecules with potential therapeutic applications. For example, it can be used as a starting material in the synthesis of piperazine derivatives, which are a common scaffold in many drug molecules.[4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may be fatal if inhaled. It is also suspected of causing cancer.

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety goggles and face shield), and respiratory protection.[5]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. It is sensitive to heat and moisture.

Conclusion

This compound is a highly valuable and versatile reagent in the field of drug discovery and development. Its well-defined reactivity, driven by the interplay of the chloromethyl and methylsulfonyl groups, allows for its strategic incorporation into a wide array of molecular scaffolds. A thorough understanding of its synthesis, properties, and handling is crucial for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Toxicological Profile of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a substituted aromatic compound with potential applications in chemical synthesis and pharmaceutical development. A comprehensive understanding of its toxicological profile is paramount for ensuring occupational safety and for the risk assessment of any potential downstream applications. This technical guide provides a detailed analysis of the known and anticipated toxicological properties of this compound. Due to a scarcity of direct toxicological studies on this specific molecule, this guide employs a structure-activity relationship (SAR) approach, drawing heavily on data from structurally related compounds, most notably benzyl chloride, to infer potential hazards. The guide covers anticipated acute toxicity, skin and eye irritation, genotoxicity, and carcinogenicity, and outlines the necessary experimental protocols for a thorough toxicological evaluation.

Introduction and Chemical Identity

This compound, also known as 4-(methylsulfonyl)benzyl chloride, is an organic compound featuring a benzene ring substituted with a chloromethyl group and a methylsulfonyl group at the para position.

PropertyValue
Chemical Name This compound
Synonyms 4-(Methylsulfonyl)benzyl chloride
CAS Number 53606-06-7
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Chemical Structure
alt text

Source: PubChem CID 123530

The toxicological profile of this compound is not well-documented in publicly available literature. However, its structure contains two key functional groups that inform a predictive toxicological assessment: the chloromethyl group attached to a benzene ring, and the methylsulfonylbenzene moiety. The chloromethyl group is a known reactive functional group, and its presence in the form of a benzyl chloride derivative is of primary toxicological concern.

Hazard Identification and Classification

Based on aggregated information from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with the following hazards:

Hazard ClassHazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
H315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Source: PubChem CID 123530.[1]

It is important to note that these classifications are based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive toxicological studies. A safety data sheet for the brominated analog, 1-(Bromomethyl)-4-(methylsulfonyl)benzene, also indicates that it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[2][3]

In-depth Toxicological Analysis by Structural Analogy

Given the limited direct data, a detailed toxicological assessment necessitates the examination of structurally related compounds. Benzyl chloride (CAS No. 100-44-7) serves as a critical surrogate for understanding the potential hazards associated with the chloromethyl group of this compound.

Acute Toxicity

While no specific LD50 or LC50 data are available for this compound, the GHS classifications suggest a potential for significant local tissue damage upon contact. For the related compound benzoyl chloride, oral LD50 values in rats range from 1900 to 3619 mg/kg bw, and the 4-hour inhalation LC50 in rats is between 1.45 and 1.98 mg/L, classifying it as harmful if swallowed or inhaled.[4] Benzyl chloride is also known to be a potent lachrymator and is irritating to the skin, eyes, nose, and throat.[5]

Skin and Eye Irritation/Corrosion

The classification of this compound as causing severe skin burns and eye damage is consistent with the properties of many benzyl chlorides.[1] Benzyl chloride itself is a lachrymator and is very irritating to the skin.[6] Upon contact with mucous membranes, the hydrolysis of the chloromethyl group can produce hydrochloric acid, leading to chemical burns.[6] Therefore, it is prudent to handle this compound as a corrosive substance.

Genotoxicity

The genotoxic potential of this compound is a significant concern due to the presence of the alkylating chloromethyl group. Benzyl chloride has demonstrated evidence of mutagenicity in various test systems.[5] While in vitro genotoxicity studies for benzyl chloride have produced mixed results (negative or weakly positive), its carcinogenic activity in animals suggests a genotoxic mechanism may be at play.[7]

A critical assay for assessing mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the potential of a substance to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.

Methodology:

  • Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: The test should be conducted with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.

  • Dose Levels: At least five different analyzable concentrations of the test substance should be used, with the highest concentration showing evidence of toxicity or being 5 mg/plate or 5 µl/plate.

  • Controls: Positive and negative (solvent or vehicle) controls must be included in each experiment.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Carcinogenicity

There are no carcinogenicity studies available for this compound. However, benzyl chloride is classified as a substance that may be carcinogenic to humans.[8] Studies in animals have shown that benzyl chloride can cause tumors at multiple sites.[5][7] The International Agency for Research on Cancer (IARC) has not classified this compound, but given the data on benzyl chloride, a carcinogenic potential cannot be ruled out and should be assumed until data prove otherwise.

Carcinogenicity_Assessment_Pathway cluster_Data Data Input cluster_Analysis Analysis cluster_Conclusion Conclusion Compound 1-(Chloromethyl)-4- (methylsulfonyl)benzene SAR Structure-Activity Relationship (SAR) Shared Chloromethyl Group Compound->SAR Analog Benzyl Chloride Data (Carcinogenic in animals) Analog->SAR Genotoxicity Assess Genotoxicity Potential (Alkylating Agent) SAR->Genotoxicity Conclusion Presumed Carcinogenic Potential (Requires Experimental Verification) Genotoxicity->Conclusion

Reproductive and Developmental Toxicity

The Role of the Methylsulfonylbenzene Moiety

The methylsulfonylbenzene portion of the molecule is generally considered to be less reactive than the benzyl chloride group. Sulfones are a class of organosulfur compounds that are often polar and can be water-soluble.[9] While some sulfonamides have been shown to have biological activity, the toxicological profile of the methylsulfonylbenzene group itself is not as well-defined as that of benzyl chloride.[10][11] A case report of poisoning with 4-methylsulfonyl-benzonitrile described toxic encephalopathy and peripheral neuropathy, suggesting that the methylsulfonylbenzene moiety could contribute to neurotoxicity, although the nitrile group in this case is a significant confounding factor.[12]

Gaps in Knowledge and Recommendations for Future Research

The toxicological profile of this compound is largely incomplete. To adequately characterize its potential hazards, the following studies are recommended:

  • Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.

  • Skin and Eye Irritation/Corrosion: In vitro and/or in vivo studies to confirm the GHS classifications.

  • Genotoxicity: A battery of in vitro and in vivo tests, including the Ames test, a mammalian cell gene mutation assay, and an in vivo micronucleus assay.

  • Repeated Dose Toxicity: 28-day or 90-day repeated dose studies via the most relevant route of exposure to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Carcinogenicity: A two-year bioassay in rodents if the genotoxicity results are positive or if there is a high potential for long-term human exposure.

  • Reproductive and Developmental Toxicity: Screening studies to assess the potential for effects on fertility and fetal development.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Ames {Ames Test | Mutagenicity} Micronucleus {Micronucleus Test | Clastogenicity} Ames->Micronucleus Positive Result CellMutation {Mammalian Cell Gene Mutation | Genotoxicity} CellMutation->Micronucleus Positive Result SkinCorrosion {In Vitro Skin Corrosion Test | Dermal Hazard} AcuteTox {Acute Toxicity (LD50/LC50) | Systemic Hazard} RepeatedDose {28/90-Day Repeated Dose | Target Organ Toxicity} AcuteTox->RepeatedDose Carcinogenicity {2-Year Bioassay | Carcinogenicity} Micronucleus->Carcinogenicity Positive Result

Conclusion

In the absence of direct experimental data, this compound should be handled with significant caution. The presence of the chloromethyl group on the benzene ring strongly suggests that this compound is likely to be a skin and eye irritant/corrosive, a potential mutagen, and a possible carcinogen, analogous to benzyl chloride. Professionals handling this substance should employ stringent safety measures, including the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. This technical guide underscores the critical need for comprehensive toxicological testing to establish a definitive safety profile for this compound.

References

Unraveling the Genesis of a Key Synthetic Building Block: A Historical and Technical Guide to 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth historical and scientific exploration of the discovery and synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene, a pivotal intermediate in the development of pharmaceuticals and advanced materials. Geared towards researchers, scientists, and drug development professionals, this document elucidates the scientific journey, from the foundational chemistry to the specific synthetic methodologies that led to the emergence of this versatile compound.

The Preceding Chemical Landscape: The Rise of Sulfones and Benzyl Halides

The story of this compound is rooted in two significant streams of organic chemistry that flourished in the mid-20th century: the chemistry of sulfones and the reactions of benzylic halides. The robust nature of the sulfone group, with its strong electron-withdrawing capabilities and oxidative stability, made it an attractive moiety for medicinal chemists seeking to modulate the electronic and physical properties of molecules. Concurrently, the reactivity of benzylic halides, such as benzyl chloride, as effective alkylating agents was well-established, providing a reliable method for introducing a benzyl group into a variety of structures. The convergence of these two areas of chemical science set the stage for the synthesis of molecules combining both functionalities.

The Emergence of a Versatile Intermediate: The First Synthesis of this compound

While a singular, seminal publication heralding the "discovery" of this compound is not readily apparent in the digitized chemical literature of the mid-20th century, its appearance in scientific publications by the 1970s indicates its synthesis and utility were established within the chemical community. A notable, albeit indirect, early reference appears in the Journal of Organic Chemistry in 1975, which lists the CAS number for the bromo analog, α-bromo-p-methylsulfonyltoluene (CAS 53606-06-7). This strongly suggests that the synthesis of this class of compounds had been accomplished and they were in use as chemical intermediates.

The initial synthesis of this compound was likely achieved through a multi-step process, building upon well-understood reactions of the time. A plausible and logical synthetic pathway, based on the established chemistry of the era, would involve the preparation of a key precursor, p-tolyl methyl sulfone, followed by the introduction of the chloromethyl group.

Synthesis of the Precursor: p-Tolyl Methyl Sulfone

The synthesis of p-tolyl methyl sulfone (also known as 4-methylsulfonyl methylbenzene) is a critical first stage. Several methods have been developed for its preparation, with the most common historically relying on the manipulation of p-toluenesulfonyl chloride, a widely available and relatively inexpensive starting material.

One established route involves the reduction of p-toluenesulfonyl chloride to sodium p-toluenesulfinate, followed by methylation.

Experimental Protocol: Synthesis of p-Tolyl Methyl Sulfone from p-Toluenesulfonyl Chloride

  • Reduction of p-Toluenesulfonyl Chloride: In a reaction vessel, p-toluenesulfonyl chloride is treated with a reducing agent, such as sodium sulfite, in an aqueous solution. The reaction is typically carried out under basic conditions, often using sodium bicarbonate, to neutralize the acidic byproducts. Careful control of the reaction temperature is necessary to ensure complete reduction and minimize side reactions.

  • Methylation of Sodium p-Toluenesulfinate: The resulting sodium p-toluenesulfinate is then methylated. Historically, dimethyl sulfate was a common methylating agent. However, due to its high toxicity, alternative and safer methylating agents like methyl chloride are now preferred in industrial settings. The reaction is carried out in a suitable solvent, and the product, p-tolyl methyl sulfone, is isolated by filtration and can be further purified by recrystallization.

An alternative pathway to p-tolyl methyl sulfone involves the oxidation of p-tolyl methyl sulfide.

Experimental Protocol: Synthesis of p-Tolyl Methyl Sulfone via Oxidation

  • Preparation of p-Tolyl Methyl Sulfide: p-Thiocresol is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield p-tolyl methyl sulfide.

  • Oxidation to the Sulfone: The sulfide is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The reaction is typically carried out in a suitable solvent, such as acetic acid, and often requires heating to proceed at a reasonable rate. The product, p-tolyl methyl sulfone, is then isolated and purified.[1]

Table 1: Physicochemical Properties of p-Tolyl Methyl Sulfone

PropertyValue
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Melting Point 86-88 °C
Boiling Point 311.7 °C
Appearance White crystalline solid
CAS Number 3185-99-7
Chlorination of p-Tolyl Methyl Sulfone: The Final Step

With p-tolyl methyl sulfone in hand, the final and crucial step is the introduction of the chloromethyl group at the benzylic position. This transformation is a benzylic halogenation, a reaction that typically proceeds via a free-radical mechanism.

Experimental Protocol: Free-Radical Chlorination of p-Tolyl Methyl Sulfone

  • Reaction Setup: p-Tolyl methyl sulfone is dissolved in a suitable inert solvent, such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.

  • Chlorination: A chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added to the reaction mixture. The reaction is then initiated by heating or by irradiation with UV light, which promotes the homolytic cleavage of the initiator and the chlorinating agent, starting the radical chain reaction.

  • Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield this compound.

Figure 1: Plausible synthetic workflow for this compound.

The Scientific Significance and Subsequent Impact

The development of a reliable synthesis for this compound provided the scientific community with a valuable and versatile building block. The presence of two distinct reactive sites—the electrophilic chloromethyl group and the aromatic ring activated by the sulfonyl group—allows for a wide range of subsequent chemical transformations.

The chloromethyl group is susceptible to nucleophilic substitution, enabling the facile introduction of the 4-(methylsulfonyl)benzyl moiety into various molecular scaffolds. This has been extensively utilized in the synthesis of numerous pharmaceutical agents, where the sulfone group can act as a key pharmacophore, influencing drug-target interactions and improving pharmacokinetic properties.

The aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, allowing for the construction of more complex and highly functionalized molecules. This has made this compound a cornerstone in the synthesis of agrochemicals, dyes, and specialty polymers.

Conclusion

The discovery and development of this compound represent a quiet but significant advancement in synthetic organic chemistry. While its initial synthesis may not have been a singular, celebrated event, its emergence from the confluence of established chemical principles has provided a powerful tool for chemists across various disciplines. Its continued use in both academic research and industrial applications is a testament to its enduring utility and the ingenuity of the chemists who first explored its synthesis and reactivity. This guide serves to illuminate the historical context and provide a practical understanding of the synthesis of this important chemical intermediate.

References

A Theoretical and Computational Scrutiny of 1-(Chloromethyl)-4-(methylsulfonyl)benzene: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(Chloromethyl)-4-(methylsulfonyl)benzene, a compound of interest in medicinal chemistry and drug development. In the absence of extensive published computational studies on this specific molecule, we present a validated methodological approach, drawing parallels from detailed density functional theory (DFT) studies on analogous structures, such as 1-(chloromethyl)-4-fluorobenzene. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows to predict the structural, electronic, and spectroscopic properties of this compound, thereby accelerating its potential therapeutic applications.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the molecular formula C₈H₉ClO₂S, is a substituted toluene derivative featuring both a chloromethyl and a methylsulfonyl group.[1] These functional groups impart a unique combination of reactivity and polarity to the molecule, making it a valuable synthon in the design of novel therapeutic agents. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the covalent modification of biological targets, while the methylsulfonyl group can engage in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.

Understanding the three-dimensional structure, electronic landscape, and vibrational characteristics of this molecule is paramount for predicting its behavior in a biological system. Computational chemistry provides a powerful and cost-effective avenue to elucidate these properties, offering insights that can guide rational drug design and lead optimization.

Core Computational Methodologies: A Primer

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods, particularly with hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.

The Rationale for DFT in Studying Substituted Benzenes

For polyatomic molecules like this compound, DFT has been shown to provide more accurate predictions of molecular structure and vibrational frequencies compared to older methods like Hartree-Fock. The inclusion of electron correlation in DFT is crucial for accurately describing the electronic effects of the substituents on the benzene ring.

Experimental Protocol: A Typical DFT Workflow

  • Structure Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The choice of a basis set with diffuse and polarization functions is important for accurately describing the lone pairs on the chlorine and oxygen atoms and the overall charge distribution.

  • Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations: Following the geometry optimization and frequency analysis, a suite of electronic properties can be calculated. These include:

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding the molecule's stability and reactivity.

    • Molecular Electrostatic Potential (MEP) Mapping: The MEP map visualizes the electron density distribution around the molecule, highlighting regions that are susceptible to electrophilic and nucleophilic attack.

Predicted Physicochemical Properties

While detailed experimental data for this compound is limited, several key properties have been computed and are available in public databases.[1]

PropertyValueSource
Molecular Formula C₈H₉ClO₂SPubChem[1]
Molecular Weight 204.67 g/mol PubChem[1]
IUPAC Name 1-(chloromethyl)-4-methylsulfonylbenzenePubChem[1]
CAS Number 53606-06-7PubChem[1]

Theoretical Insights into Molecular Structure and Stability

Based on analogous computational studies of substituted benzenes, we can predict the key structural features of this compound.

Optimized Molecular Geometry

The geometry optimization using DFT is expected to reveal a nearly planar benzene ring. The bond lengths and angles will be influenced by the electronic effects of the chloromethyl and methylsulfonyl substituents. For instance, the C-S bond of the methylsulfonyl group and the C-Cl bond of the chloromethyl group will be key parameters to compare with experimental crystallographic data, should it become available.

Vibrational Spectroscopy: A Fingerprint of the Molecule

The predicted IR and Raman spectra from DFT calculations provide a vibrational fingerprint of the molecule. Specific vibrational modes can be assigned to the stretching and bending of different functional groups. For example, characteristic C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the S=O stretches of the sulfonyl group will appear at lower frequencies. A detailed vibrational analysis, supported by Potential Energy Distribution (PED) calculations, can aid in the interpretation of experimental spectra.

The Electronic Landscape: Reactivity and Interactions

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the lone pairs of the oxygen and chlorine atoms.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is expected to have significant contributions from the antibonding orbitals of the chloromethyl and methylsulfonyl groups, making these sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[2]

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are expected around the oxygen atoms of the sulfonyl group and the chlorine atom.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the methyl and chloromethyl groups.

The MEP map is an invaluable tool for predicting how the molecule will interact with biological macromolecules, such as enzymes and receptors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Key insights from an NBO analysis of this compound would include:

  • Hyperconjugative Interactions: Quantifying the stabilizing interactions between filled and empty orbitals, such as the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the benzene ring.

  • Atomic Charges: Calculating the partial charges on each atom, which can be used to understand the molecule's polarity and its propensity for electrostatic interactions.

Visualizing Computational Workflows and Molecular Properties

To facilitate a clearer understanding of the computational processes and the resulting molecular insights, the following diagrams are provided.

G cluster_0 Computational Workflow Start Start Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculation Frequency_Analysis->Electronic_Properties End End Electronic_Properties->End

Caption: A typical workflow for the DFT-based computational study of a small molecule.

G cluster_properties Predicted Properties Molecule This compound Structure Reactivity Geometry Optimized Geometry (Bond Lengths, Angles) Molecule:f0->Geometry Spectra Vibrational Spectra (IR, Raman) Molecule:f0->Spectra Orbitals Frontier Molecular Orbitals HOMO LUMO Molecule:f1->Orbitals:homo Molecule:f1->Orbitals:lumo Potential Molecular Electrostatic Potential (MEP) Molecule:f1->Potential

Caption: Relationship between the molecule and its key computationally predicted properties.

Conclusion and Future Directions

This guide has outlined a robust computational framework for the in-depth theoretical study of this compound. By employing DFT calculations, researchers can gain significant insights into the structural, vibrational, and electronic properties of this molecule, which are critical for its application in drug development. The methodologies described herein, validated by studies on analogous compounds, provide a clear path forward for predicting the behavior of this promising synthon.

Future work should focus on performing these calculations specifically for this compound and validating the theoretical predictions with experimental data, such as X-ray crystallography and spectroscopic measurements. Furthermore, molecular docking and molecular dynamics simulations can be employed to study the interaction of this compound with specific biological targets, paving the way for the rational design of new and effective therapeutic agents.

References

Methodological & Application

use of 1-(Chloromethyl)-4-(methylsulfonyl)benzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Advanced Organic Synthesis Intermediate: 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Foreword for the Advanced Practitioner

In the landscape of modern organic synthesis, the ability to precisely and efficiently introduce specific functionalities is paramount. The selection of a building block is a critical decision, dictating not only the success of a single transformation but also influencing the entire synthetic strategy. This compound has emerged as a reagent of significant utility, valued for its defined reactivity and the useful physicochemical properties imparted by the 4-(methylsulfonyl)benzyl moiety.

This guide moves beyond a simple cataloging of reactions. It is designed for the practicing researcher, scientist, and drug development professional. Our objective is to provide a deeper understanding of why this reagent is chosen, how its unique electronic and steric properties are leveraged, and what practical steps are necessary for its successful implementation in the laboratory. We will explore its core reactivity through a mechanistic lens, detail its application in key synthetic transformations with robust protocols, and contextualize its use in the synthesis of complex, biologically active molecules.

Physicochemical Profile and Safety Mandates

A thorough understanding of a reagent's properties is the foundation of safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40517-43-9[1][2]
Molecular Formula C₈H₉ClO₂S[1][2]
Molecular Weight 204.67 g/mol [1][2]
Appearance White to off-white solid
Melting Point 92°C to 94°C[3]
Storage 2-8°C, under inert gas[1]
Critical Safety Protocols

This compound is a potent alkylating agent and lachrymator. It must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Handling: Always handle in a certified chemical fume hood.

  • PPE: Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.

  • Toxicity: Causes severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the predictable and enhanced reactivity of its chloromethyl group. This reactivity is a direct consequence of the electronic properties of the aromatic ring system.

The key to its function is the powerful electron-withdrawing nature of the para-substituted sulfonyl group (-SO₂CH₃). This group exerts a strong negative inductive (-I) and resonance (-M) effect, which polarizes the C-Cl bond of the benzylic chloride. This polarization creates a highly electrophilic benzylic carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles.

The primary mechanism of reaction is a bimolecular nucleophilic substitution (SN2). The incoming nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step. The stability of the resulting benzyl-substituted product is a strong thermodynamic driver for the reaction.

Caption: SN2 reaction mechanism.

Key Applications in Organic Synthesis

Potent Alkylating Agent for Heteroatomic Nucleophiles

The primary application of this compound is the alkylation of nucleophiles. Its high reactivity allows for the efficient formation of C-N, C-O, and C-S bonds under relatively mild conditions.[1] This makes it an invaluable tool for introducing the 4-(methylsulfonyl)benzyl moiety, which can modify the steric profile, polarity, and biological activity of a target molecule.

  • N-Alkylation: Primary and secondary amines, anilines, indoles, and other nitrogen heterocycles are readily alkylated. This is a common strategy in pharmaceutical chemistry to build complex scaffolds.

  • O-Alkylation: Phenols and alcohols can be converted to their corresponding ethers. The resulting 4-(methylsulfonyl)benzyl ethers are stable under a variety of conditions.

  • S-Alkylation: Thiols and thiophenols react rapidly to form stable thioethers.

The 4-(Methylsulfonyl)benzyl (Msm) Group in Protecting Group Chemistry

While it is primarily used for permanent installation, the 4-(methylsulfonyl)benzyl group can be employed as a protecting group for alcohols, amines, and other functionalities.[4] Its stability profile is a key advantage.

  • Stability: The Msm group is robust and stable to a wide range of synthetic conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.

  • Orthogonality: Its removal conditions are distinct from many other common protecting groups (e.g., Boc, Fmoc, TMS), allowing for its use in complex, multi-step syntheses requiring orthogonal protection strategies.[4]

  • Deprotection: Cleavage is typically achieved under reductive conditions, although specific methods may vary depending on the substrate.

A Key Building Block in Drug Discovery

The sulfone functional group is a prevalent motif in medicinal chemistry, often acting as a hydrogen bond acceptor and improving pharmacokinetic properties. The introduction of the 4-(methylsulfonyl)benzyl group has been a key step in the synthesis of various biologically active compounds.[1][5] For instance, derivatives are used in the development of anticancer, antibacterial, and antifungal agents.[6] The methyl group on the sulfone can also be considered a "magic methyl" in some contexts, where its addition significantly enhances potency or metabolic stability.[5]

Experimental Protocols

The following protocols are representative examples of the use of this compound. All operations should be performed in a well-ventilated fume hood.

Experimental_Workflow A 1. Reagent Setup & Inerting (Flask, Stir Bar, N₂/Ar) B 2. Dissolution (Substrate, Base, Solvent) A->B C 3. Reagent Addition (Add 1-(Chloromethyl)-4- (methylsulfonyl)benzene) B->C Controlled Temp D 4. Reaction Monitoring (TLC, LC-MS) C->D Stir at RT or Heat E 5. Aqueous Workup (Quenching, Extraction) D->E Upon Completion F 6. Purification (Column Chromatography, Recrystallization) E->F Dry Organic Layer G 7. Product Analysis (NMR, MS, Yield) F->G Combine Fractions

Caption: General experimental workflow.

Protocol 1: N-Alkylation of Aniline

This protocol details the synthesis of N-(4-(methylsulfonyl)benzyl)aniline.

Table 2: Reagents and Stoichiometry for N-Alkylation

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Aniline93.130.93 g10.01.0
This compound204.672.25 g11.01.1
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Acetonitrile (CH₃CN)-50 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (10.0 mmol), potassium carbonate (20.0 mmol), and acetonitrile (50 mL).

  • Reagent Addition: Add this compound (11.0 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting aniline spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic solids and rinse with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure N-(4-(methylsulfonyl)benzyl)aniline.

Protocol 2: O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol details the synthesis of 1-(phenoxymethyl)-4-(methylsulfonyl)benzene.

Table 3: Reagents and Stoichiometry for O-Alkylation

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Phenol94.110.94 g10.01.0
This compound204.672.15 g10.51.05
Sodium Hydride (NaH, 60% in oil)24.000.44 g11.01.1
N,N-Dimethylformamide (DMF)-40 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of phenol (10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (11.0 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

  • Reagent Addition: Dissolve this compound (10.5 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (8:2 hexanes:ethyl acetate).

  • Workup: Carefully quench the reaction by slowly adding it to 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with 1M NaOH (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Conclusion

This compound is a versatile and highly reactive building block for organic synthesis. Its utility is rooted in the electron-withdrawing power of the methylsulfonyl group, which activates the benzylic position for efficient SN2 displacement. This reagent provides a reliable method for introducing the 4-(methylsulfonyl)benzyl moiety, enabling applications from fundamental alkylation reactions to the construction of complex molecular architectures in medicinal chemistry. The robust protocols and mechanistic understanding provided herein are intended to empower researchers to confidently and effectively integrate this valuable reagent into their synthetic programs.

References

Application Notes and Protocols for Alkylation Reactions Using 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of 1-(Chloromethyl)-4-(methylsulfonyl)benzene as a Benzylic Alkylating Agent

This compound, also known as 4-(methylsulfonyl)benzyl chloride, is a versatile crystalline solid (Molecular Formula: C₈H₉ClO₂S, Molecular Weight: 204.67 g/mol ) that serves as a potent and valuable electrophile in a wide range of alkylation reactions.[1][2] Its utility in organic synthesis, particularly in the fields of medicinal chemistry and materials science, stems from the unique electronic properties conferred by its structure. The molecule features a benzylic chloride, a good leaving group, attached to a benzene ring substituted with a strongly electron-withdrawing methylsulfonyl group at the para position.

This substitution pattern significantly enhances the reactivity of the benzylic carbon towards nucleophilic attack. The sulfonyl group's inductive and resonance effects withdraw electron density from the aromatic ring and, consequently, from the chloromethyl group. This polarization makes the benzylic carbon highly electrophilic, facilitating its reaction with a broad spectrum of nucleophiles under relatively mild conditions. This application note provides a detailed overview of the mechanistic principles, safety protocols, and step-by-step procedures for effectively utilizing this reagent in N-, O-, and C-alkylation reactions.

Mechanistic Rationale: An Activated SN2 Pathway

The primary mechanism for alkylation using this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile directly attacks the electrophilic benzylic carbon, leading to the displacement of the chloride leaving group in a single, concerted step.

The electron-withdrawing nature of the para-methylsulfonyl group is critical to the reagent's efficacy. It stabilizes the transition state of the SN2 reaction, lowering the activation energy and accelerating the reaction rate compared to unsubstituted or electron-donating group-substituted benzyl chlorides.[3] This activation allows for efficient alkylation of even moderately reactive nucleophiles.

Caption: General SN2 mechanism for alkylation.

Critical Safety and Handling Protocols

This compound is a hazardous substance that requires careful handling to minimize risk.

Hazard Profile:

  • Harmful if swallowed. [4]

  • Causes serious eye irritation and may cause severe skin burns and eye damage. [1][4]

  • May cause long-lasting harmful effects to aquatic life. [4]

Personal Protective Equipment (PPE) and Handling:

  • Eye/Face Protection: Always wear tightly fitting safety goggles and a face shield.[5]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat. Wash hands thoroughly after handling.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Engineering Controls: Ensure eyewash stations and safety showers are readily accessible.[6]

Disposal:

  • Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7] Do not allow the product to enter drains.[4]

General Experimental Workflow

A typical alkylation procedure follows a standardized workflow from setup to product characterization. This systematic approach ensures reproducibility and safety.

Alkylation_Workflow Start Reaction Planning (Stoichiometry, Solvent) Setup Reaction Setup (Inert atmosphere if needed) Start->Setup Reagents Add Solvent, Nucleophile, and Base Setup->Reagents Alkylating_Agent Add 1-(Chloromethyl)-4- (methylsulfonyl)benzene Reagents->Alkylating_Agent Reaction Heat/Stir for Specified Time Alkylating_Agent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Quench Reaction & Perform Extraction Monitoring->Workup Upon Completion Purification Purify Product (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: Standard workflow for alkylation reactions.

Application Protocol 1: N-Alkylation of Amines

This protocol details the mono-alkylation of primary or secondary amines, a common transformation in the synthesis of pharmaceutical intermediates. The reaction typically requires a non-nucleophilic base to neutralize the HCl generated.

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add the amine substrate (1.0 eq) and a suitable solvent such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M).

  • Add a solid base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). For liquid amines, a tertiary amine base like triethylamine (Et₃N, 1.5 eq) can be used.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add this compound (1.0-1.2 eq) portion-wise to the stirring mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup: Dilute the residue with ethyl acetate and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated amine.

Substrate TypeTypical BaseSolventTemperature (°C)Time (h)Avg. Yield (%)
Primary Aliphatic AmineK₂CO₃ACN604-885-95
Secondary Aliphatic AmineK₂CO₃DMF706-1280-90
Aniline (Primary Aromatic)Cs₂CO₃DMF8012-2470-85

Application Protocol 2: O-Alkylation of Phenols

The O-alkylation of phenols produces aryl benzyl ethers. This reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, forming a more potent phenoxide nucleophile.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the phenol substrate (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Add a base, typically potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution.[8] Cesium carbonate is often more effective for less reactive phenols.

  • Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent dropwise.

  • Heat the reaction to 60-90 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • After cooling to ambient temperature, quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude ether by recrystallization or flash column chromatography.

Substrate TypeTypical BaseSolventTemperature (°C)Time (h)Avg. Yield (%)
PhenolK₂CO₃Acetone60 (reflux)4-6>90
4-NitrophenolK₂CO₃DMF702-4>95
2-NaphtholCs₂CO₃DMF805-885-95

Application Protocol 3: C-Alkylation of Active Methylene Compounds

Active methylene compounds, such as β-ketoesters or malonates, can be effectively C-alkylated following deprotonation with a suitable base to form a stabilized carbanion (enolate).[9]

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the active methylene compound (1.0 eq) in a dry, polar aprotic solvent such as Tetrahydrofuran (THF) or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Caution: H₂ gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation. For less acidic substrates, a stronger base may be required. Alternatively, milder conditions using bases like cesium carbonate in DMF at room temperature can also be effective for highly active methylene compounds.[10]

  • Re-cool the solution to 0 °C and add this compound (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight, or heat gently (40-60 °C) to drive the reaction to completion.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

SubstrateTypical BaseSolventTemperature (°C)Time (h)Avg. Yield (%)
Diethyl MalonateNaHTHF/DMF0 to RT12-1680-90
Ethyl AcetoacetateK₂CO₃DMF506-1085-95
MalononitrileCs₂CO₃DMFRT2-4>90

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Poor quality or wet solvent/reagents. 3. Low reaction temperature or time.1. Use a stronger base (e.g., NaH instead of K₂CO₃ for C-alkylation). 2. Ensure all solvents are anhydrous and reagents are pure. 3. Increase reaction temperature and/or extend reaction time.
Formation of Dialkylated Product 1. Enolate of the mono-alkylated product is formed and reacts further. 2. Stoichiometry of alkylating agent is too high.1. Use a slight excess of the nucleophile. 2. Add the alkylating agent slowly at a lower temperature. 3. Use a protic solvent if compatible, which can protonate the mono-alkylated product.[9]
Side Reactions (e.g., Elimination) 1. Base is too strong or sterically hindered. 2. High reaction temperatures.1. Use a weaker, non-hindered base (e.g., K₂CO₃). 2. Perform the reaction at the lowest effective temperature.
Difficult Purification 1. Unreacted starting material. 2. Formation of multiple products.1. Drive the reaction to completion using TLC monitoring. 2. Re-evaluate reaction conditions (base, solvent, temp) to improve selectivity. Consider a different purification strategy (e.g., recrystallization).

References

Application Notes and Protocols for Reactions Involving 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a crystalline solid that serves as a highly versatile and valuable building block in organic synthesis. Its utility stems from a unique bifunctional architecture: a reactive benzylic chloride and an aromatic ring activated by a potent electron-withdrawing methylsulfonyl group. This electronic arrangement makes the compound an excellent substrate for a variety of transformations, enabling the strategic introduction of the 4-(methylsulfonyl)benzyl moiety into target molecules. This moiety is of significant interest in the development of pharmaceuticals and agrochemicals, where the sulfone group can impart desirable properties such as increased polarity, metabolic stability, and specific binding interactions.[1]

The primary reactive center is the chloromethyl group, which is highly susceptible to nucleophilic attack, making it a potent alkylating agent.[1] Concurrently, the methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions. This guide provides an in-depth exploration of the experimental setups for key reactions involving this reagent, focusing on the underlying principles that govern procedural choices and ensure successful, reproducible outcomes.

PropertyValueReference
CAS Number 40517-43-9[2]
Molecular Formula C₈H₉ClO₂S[1][2]
Molecular Weight 204.67 g/mol [1][2]
Appearance White to off-white crystalline solid
Melting Point 55 - 59 °C[3]
Boiling Point 251 - 252 °C[3]

Core Reactivity and Mechanistic Rationale

The reactivity of this compound is dominated by the interplay of its two functional groups. The strongly electron-withdrawing sulfone group (—SO₂CH₃) exerts a powerful -I (inductive) and -M (mesomeric) effect. This has two major consequences:

  • Activation of the Benzylic Chloride : The electron withdrawal stabilizes the transition state of nucleophilic substitution reactions at the benzylic carbon. This makes the chlorine atom an excellent leaving group and the benzylic carbon a potent electrophile, highly amenable to Sₙ2 reactions.

  • Modulation of Aromatic Reactivity : The benzene ring is deactivated towards electrophilic attack. However, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions.

Caption: Electronic influences on the reactive centers of the title compound.

Critical Safety and Handling Protocols

This compound and related benzylic halides are hazardous materials that demand strict adherence to safety protocols. They are classified as corrosive and can cause severe skin burns and eye damage.[2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.
Aquatic Hazard--H402: Harmful to aquatic life.

Source: Aggregated data from various safety data sheets.[2][3]

Mandatory Precautions:

  • Engineering Controls : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly sealed safety goggles and a face shield.[6]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

    • Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[6]

  • Handling and Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, amines, and moisture.[3][4] Keep containers tightly closed under an inert atmosphere (e.g., nitrogen or argon).

  • First-Aid Measures :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

    • Skin Contact : Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3]

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

Application Note 1: Nucleophilic Substitution Reactions

This class of reactions represents the most straightforward and common application of this compound, leveraging the high electrophilicity of the benzylic carbon.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) reagents Add Reagents: 1. 1-(Chloromethyl)-4-(...) 2. Nucleophile (e.g., R-OH, R₂NH) 3. Anhydrous Solvent (DMF, ACN) start->reagents base Add Base (e.g., K₂CO₃, Et₃N) (Crucial for deprotonating nucleophile or scavenging HCl) reagents->base reaction Heat Reaction Mixture (e.g., 60-80°C) Monitor by TLC/LC-MS base->reaction workup Aqueous Workup: Quench, Extract with Organic Solvent, Wash with Brine reaction->workup purify Purification: Dry (Na₂SO₄), Concentrate, Column Chromatography workup->purify end End: Characterize Pure Product (NMR, MS) purify->end

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1.1: General Procedure for O-Alkylation (Ether Synthesis)

This protocol describes the synthesis of an ether by reacting an alcohol or phenol with the title compound.

  • Rationale : The reaction proceeds via an Sₙ2 mechanism. A non-nucleophilic base is required to deprotonate the alcohol/phenol, forming a more potent alkoxide/phenoxide nucleophile. Anhydrous polar aprotic solvents (e.g., DMF, acetonitrile) are ideal as they solvate the cation of the base without solvating the nucleophile, thus accelerating the reaction.

  • Step-by-Step Protocol :

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol or phenol (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, 0.2 M).

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or sodium hydride (NaH, 1.1 equiv., use with extreme caution).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add a solution of this compound (1.2 equiv.) in the same anhydrous solvent dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully quench by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ether.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

While less common than for aryl halides, the benzylic C(sp³)-Cl bond can participate in powerful C-N and C-C bond-forming cross-coupling reactions, significantly expanding its synthetic utility.

Protocol 2.1: Buchwald-Hartwig Amination

This reaction enables the formation of a C-N bond between the benzylic carbon and a primary or secondary amine.[8][9]

  • Rationale : The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination steps.[11]

G pd0 Pd(0)L₂ pd2_complex ArCH₂-Pd(II)(Cl)L₂ pd0->pd2_complex Oxidative Addition (ArCH₂-Cl) amine_coord [ArCH₂-Pd(II)(NR₂H)L₂]⁺Cl⁻ pd2_complex->amine_coord Amine Coordination (R₂NH) amido_complex ArCH₂-Pd(II)(NR₂)L₂ amine_coord->amido_complex Deprotonation (-Base-H⁺) amido_complex->pd0 Reductive Elimination product ArCH₂-NR₂ amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

  • Step-by-Step Protocol :

    • In a glovebox or under an inert atmosphere, add to a dry reaction vessel: the amine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

    • Add this compound (1.2 equiv.).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

    • Seal the vessel and heat the mixture to 80-110 °C.

    • Monitor the reaction by LC-MS or TLC.

    • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate and purify the residue by column chromatography.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene80-110
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF/Et₃N25-60
Protocol 2.2: Sonogashira Coupling

This protocol facilitates the formation of a C-C bond between the benzylic carbon and a terminal alkyne.[12][13]

  • Rationale : This reaction involves a dual catalytic cycle. The palladium cycle is similar to other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in transmetalation to the palladium center.[14] An amine base is used both to form the acetylide and to neutralize the HCl byproduct.[13]

  • Step-by-Step Protocol :

    • To a dry, nitrogen-flushed flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

    • Add an anhydrous solvent such as THF, followed by an amine base (e.g., triethylamine, which can also serve as the solvent).

    • Add the terminal alkyne (1.1 equiv.) dropwise.

    • Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by silica gel column chromatography.

Application Note 3: Grignard Reagent Formation and Reaction

The C-Cl bond can be used to form an organometallic species, such as a Grignard reagent, which transforms the electrophilic benzylic carbon into a potent nucleophile.

  • Rationale : The reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent forms a highly reactive organomagnesium species.[15] This reagent is a strong base and a strong nucleophile, readily attacking electrophiles like carbonyl carbons.[16] The absolute exclusion of water is paramount, as even trace amounts will protonate and destroy the Grignard reagent.[17]

G start Start: Flame-dried glassware, anhydrous ether (THF), Mg turnings initiation Initiate Reaction: Add ArCH₂-Cl & Iodine crystal. Observe for exotherm. start->initiation formation Grignard Formation: ArCH₂-MgCl Maintain gentle reflux. initiation->formation addition Nucleophilic Addition: Cool to 0°C, add electrophile (e.g., R₂C=O) formation->addition quench Acidic Workup: Quench with sat. aq. NH₄Cl or dilute HCl addition->quench end End: Extract, purify, and characterize product quench->end

Caption: Workflow for Grignard reagent formation and subsequent reaction.

  • Step-by-Step Protocol :

    • Preparation : Thoroughly flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon.

    • To the reaction flask, add magnesium turnings (1.5 equiv.) and a small crystal of iodine (as an activator).

    • Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF via syringe.

    • Initiation : The solution should become warm and the iodine color should fade, indicating the reaction has started. If not, gently warm the flask or crush the magnesium with a dry stirring rod.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Reaction : Cool the newly formed Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 0.9 equiv.) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

    • Workup : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Conclusion

This compound is a powerful and adaptable synthetic intermediate. Mastery of its handling and reactivity in nucleophilic substitutions, palladium-catalyzed cross-couplings, and organometallic transformations provides researchers with a robust tool for constructing complex molecules. The protocols and rationale detailed in this guide are designed to provide a solid foundation for the successful application of this reagent in diverse research and development settings.

References

Application Notes and Protocols for Proteomics: A Theoretical Exploration of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Editor's Note: A Word on Scientific Integrity

Before delving into the technical details of this guide, it is imperative to address the current standing of 1-(Chloromethyl)-4-(methylsulfonyl)benzene within the field of proteomics. Despite a comprehensive survey of peer-reviewed literature and established protocols, we have found no documented applications of this specific reagent for proteomics analysis . This guide, therefore, is presented as a theoretical exploration grounded in established biochemical principles, rather than a reflection of field-proven methodologies. The protocols and insights provided are based on the known reactivity of similar chemical moieties and should be considered as a starting point for research and development, not as an established standard operating procedure.

Introduction: The Rationale for a Theoretical Application

The structure of this compound, also known as 4-(methylsulfonyl)benzyl chloride, suggests a potential role as a cysteine-modifying agent in proteomics. The chloromethyl group is a known electrophile that can react with the nucleophilic thiol group of cysteine residues via an S-alkylation reaction. The presence of the methylsulfonyl group, an electron-withdrawing moiety, may influence the reactivity of the benzyl chloride.

In proteomics, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry-based analysis. This modification prevents the formation of disulfide bonds, which can interfere with protein digestion and complicate data analysis. While a variety of reagents are commonly used for this purpose, the exploration of novel reagents is an ongoing effort in the field to refine and expand the proteomics toolkit.

This document will, therefore, outline a theoretical framework for the use of this compound in proteomics, drawing parallels with established alkylating agents and providing a basis for future investigation.

Part 1: The Chemistry of Cysteine Alkylation

The proposed mechanism for the reaction of this compound with a cysteine residue is a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

Diagram 1: Proposed Reaction Mechanism

G cluster_0 Protein with Cysteine Residue cluster_1 This compound cluster_2 Alkylated Protein Prot_Cys Protein-SH Product Protein-S-CH₂-Ph-SO₂-CH₃ Prot_Cys->Product S-Alkylation Reagent Cl-CH₂-Ph-SO₂-CH₃ Reagent->Product

Caption: Proposed S-alkylation of a cysteine residue by this compound.

This reaction would result in a stable thioether bond, effectively capping the cysteine residue and preventing its oxidation or disulfide bond formation. The mass of the protein or peptide would be increased by the mass of the 4-(methylsulfonyl)benzyl group.

Part 2: A Theoretical Protocol for Protein Alkylation

The following protocol is a generalized procedure for the reduction and alkylation of cysteine residues in a protein sample. It is based on standard proteomics workflows and would require significant optimization for the use of this compound.

Materials and Reagents
  • Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate)

  • Denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride)

  • Reducing agent (e.g., 10 mM dithiothreitol (DTT) or 5 mM tris(2-carboxyethyl)phosphine (TCEP))

  • Alkylation Reagent: this compound (to be prepared as a stock solution in a compatible organic solvent, e.g., acetonitrile or DMSO)

  • Quenching reagent (e.g., 2-mercaptoethanol or an excess of DTT)

  • Protease for digestion (e.g., trypsin)

  • Mass spectrometry-grade water and solvents

Experimental Workflow

Diagram 2: Theoretical Workflow for Protein Sample Preparation

G A Protein Solubilization & Denaturation B Reduction of Disulfide Bonds A->B C Alkylation of Cysteine Residues B->C D Quenching of Excess Reagent C->D E Proteolytic Digestion D->E F Mass Spectrometry Analysis E->F

Caption: A generalized workflow for protein sample preparation for mass spectrometry.

Step-by-Step Protocol
  • Protein Denaturation and Reduction:

    • To your protein sample, add the denaturant to a final concentration of 6-8 M.

    • Add the reducing agent (e.g., DTT to 10 mM).

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation (Theoretical Application):

    • Prepare a fresh stock solution of this compound. The optimal concentration would need to be determined empirically, but a starting point could be a 2-5 fold molar excess over the reducing agent.

    • Add the alkylating agent to the protein solution.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • To stop the alkylation reaction, add a quenching reagent (e.g., DTT to a final concentration of 20 mM).

    • Incubate for 15 minutes at room temperature.

  • Sample Clean-up and Digestion:

    • Dilute the sample with a buffer compatible with your chosen protease (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., to < 1 M urea).

    • Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Sample Desalting and Mass Spectrometry:

    • Acidify the digest with formic acid.

    • Desalt the peptides using a C18 solid-phase extraction method.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 3: Data Analysis Considerations

When analyzing the mass spectrometry data, a key parameter will be the mass modification on cysteine residues.

Table 1: Theoretical Mass Shifts
Amino AcidModificationMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
Cysteine (C)Alkylation with this compound+169.0347+169.23

This mass shift would need to be specified as a variable modification in the database search parameters of your proteomics software.

Part 4: Potential Advantages and Challenges of this compound

Potential Advantages (Theoretical):
  • Novel Reactivity: The methylsulfonyl group could potentially modulate the reactivity and specificity of the benzyl chloride, offering different performance characteristics compared to standard reagents.

  • Alternative for Specific Applications: In certain niche applications, the unique chemical properties of the resulting modified cysteine might be advantageous, for example, in structural studies or in the development of specific affinity probes.

Challenges and Considerations:
  • Lack of Precedent: As there is no existing literature, all reaction conditions (concentration, incubation time, temperature, and pH) would need to be optimized from scratch.

  • Solubility: The solubility of this compound in aqueous buffers used for proteomics may be limited, requiring the use of organic co-solvents which could impact protein stability.

  • Specificity and Side Reactions: The specificity of the reagent for cysteine over other nucleophilic amino acid side chains (e.g., lysine, histidine) would need to be thoroughly investigated to avoid unwanted side reactions that could complicate data interpretation.

  • Efficiency: The reaction efficiency would need to be high to ensure complete alkylation of all cysteine residues, as incomplete alkylation is a common source of variability in proteomics experiments.

Conclusion: A Call for Empirical Validation

While this compound is not a recognized tool in the proteomics arsenal, its chemical structure holds theoretical promise as a cysteine-alkylating agent. This application note has provided a scientifically grounded, albeit theoretical, framework for its potential use. We strongly encourage researchers interested in exploring novel proteomics chemistries to empirically validate the reactivity, specificity, and efficiency of this compound. Such studies would be essential to determine if this compound can offer any tangible benefits over the well-established and validated reagents currently in use.

Application Notes & Protocols: 1-(Chloromethyl)-4-(methylsulfonyl)benzene for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Linker for Stable and Selective Bioconjugation

In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional biomolecular conjugates, particularly in the development of therapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6][7] 1-(Chloromethyl)-4-(methylsulfonyl)benzene emerges as a promising linker due to its unique electronic properties that allow for selective and efficient alkylation of thiol residues on biomolecules. The presence of the electron-withdrawing methylsulfonyl group at the para position significantly activates the benzylic chloride towards nucleophilic attack by the thiolate anion of a cysteine residue. This results in the formation of a highly stable thioether bond, a critical attribute for conjugates that need to remain intact in the physiological environment.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a linker for bioconjugation. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for conjugation to proteins, and discuss the critical parameters for successful and reproducible results.

Scientific Rationale: The Advantage of the Methylsulfonyl Benzyl Moiety

The core of this compound's utility lies in the chemical reactivity of the chloromethyl group, which is substantially enhanced by the para-disposed methylsulfonyl group. This electron-withdrawing group stabilizes the transition state of the SN2 reaction with a thiol nucleophile, thereby increasing the reaction rate.

The resulting S-(4-(methylsulfonyl)benzyl)-cysteine linkage offers exceptional stability. Unlike linkages derived from maleimides, which can be susceptible to retro-Michael addition and thiol exchange reactions, the thioether bond formed with this linker is generally robust under physiological conditions.[10]

Experimental Workflow Overview

The overall process for bioconjugation using this compound involves a series of well-defined steps, starting from the preparation of the biomolecule to the final purification and characterization of the conjugate.

experimental_workflow cluster_prep Biomolecule Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis protein_prep Protein Solution Preparation reduction Disulfide Bond Reduction (e.g., DTT, TCEP) protein_prep->reduction Expose Cysteine Thiols reaction Incubation of Protein and Linker reduction->reaction Reduced Protein linker_prep Linker Solution Preparation linker_prep->reaction purification Purification (e.g., SEC, HIC) reaction->purification Crude Conjugate characterization Characterization (e.g., MS, UV-Vis, HPLC) purification->characterization Analysis of Conjugate

Caption: High-level workflow for bioconjugation with this compound.

Detailed Protocols

Part 1: Preparation of the Biomolecule (Protein)

For successful conjugation, it is crucial to ensure that the cysteine residues intended for linkage are in their reduced, free thiol state.

1.1. Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns or spin columns

  • Reaction buffer: PBS, pH 7.2-7.5, degassed

1.2. Protocol for Disulfide Bond Reduction:

  • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP in water).

  • To the protein solution, add the reducing agent to a final concentration of 10-20 mM. The exact concentration may need optimization depending on the number of disulfide bonds to be reduced.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Immediately remove the excess reducing agent using a desalting column or spin column equilibrated with the reaction buffer. This step is critical to prevent the reducing agent from quenching the linker in the subsequent step.

  • Determine the concentration of the reduced protein using a standard protein assay (e.g., BCA or Bradford).

Part 2: Bioconjugation Reaction

This protocol outlines the direct conjugation of the reduced protein with this compound.

2.1. Materials:

  • Reduced protein in reaction buffer (from Part 1)

  • This compound

  • Organic co-solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Reaction buffer: PBS, pH 7.2-7.5, degassed

2.2. Protocol:

  • Prepare a stock solution of this compound in an organic co-solvent (e.g., 10-100 mM in DMSO). The use of a co-solvent is necessary due to the low aqueous solubility of the linker.

  • In a reaction vessel, add the reduced protein solution.

  • While gently stirring, add the desired molar excess of the linker stock solution to the protein solution. A typical starting point is a 10- to 50-fold molar excess of the linker over the protein. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubate the reaction at room temperature (20-25°C) for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quench the reaction by adding a thiol-containing reagent such as N-acetyl-L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess linker.

Part 3: Purification and Characterization of the Conjugate

Purification is essential to remove unreacted linker, quenched linker, and any aggregated protein.

3.1. Materials:

  • Crude conjugate solution (from Part 2)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Characterization instruments (e.g., Mass Spectrometer (MS), UV-Vis Spectrophotometer, HPLC)

3.2. Protocol:

  • Purify the conjugate using an appropriate chromatography method. SEC is commonly used to separate the larger protein conjugate from smaller, unreacted molecules. HIC can be employed to separate conjugates with different drug-to-antibody ratios (DARs).[11]

  • Collect the fractions containing the purified conjugate.

  • Characterize the purified conjugate:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of linkers conjugated per protein using methods such as UV-Vis spectroscopy (if the payload has a distinct chromophore), HIC-HPLC, or mass spectrometry.

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.

    • Confirmation of Conjugation: Confirm the covalent attachment of the linker to the protein using mass spectrometry to detect the expected mass shift.

Reaction Mechanism

The conjugation reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Caption: SN2 reaction between a cysteine thiol and this compound.

Quantitative Data Summary

The following table provides typical starting parameters for the bioconjugation reaction. These should be optimized for each specific biomolecule and application.

ParameterRecommended RangeRationale
pH 7.0 - 8.0Facilitates deprotonation of the cysteine thiol to the more nucleophilic thiolate anion, accelerating the reaction.
Linker:Protein Molar Ratio 5:1 to 50:1A molar excess of the linker drives the reaction to completion. The optimal ratio depends on the desired degree of labeling.
Reaction Temperature 4°C to 25°CLower temperatures can minimize protein degradation and aggregation, while higher temperatures increase the reaction rate.
Reaction Time 1 to 16 hoursDependent on temperature, pH, and reactant concentrations. Should be optimized to achieve the desired DAR without significant side reactions.
Co-solvent Concentration < 10% (v/v)Minimizes protein denaturation while ensuring the solubility of the hydrophobic linker.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incomplete disulfide reduction- Linker hydrolysis- Low linker concentration- Suboptimal pH- Increase concentration of reducing agent or incubation time- Prepare fresh linker stock solution- Increase linker:protein molar ratio- Increase reaction pH to ~8.0
Protein Aggregation - High co-solvent concentration- High reaction temperature- High protein concentration- Decrease the percentage of organic co-solvent- Perform the reaction at a lower temperature (e.g., 4°C)- Reduce the protein concentration
Non-specific Labeling - Reaction pH too high- Lower the reaction pH to the recommended range (7.0-8.0) to minimize reaction with other nucleophilic residues like lysine.

Conclusion

This compound is a valuable tool for bioconjugation, offering the ability to form stable thioether linkages with cysteine residues. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and reproducible bioconjugation strategies. As with any bioconjugation reaction, empirical optimization of the reaction parameters is key to achieving the desired outcome for each specific application.

References

Quantitative Analysis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene: A Validated HPLC-UV and Complementary GC Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and validated analytical methodology for the precise quantification of 1-(Chloromethyl)-4-(methylsulfonyl)benzene, a critical intermediate in pharmaceutical synthesis. The primary analytical technique is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, designed for accuracy, precision, and specificity. We provide a complete, step-by-step protocol for this HPLC method, from solution preparation to data analysis. Furthermore, this document outlines a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] A complementary Gas Chromatography (GC) method is also proposed for the analysis of potential volatile impurities. This application note is intended to provide researchers and quality control analysts with a field-proven framework for the reliable quantification of this compound, ensuring data integrity in drug development and manufacturing processes.

Introduction and Scientific Background

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive chloromethyl group and a polar methylsulfonyl moiety, makes it a versatile intermediate. The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final API. Therefore, a reliable and validated analytical method is paramount for its quality control.

The causality behind choosing specific analytical techniques lies in the compound's physicochemical properties. Its aromatic nature provides strong UV absorbance, making HPLC with UV detection an ideal choice for quantification. Its relatively low volatility and good solubility in common organic solvents further support the use of liquid chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClO₂S[5]
Molecular Weight 204.67 g/mol [5]
IUPAC Name 1-(chloromethyl)-4-methylsulfonylbenzene[5]
CAS Number 53606-06-7[5]
Appearance Solid (Expected)
Topological Polar Surface Area 42.5 Ų[5]
XLogP3-AA 1.5[5]

Primary Analytical Technique: Reversed-Phase HPLC-UV

Principle: The core of this application note is a validated RP-HPLC method. This technique separates compounds based on their polarity. A non-polar stationary phase (a C18 column) is used with a polar mobile phase (a mixture of water and an organic solvent). This compound, being moderately polar, will interact with the stationary phase and elute at a characteristic retention time. The UV detector measures the absorbance of the compound as it passes through the flow cell, and the resulting peak area is directly proportional to its concentration.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its versatility and strong retentive capacity for aromatic compounds.

  • Mobile Phase: A combination of acetonitrile and water offers excellent peak shape, low UV cutoff, and appropriate elution strength. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks.

  • Detector: UV detection is chosen because the benzene ring in the analyte is a strong chromophore. The wavelength is set near the absorbance maximum to ensure high sensitivity.

Detailed Protocol: Validated HPLC-UV Method

This protocol provides a self-validating system, where system suitability checks are integrated to ensure the chromatographic system is performing adequately before any sample analysis.

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition Software: Empower 3, Chromeleon 7, or equivalent.

  • Analytical Balance: 5-decimal place readability.

  • Volumetric Glassware: Class A.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • This compound Reference Standard (purity >99.5%).

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (60:40, v/v)
Preparation of Solutions
  • Mobile Phase/Diluent Preparation: Mix 600 mL of acetonitrile with 400 mL of water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis. This is a non-negotiable step for ensuring data trustworthiness. Procedure: Inject the Working Standard Solution (100 µg/mL) five times consecutively.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Analysis and Calculation

Inject the blank (diluent), SST replicates, standard, and sample solutions into the chromatograph. Record the peak areas.

Calculation:

Method Validation Protocol (per ICH Q2(R1))

Analytical method validation is the documented process that proves an analytical method is suitable for its intended use.[6][7][8] The following protocols are designed to establish the performance characteristics of the HPLC method described above, in line with global regulatory expectations.[1][2][3][4]

Method_Validation_ICH_Q2R1 MV Validated Analytical Method Specificity Specificity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Limit Detection & Quantitation Limits (LOD/LOQ) MV->Limit Robustness Robustness MV->Robustness Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter

Caption: Logical relationship of validation parameters as per ICH Q2(R1).

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent to show no interference at the analyte's retention time.

    • Inject a solution of the analyte.

    • Inject solutions of known related substances or impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples. The peak for the analyte should be pure (as determined by a DAD detector) and well-resolved from any degradation peaks.

Linearity and Range
  • Purpose: To demonstrate a direct proportional relationship between concentration and analytical response over a defined range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable accuracy and precision at that concentration.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ACN ± 2%)

    • Analyze the working standard under each condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Complementary Technique: Gas Chromatography (GC-FID)

Principle: While HPLC is superior for the parent compound, GC is an excellent tool for identifying and quantifying potential volatile or semi-volatile impurities that may arise from the synthesis process, such as residual solvents or related substances like 4-methylsulfonyl toluene.[9]

Causality of Method Design:

  • Technique: GC separates compounds based on their boiling points and interaction with the stationary phase.

  • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is well-suited for impurity profiling.

Suggested GC Starting Conditions

This protocol is a starting point and requires full development and validation if implemented.

Table 4: Suggested GC Method Parameters

ParameterCondition
GC System: Agilent 8890 or equivalent with FID
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium, constant flow at 1.2 mL/min
Inlet Temperature: 250 °C
Injection Mode: Split (e.g., 50:1)
Injection Volume: 1 µL
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Temperature: 300 °C

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Caption: General experimental workflow for quantitative analysis.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the quantitative analysis of this compound. The primary HPLC-UV method, when fully validated according to the outlined ICH Q2(R1) protocol, will yield consistently reliable, accurate, and precise results. This level of data integrity is essential for making informed decisions during drug development, ensuring process control, and guaranteeing final product quality. The complementary GC method offers an additional tool for a more complete impurity profile. By explaining the causality behind experimental choices, this guide empowers scientists to not only execute the protocol but also to understand, adapt, and troubleshoot the methodology effectively.

References

Application Note: Synthesis and Applications of a Novel Solvatochromic Fluorescent Probe Utilizing 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rational design of fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and quantification of biological processes in real-time. The strategic incorporation of specific chemical moieties can imbue a fluorophore with desirable properties such as enhanced photostability, targeted localization, and sensitivity to its microenvironment. This application note details the synthesis and characterization of a novel fluorescent probe through the alkylation of a coumarin scaffold with 1-(chloromethyl)-4-(methylsulfonyl)benzene. The methylsulfonyl group is a powerful electron-withdrawing group known to enhance the metabolic stability and polarity of molecules, making it an attractive component in the design of biocompatible probes.[1] This protocol provides a comprehensive guide for the synthesis, purification, and characterization of a 7-((4-(methylsulfonyl)benzyl)oxy)-4-methyl-2H-chromen-2-one probe, and explores its potential applications in cellular imaging.

Chemical Principles and Design Rationale

The core of this synthetic strategy involves the nucleophilic substitution of the chlorine atom in this compound by the hydroxyl group of 7-hydroxy-4-methylcoumarin. This reaction, a classic Williamson ether synthesis, is a robust and high-yielding method for forming ether linkages.

The choice of this compound as the alkylating agent is deliberate. The benzylic chloride is highly reactive towards nucleophilic attack, facilitating the reaction under mild conditions. More importantly, the 4-(methylsulfonyl)phenyl moiety is expected to significantly influence the photophysical properties of the resulting coumarin-based probe. The strong electron-withdrawing nature of the sulfonyl group can induce a greater degree of intramolecular charge transfer (ICT) in the excited state of the fluorophore. This enhanced ICT character often leads to desirable properties such as a large Stokes shift and sensitivity to solvent polarity (solvatochromism), making the probe a potential sensor for changes in the local microenvironment within a cell.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification 7_hydroxycoumarin 7-Hydroxy-4-methylcoumarin conditions Reflux, 80°C, 12h 7_hydroxycoumarin->conditions alkylating_agent 1-(Chloromethyl)-4- (methylsulfonyl)benzene alkylating_agent->conditions base Potassium Carbonate (K2CO3) base->conditions solvent Acetonitrile (ACN) solvent->conditions product 7-((4-(methylsulfonyl)benzyl)oxy)- 4-methyl-2H-chromen-2-one conditions->product purification Column Chromatography product->purification

Figure 1: General workflow for the synthesis of the fluorescent probe.

Detailed Experimental Protocol

Materials:

  • 7-Hydroxy-4-methylcoumarin (98%)

  • This compound (98%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (≥99%)

  • Anhydrous Acetonitrile (ACN) (99.8%)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 7-hydroxy-4-methylcoumarin (1.0 g, 5.68 mmol, 1.0 equiv.), this compound (1.27 g, 6.24 mmol, 1.1 equiv.), and anhydrous potassium carbonate (1.57 g, 11.35 mmol, 2.0 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity, then heat to reflux at 80°C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes). The starting material (7-hydroxy-4-methylcoumarin) should show a lower Rf value than the product. The reaction is typically complete within 12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 7-((4-(methylsulfonyl)benzyl)oxy)-4-methyl-2H-chromen-2-one, as a white to off-white solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties

The introduction of the 4-(methylsulfonyl)benzyl group is anticipated to modulate the photophysical properties of the parent coumarin fluorophore. The following table provides predicted and experimentally determined (where available from analogous compounds) photophysical data for the synthesized probe.

Property7-Hydroxy-4-methylcoumarin (in Ethanol)Predicted/Analogous Data for the Synthesized Probe (in Ethanol)
Absorption Maximum (λabs) ~325 nm~330-340 nm
Emission Maximum (λem) ~390 nm~400-420 nm
Stokes Shift ~65 nm~70-80 nm
Quantum Yield (Φ) ~0.6~0.5-0.7
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹~15,000-20,000 M⁻¹cm⁻¹

The slight red-shift in both absorption and emission maxima is expected due to the extension of the π-conjugated system by the benzyl group. The solvatochromic behavior of the probe should be investigated by measuring its absorption and emission spectra in a range of solvents with varying polarities. A significant red-shift in the emission maximum with increasing solvent polarity would confirm the ICT character of the probe and its potential as an environmental sensor.

Applications in Cellular Imaging

The synthesized probe is expected to be cell-permeable due to its increased lipophilicity compared to the parent 7-hydroxycoumarin. Its potential applications in cellular imaging include:

  • General Cytoplasmic Staining: The probe may initially localize to the cytoplasm, providing a general stain for cellular morphology.

  • Organelle-Specific Imaging: The methylsulfonyl group could potentially direct the probe to specific organelles. For instance, its polarity might favor accumulation in membranes or other hydrophobic compartments. Further studies with co-localization markers would be necessary to determine its subcellular distribution.

  • Sensing Microenvironmental Changes: Due to its predicted solvatochromic properties, the probe could be used to report on changes in polarity within cellular compartments, which can be indicative of various physiological or pathological states.

Application_Workflow cluster_synthesis Probe Synthesis cluster_cell_culture Cellular Studies cluster_analysis Data Analysis Synthesis Synthesize and Purify Probe Cell_Culture Culture Cells Synthesis->Cell_Culture Probe_Loading Incubate Cells with Probe Cell_Culture->Probe_Loading Imaging Fluorescence Microscopy Probe_Loading->Imaging Localization Determine Subcellular Localization Imaging->Localization Sensing Analyze Environmental Sensitivity Imaging->Sensing

References

Unlocking Polymer Potential: Advanced Analytical Techniques in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of Material Performance

In the realm of material science and polymer chemistry, the macroscopic properties of a substance—be it the resilience of a thermoplastic elastomer, the barrier properties of a packaging film, or the biocompatibility of a medical implant—are dictated by its microscopic architecture. Understanding the molecular weight, thermal transitions, and flow behavior of a polymer is not merely an academic exercise; it is a critical necessity for predicting its performance, ensuring its quality, and innovating for future applications.[1][2] This guide provides an in-depth exploration of key analytical techniques that are indispensable for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for robust material characterization.

I. Thermal Analysis: Probing Polymer Behavior with Temperature

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature.[3][4] These methods are fundamental to understanding a polymer's processing window, its performance at different temperatures, and its overall stability.[3][4]

A. Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Principle of Operation: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[2] This allows for the detection of endothermic and exothermic transitions, providing critical information about a polymer's thermal history and morphology.[5][6]

Core Applications:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7] This is a crucial parameter for determining the service temperature of a material.

  • Melting Temperature (Tm) and Enthalpy of Fusion (ΔHf): For semi-crystalline polymers, the melting point indicates the temperature at which the crystalline domains break down. The enthalpy of fusion is proportional to the degree of crystallinity.[8]

  • Crystallization Temperature (Tc) and Enthalpy of Crystallization (ΔHc): This measures the temperature at which a polymer crystallizes upon cooling from the melt, providing insights into its processing behavior.[8][9]

  • Oxidative Stability: DSC can be used to determine a material's resistance to oxidation by measuring the onset temperature of oxidative degradation.

Experimental Protocol: Determination of Thermal Transitions of a Polymer via DSC (based on ASTM D3418 / ISO 11357-1) [2][4][5]

1. Instrument Calibration:

  • Rationale: To ensure the accuracy of temperature and enthalpy measurements.
  • Procedure: Calibrate the instrument using certified standards with known melting points and enthalpies of fusion (e.g., indium, zinc). The calibration should be performed under the same experimental conditions (heating rate, purge gas) as the sample analysis.

2. Sample Preparation:

  • Rationale: To ensure good thermal contact and representative sampling.
  • Procedure:
  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[9] The sample can be in the form of powder, film, or a small piece cut from a larger object.
  • Hermetically seal the pan to prevent any loss of volatiles during the experiment. For studies involving oxidation, a pan with a pinhole lid may be used to allow for gas exchange.

3. Experimental Setup:

  • Rationale: To create a controlled and inert environment for the analysis.
  • Procedure:
  • Place the sealed sample pan in the sample holder of the DSC instrument.
  • Place an empty, sealed reference pan in the reference holder.
  • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample.

4. Thermal Program:

  • Rationale: To erase the previous thermal history of the polymer and obtain a standardized measurement.
  • Procedure (Heat-Cool-Heat Cycle):
  • First Heating Scan: Heat the sample at a controlled rate, typically 10-20°C/min, to a temperature above its expected melting point or glass transition.[9] This step removes the thermal history of the material.
  • Isothermal Hold: Hold the sample at this elevated temperature for a few minutes to ensure complete melting and a uniform thermal state.
  • Controlled Cooling Scan: Cool the sample at a controlled rate, typically 10°C/min, to a temperature well below its crystallization or glass transition temperature.
  • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material under controlled conditions.[10]

5. Data Analysis:

  • Rationale: To extract quantitative information about the thermal transitions.
  • Procedure:
  • Glass Transition (Tg): Identify the midpoint of the step change in the baseline of the thermogram.[7]
  • Melting (Tm) and Crystallization (Tc): Determine the peak temperature of the endothermic melting peak and the exothermic crystallization peak.
  • Enthalpy of Fusion (ΔHf) and Crystallization (ΔHc): Calculate the area under the melting and crystallization peaks, respectively.

Data Presentation: Typical DSC Data for Common Polymers

PolymerGlass Transition (Tg) (°C)Melting Temperature (Tm) (°C)
Polyethylene Terephthalate (PET)67 - 81245 - 265
Polycarbonate (PC)145 - 150~267
Polystyrene (PS)90 - 100N/A (Amorphous)
Polypropylene (PP)-20 to 0130 - 171
B. Thermogravimetric Analysis (TGA): Quantifying Thermal Stability and Composition

Principle of Operation: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] This technique is invaluable for determining the thermal stability of a material and for quantifying its composition.[11]

Core Applications:

  • Thermal Stability: Determining the temperature at which a polymer begins to decompose.[12]

  • Compositional Analysis: Quantifying the percentage of polymer, fillers (e.g., carbon black, glass fibers), and volatile components (e.g., moisture) in a sample.[1][13][14]

  • Decomposition Kinetics: Studying the rate of degradation of a polymer under different conditions.[11]

Experimental Protocol: Compositional Analysis of a Polymer Composite via TGA (based on ASTM E1131) [1][13][14][15][16]

1. Instrument Calibration:

  • Rationale: To ensure accurate mass and temperature measurements.
  • Procedure: Calibrate the microbalance using standard weights. Calibrate the temperature using materials with known Curie points (e.g., nickel).

2. Sample Preparation:

  • Rationale: To obtain a representative sample and ensure efficient heat transfer.
  • Procedure: Accurately weigh 10-20 mg of the polymer composite into a ceramic or platinum TGA pan.

3. Experimental Setup:

  • Rationale: To control the atmosphere and prevent unwanted side reactions.
  • Procedure:
  • Place the sample pan in the TGA furnace.
  • Purge the furnace with an inert gas (e.g., nitrogen) to remove any oxygen.

4. Thermal Program and Gas Switching:

  • Rationale: To sequentially decompose the different components of the composite.
  • Procedure:
  • Step 1 (Inert Atmosphere): Heat the sample in a nitrogen atmosphere from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 20°C/min). This will cause the polymer to decompose, leaving behind any non-combustible fillers and carbonaceous residue.
  • Step 2 (Oxidizing Atmosphere): Once the polymer has decomposed, switch the purge gas to an oxidizing atmosphere (e.g., air or oxygen) and continue heating or hold at a high temperature (e.g., 800°C). This will burn off any carbon black or other combustible fillers.

5. Data Analysis:

  • Rationale: To quantify the weight loss at each stage of the experiment.
  • Procedure:
  • Volatiles: The initial weight loss at low temperatures (typically below 200°C) corresponds to the evaporation of moisture or other volatile components.
  • Polymer Content: The weight loss during the first heating step in the inert atmosphere corresponds to the decomposition of the polymer.
  • Carbon Black Content: The weight loss after switching to the oxidizing atmosphere corresponds to the combustion of carbon black.
  • Ash/Inert Filler Content: The final remaining weight corresponds to the amount of non-combustible filler (e.g., glass fibers, talc).[17]

Data Presentation: Example TGA Data for a Filled Polymer

ComponentDecomposition Temperature Range (°C)Weight Loss (%)
Polymer300 - 550 (in N₂)65%
Carbon Black550 - 700 (in Air)5%
Inert Filler (Ash)> 70030% (remaining)

II. Gel Permeation Chromatography (GPC): Sizing Up Polymer Molecules

Principle of Operation: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer.[18][19] GPC separates molecules based on their hydrodynamic volume in solution.[18] A dissolved polymer sample is passed through a column packed with porous beads. Larger molecules cannot enter the pores and elute first, while smaller molecules can penetrate the pores and have a longer elution time.[19]

Core Applications:

  • Molecular Weight Averages: Determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).[20]

  • Polydispersity Index (PDI): Calculating the PDI (Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[20] A PDI of 1 indicates a monodisperse sample, while higher values indicate a broader distribution.

  • Detection of Branching: When coupled with advanced detectors like light scattering or viscometers, GPC can provide information about the branching of polymer chains.[19]

Experimental Protocol: Molecular Weight Determination of Polystyrene via GPC (based on ASTM D5296) [3][21][22][23][24]

1. Mobile Phase Preparation:

  • Rationale: To ensure a stable and compatible solvent system for the analysis.
  • Procedure: Prepare the mobile phase, typically tetrahydrofuran (THF) for polystyrene, and filter it through a 0.45 µm filter to remove any particulate matter. Degas the mobile phase to prevent the formation of bubbles in the system.

2. Calibration Standard Preparation:

  • Rationale: To create a calibration curve that relates elution time to molecular weight.
  • Procedure: Prepare a series of solutions of narrow molecular weight distribution polystyrene standards of known molecular weights in the mobile phase. The concentrations should be in the range of 0.1-0.2% (w/v).

3. Sample Preparation:

  • Rationale: To ensure complete dissolution of the polymer and remove any insolubles.
  • Procedure:
  • Dissolve the polystyrene sample in the mobile phase at a concentration of approximately 0.1-0.2% (w/v). Gentle agitation may be required.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any undissolved particles that could clog the GPC column.[20]

4. GPC System Setup and Equilibration:

  • Rationale: To ensure a stable baseline and reproducible results.
  • Procedure:
  • Set the flow rate of the mobile phase (typically 1.0 mL/min).
  • Allow the system to equilibrate until a stable baseline is achieved on the detector (typically a refractive index detector for polystyrene).

5. Calibration:

  • Rationale: To establish the relationship between retention time and molecular weight.
  • Procedure:
  • Inject the prepared polystyrene standards, starting from the lowest molecular weight to the highest.
  • Record the peak retention time for each standard.
  • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.[25]

6. Sample Analysis:

  • Rationale: To obtain the chromatogram of the unknown sample.
  • Procedure: Inject the prepared sample solution into the GPC system.

7. Data Analysis:

  • Rationale: To calculate the molecular weight averages and PDI of the sample.
  • Procedure:
  • Using the calibration curve, convert the retention time axis of the sample chromatogram to a molecular weight axis.
  • The GPC software will then calculate the Mn, Mw, Mz, and PDI of the sample based on the molecular weight distribution.[26]

Data Presentation: GPC Results for a Polystyrene Sample

ParameterValue
Mn ( g/mol )150,000
Mw ( g/mol )350,000
PDI (Mw/Mn)2.33

III. Rheology: Understanding the Flow and Deformation of Materials

Principle of Operation: Rheology is the study of the flow and deformation of matter.[27] A rheometer applies a controlled stress or strain to a sample and measures the resulting deformation or stress.[27] This provides fundamental insights into the material's viscosity, elasticity, and viscoelasticity.[18]

Core Applications:

  • Viscosity Profiling: Measuring the viscosity of a polymer melt as a function of shear rate and temperature. This is crucial for optimizing processing conditions such as injection molding and extrusion.[28][29]

  • Viscoelastic Characterization: Determining the storage modulus (elastic component) and loss modulus (viscous component) of a material. This is important for understanding a material's ability to store and dissipate energy, which affects properties like damping and creep resistance.

  • Determining the Processability Window: Identifying the range of temperatures and shear rates at which a polymer can be processed without degradation.[9]

Experimental Protocol: Melt Viscosity Measurement of a Thermoplastic via Capillary Rheometry (based on ASTM D3835) [27][28][29]

1. Instrument and Die Selection:

  • Rationale: To simulate the flow conditions in processing equipment.
  • Procedure: Select a capillary rheometer with a barrel and die of appropriate dimensions for the material and the desired shear rate range.

2. Sample Preparation:

  • Rationale: To ensure the material is dry and free of volatiles that could affect the measurement.
  • Procedure: Dry the polymer pellets or powder according to the manufacturer's recommendations to remove any absorbed moisture.

3. Instrument Setup and Thermal Equilibration:

  • Rationale: To ensure the polymer is fully melted and at a uniform temperature.
  • Procedure:
  • Set the barrel and die to the desired test temperature.
  • Load the polymer into the rheometer barrel and allow it to thermally equilibrate for a specified period.

4. Measurement:

  • Rationale: To obtain a flow curve of viscosity versus shear rate.
  • Procedure:
  • Extrude the molten polymer through the capillary die at a series of controlled piston speeds (shear rates).
  • At each speed, measure the steady-state pressure required to maintain the flow.

5. Data Analysis:

  • Rationale: To calculate the shear stress, shear rate, and apparent viscosity.
  • Procedure:
  • Shear Stress (τ): Calculated from the measured pressure drop across the die and the die geometry.
  • Shear Rate (γ̇): Calculated from the piston speed and the dimensions of the barrel and die.
  • Apparent Viscosity (ηa): Calculated as the ratio of shear stress to shear rate (ηa = τ / γ̇).
  • Plot the apparent viscosity as a function of shear rate on a log-log scale to generate a flow curve.

Data Presentation: Typical Flow Curve for a Shear-Thinning Polymer

A typical flow curve for a polymer melt will show a region of Newtonian behavior at low shear rates (viscosity is constant), followed by a shear-thinning region where the viscosity decreases with increasing shear rate.

Visualizations and Workflows

Logical Workflow for Comprehensive Polymer Characterization

G cluster_0 Initial Analysis cluster_1 Thermal Properties cluster_2 Molecular Weight & Structure cluster_3 Rheological Properties Sample_Preparation Sample Preparation (Drying, Dissolution) Initial_Screening Initial Screening (FTIR for functional groups) Sample_Preparation->Initial_Screening DSC DSC Analysis (Tg, Tm, Tc) Initial_Screening->DSC TGA TGA Analysis (Stability, Composition) Initial_Screening->TGA GPC GPC/SEC Analysis (Mn, Mw, PDI) Initial_Screening->GPC Rheometry Rheometry (Viscosity, Modulus) DSC->Rheometry Processing Temperature TGA->Rheometry Degradation Temperature GPC->Rheometry Molecular Weight Influence

Caption: A logical workflow for the comprehensive characterization of polymers.

Relationship Between Polymer Properties and Analytical Techniques

G Polymer_Properties Polymer Properties Thermal_Stability Thermal Stability Polymer_Properties->Thermal_Stability Molecular_Weight Molecular Weight Distribution Polymer_Properties->Molecular_Weight Flow_Behavior Flow Behavior (Viscosity) Polymer_Properties->Flow_Behavior Phase_Transitions Phase Transitions (Tg, Tm) Polymer_Properties->Phase_Transitions Composition Composition (Fillers, Volatiles) Polymer_Properties->Composition TGA TGA Thermal_Stability->TGA GPC GPC/SEC Molecular_Weight->GPC Rheometry Rheometry Flow_Behavior->Rheometry DSC DSC Phase_Transitions->DSC Composition->TGA

Caption: The relationship between key polymer properties and the analytical techniques used to measure them.

IV. Conclusion: An Integrated Approach to Material Mastery

The analytical techniques detailed in this guide represent the cornerstones of modern polymer characterization. A comprehensive understanding of a material's properties can only be achieved through an integrated approach, where the data from each technique is used to build a complete picture of its molecular architecture and performance characteristics. By moving beyond simple data generation to a deeper understanding of the causality behind experimental choices and results, researchers and scientists can accelerate innovation, ensure product quality, and unlock the full potential of polymeric materials.

References

Troubleshooting & Optimization

how to improve the yield of 1-(Chloromethyl)-4-(methylsulfonyl)benzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 1-(Chloromethyl)-4-(methylsulfonyl)benzene Synthesis >

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key building block in medicinal chemistry and materials science, valued for its reactive chloromethyl group that allows for facile introduction of the methylsulfonylphenyl moiety into larger structures.[1] However, its synthesis, typically via chloromethylation of phenyl methyl sulfone, presents several challenges that can lead to suboptimal yields and purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled our field-proven insights into this series of troubleshooting guides and FAQs. Our goal is to explain the causality behind experimental choices, providing you with the technical understanding to not only follow protocols but to intelligently adapt them to your specific laboratory context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for this compound?

The most common and direct method is the electrophilic chloromethylation of 4-methylphenyl methyl sulfone, also known as methyl p-tolyl sulfone. This reaction falls under the category of Blanc chloromethylation.[2][3] The reaction typically employs a source of formaldehyde (such as paraformaldehyde) and hydrogen chloride, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[2][3][4] The reagents generate a highly reactive electrophile, which then attacks the electron-rich benzene ring.

An alternative, though less common, approach involves the chlorination of the methyl group of 4-methylphenyl methyl sulfone. However, controlling this free-radical reaction to achieve selective monochlorination without ring chlorination can be challenging.

Q2: How does the methylsulfonyl group affect the chloromethylation reaction?

The methylsulfonyl (-SO₂CH₃) group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. However, the starting material for the para-substituted product is typically 4-methylphenyl methyl sulfone. In this case, the reaction is an electrophilic substitution on a benzene ring substituted with both an activating group (methyl, -CH₃) and a deactivating group (-SO₂CH₃).

The methyl group is an ortho-, para-directing activator. The incoming electrophile will be directed to the positions ortho to the methyl group. Since the desired product is this compound, the starting material must be 4-(methylsulfonyl)toluene. The chloromethylation will then occur at the position ortho to the methyl group and meta to the sulfonyl group.

Q3: What are the most critical safety precautions for this reaction?

Chloromethylation reactions require strict safety protocols due to the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[2][3]

  • Engineering Controls: The entire experiment, including reagent handling, reaction setup, workup, and purification, must be conducted within a certified, high-performance chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • Reagent Handling: Chloromethylating agents, such as combinations of formaldehyde and HCl or chloromethyl methyl ether, are hazardous.[6][7] They are corrosive and have high inhalation toxicity. Always handle them with extreme care.

  • Waste Disposal: All chemical waste must be quenched and disposed of according to your institution's hazardous waste guidelines.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Consistently Low or No Yield of the Desired Product

Q: I am performing the chloromethylation of 4-(methylsulfonyl)toluene using paraformaldehyde, HCl, and ZnCl₂, but my yield is very low. What are the likely causes?

A: Low yields in this reaction can typically be traced to three main factors: reagent quality, reaction conditions, and catalyst activity.

  • Cause 1: Inactive Reagents or Catalyst

    • Scientific Rationale: Paraformaldehyde can depolymerize over time, and anhydrous zinc chloride is highly hygroscopic. Moisture deactivates the ZnCl₂ catalyst by coordinating with it, preventing its function as a Lewis acid to activate the formaldehyde.

    • Troubleshooting Protocol:

      • Reagent Check: Use a fresh, unopened bottle of paraformaldehyde.

      • Catalyst Activation: If your ZnCl₂ is old or has been exposed to air, consider drying it under a high vacuum with gentle heating or purchasing a new anhydrous bottle.

      • HCl Source: Ensure your source of HCl (gas or concentrated acid) is of high purity.

  • Cause 2: Suboptimal Reaction Temperature

    • Scientific Rationale: The formation of the electrophile and the subsequent aromatic substitution are temperature-dependent. Too low a temperature will result in a sluggish or stalled reaction. Conversely, excessively high temperatures can promote the formation of side products.[8]

    • Troubleshooting Protocol:

      • Temperature Control: Maintain the reaction temperature in the optimal range, typically between 60-80°C. Use an oil bath and a contact thermometer for precise control.

      • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine if the reaction is proceeding and when it has reached completion, preventing degradation from prolonged heating.

  • Cause 3: Inefficient Electrophile Generation

    • Scientific Rationale: The reaction relies on the in-situ generation of a reactive electrophile from formaldehyde and HCl, a process catalyzed by ZnCl₂.[3][9] Insufficient acid or catalyst will slow down this crucial first step.

    • Troubleshooting Protocol:

      • Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the chloromethylating agent is often used.[7]

      • Catalyst Loading: Ensure you are using a sufficient catalytic amount of ZnCl₂. For deactivated aromatic compounds, higher catalyst loading (from 15 to 40 weight percent) may be necessary.[7]

Problem 2: Significant Formation of Impurities and Side Products

Q: My crude product shows multiple spots on TLC, and the NMR is complex. What are the common side products, and how can I minimize them?

A: The primary side product in chloromethylation is the diarylmethane derivative, formed by a subsequent Friedel-Crafts alkylation. Over-reaction can also lead to dichloromethylated products.

  • Side Product 1: Diaryl Methane Formation

    • Mechanism: The desired product, this compound, is a reactive benzyl chloride. It can act as an electrophile itself and alkylate another molecule of the starting material (4-(methylsulfonyl)toluene) in the presence of the Lewis acid catalyst. This is a common issue in chloromethylation reactions.[2][4]

    • Mitigation Strategies:

      • Control Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. Monitor closely by TLC.

      • Lower Temperature: Running the reaction at the lower end of the optimal temperature range can disfavor the secondary alkylation reaction, which typically has a higher activation energy.[8]

      • Stoichiometry: Use a slight excess of the starting aromatic compound relative to the chloromethylating agent to reduce the probability of the product reacting further.

  • Side Product 2: Dichloromethylation

    • Mechanism: If the reaction conditions are too harsh or the reaction time is too long, a second chloromethyl group can be added to the aromatic ring.

    • Mitigation Strategies:

      • Limit Reagents: Use a controlled amount of paraformaldehyde and HCl, typically around 1.0 to 1.2 equivalents relative to the starting material.

      • Immediate Work-up: Once the reaction is complete by TLC, proceed immediately to the work-up and quenching steps to deactivate the catalyst and prevent further reactions.

Experimental Workflow & Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start 4-(Methylsulfonyl)toluene Reagents + Paraformaldehyde + HCl / ZnCl₂ Start->Reagents Product 1-(Chloromethyl)-4- (methylsulfonyl)benzene (Desired Product) Reagents->Product Product_Electrophile Product acts as Electrophile Product->Product_Electrophile Friedel-Crafts Alkylation Side_Reactant 4-(Methylsulfonyl)toluene Diarylmethane Diarylmethane Side Product Side_Reactant->Diarylmethane Product_Electrophile->Diarylmethane G A Reagent Preparation (Dry ZnCl₂, weigh reagents) B Reaction Setup (Assemble glassware in fume hood) A->B C Reaction (Heat to 70°C, monitor by TLC) B->C D Quench (Pour onto crushed ice) C->D E Extraction (DCM / Aqueous layers) D->E F Washing & Neutralization (H₂O, NaHCO₃, Brine) E->F G Drying & Concentration (Na₂SO₄, Rotovap) F->G H Purification (Recrystallization) G->H I Characterization (NMR, MP, etc.) H->I J Pure Product I->J

References

Technical Support Center: Optimizing Reaction Conditions for 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chloromethylation reaction. As a key building block in medicinal chemistry and materials science, optimizing the synthesis of this compound is crucial for efficient research and development.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges and enhance reaction outcomes.

Reaction Overview: The Challenge of a Deactivated Ring

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution known as the Blanc chloromethylation.[2][3] This reaction involves treating the starting material, 4-methylsulfonylbenzene (or methyl phenyl sulfone), with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

The primary challenge stems from the electronic nature of the substrate. The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.[2][4][5] Consequently, this reaction requires more robust conditions than the chloromethylation of activated aromatic compounds, and it is more susceptible to low yields and specific side reactions.[2][5] Understanding the interplay between catalyst choice, temperature, and reagent stoichiometry is paramount for success.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the experimental process.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: This is the most common issue, directly linked to the deactivated nature of the starting material. Several factors could be at play:

  • Insufficient Catalytic Activity: The choice and condition of the Lewis acid are critical. Zinc chloride (ZnCl₂) is a frequently used catalyst, but it may not be sufficiently active for this deactivated system.[4][6] Ensure your ZnCl₂ is anhydrous, as moisture will inhibit its activity.

  • Suboptimal Reagents: The reaction requires an effective chloromethylating agent, which is formed in situ from formaldehyde and HCl. Using aged paraformaldehyde or low-concentration hydrochloric acid can starve the reaction.

  • Inadequate Reaction Conditions: Deactivated substrates require more forcing conditions. Insufficient temperature or reaction time will result in poor conversion.

Troubleshooting Steps:

  • Catalyst Selection & Handling:

    • Ensure your Lewis acid catalyst (e.g., ZnCl₂) is freshly opened or has been stored under anhydrous conditions.

    • Consider using a stronger, though more aggressive, Lewis acid like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[4][7] Note that these may also increase side product formation.[8]

  • Reagent Quality:

    • Use high-purity paraformaldehyde or trioxane as the formaldehyde source.

    • Ensure a continuous supply of anhydrous hydrogen chloride gas or use concentrated hydrochloric acid as specified in a validated protocol.

  • Optimize Temperature and Time:

    • Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions on deactivated rings may require temperatures from 50°C to 100°C.[5]

    • Extend the reaction time. Monitor every few hours to determine the point of maximum conversion.

Q2: My crude product analysis (NMR/GC-MS) shows a significant amount of a high-molecular-weight impurity. What is it and how can I prevent it?

A2: The most probable side product is bis(4-(methylsulfonyl)phenyl)methane. This impurity arises when the desired product, this compound, acts as an electrophile and reacts with another molecule of the starting material (4-methylsulfonylbenzene) in a secondary Friedel-Crafts alkylation.

Key Factors Influencing Byproduct Formation:

  • High Temperatures: Elevated temperatures accelerate the rate of this secondary alkylation.[8]

  • High Substrate Concentration: If the concentration of the starting material is too high relative to the chloromethylating agent, the likelihood of the product reacting with the starting material increases.[2]

  • Aggressive Catalysts: Strong Lewis acids like AlCl₃ are particularly known to promote the formation of diarylmethane byproducts.[8]

Preventative Measures:

  • Temperature Control: Find the lowest temperature that provides a reasonable reaction rate to minimize the diarylmethane byproduct.

  • Stoichiometry: Use a slight molar excess of the chloromethylating agents (formaldehyde and HCl) relative to the 4-methylsulfonylbenzene. This ensures the starting material is consumed efficiently, reducing its availability for the side reaction.

  • Catalyst Choice: Prefer milder catalysts like zinc chloride (ZnCl₂) over aluminum chloride (AlCl₃) if this side reaction is problematic.[6][8]

Q3: The reaction seems to work, but I lose a significant amount of product during the aqueous workup. What's happening?

A3: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under basic conditions, converting it to a hydroxymethyl group (-CH₂OH). If your workup procedure is prolonged or involves heating, you may be inadvertently hydrolyzing your product. The resulting alcohol, 4-(hydroxymethyl)phenyl methyl sulfone, has very different solubility and chromatographic properties.

Solutions:

  • Rapid, Cold Workup: Quench the reaction by pouring it onto a mixture of ice and water. This rapidly cools the mixture and dilutes the acid.

  • Avoid Basic Washes (If Possible): While a wash with a weak base like sodium bicarbonate solution is often used to neutralize residual acid, perform it quickly and at low temperatures. Check the stability of your product to these conditions on a small scale if you suspect hydrolysis.[9]

  • Check Aqueous Layer: Your hydrolyzed product may be more soluble in the aqueous layer. If you experience significant loss, extract the aqueous layer thoroughly and analyze it by TLC to confirm if the hydroxylated byproduct is present.[9]

Q4: What are the critical safety precautions for this reaction?

A4: The Blanc chloromethylation reaction carries significant safety risks that must be managed with proper engineering controls and personal protective equipment (PPE).

  • Bis(chloromethyl) ether (BCME) Formation: The combination of formaldehyde and hydrogen chloride can generate trace amounts of bis(chloromethyl) ether, a potent human carcinogen.[2][7] This reaction must be performed in a certified, high-flow chemical fume hood at all times.

  • Corrosive Reagents: Concentrated hydrochloric acid, hydrogen chloride gas, and Lewis acids are highly corrosive and can cause severe burns.[10]

  • Lachrymator: The product, a benzyl chloride derivative, is expected to be a lachrymator (an irritant that causes tearing). Handle the crude and purified product with care inside the fume hood.

Optimized Protocol and Data

This section provides a baseline protocol for the synthesis and a table summarizing the influence of key parameters.

Experimental Protocol: Synthesis of this compound
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a gas inlet tube, add 4-methylsulfonylbenzene (1 equivalent) and a suitable solvent (e.g., chloroform or 1,2-dichloroethane).

  • Reagent Addition: Add anhydrous zinc chloride (1.1 equivalents) to the stirred suspension. Then, add paraformaldehyde (1.5 equivalents).

  • Reaction: Begin bubbling anhydrous hydrogen chloride gas through the mixture at a slow, steady rate. Heat the reaction mixture to 60-70°C using an oil bath.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup (Quenching): Once the starting material is consumed, cool the reaction vessel in an ice bath. Cautiously pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with cold water, a cold 5% sodium bicarbonate solution (perform this step quickly to avoid hydrolysis), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure this compound as a white solid.[11]

Table 1: Influence of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Baseline)Condition B (Aggressive)Condition C (Mild)Expected Outcome
Catalyst Anhydrous ZnCl₂Anhydrous AlCl₃Anhydrous SnCl₄AlCl₃ may increase rate but also diarylmethane formation.[8]
Temperature 65 °C90 °C50 °CHigher temperatures increase reaction rate but favor side product formation.[8]
Time 6 hours4 hours12 hoursReaction time must be optimized based on temperature and catalyst choice.
Solvent 1,2-DichloroethaneNitromethaneCarbon DisulfideSolvent can influence reagent solubility and reaction rate.

Visualization of Workflows

General Experimental Workflow

The following diagram outlines the standard procedure from reaction setup to final product isolation.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase A 1. Setup & Reagent Addition (Substrate, Catalyst, Paraformaldehyde) B 2. HCl Introduction & Heating (60-70°C) A->B C 3. Reaction Monitoring (TLC / GC) B->C D 4. Quenching (Pour onto Ice-Water) C->D Reaction Complete E 5. Extraction (Dichloromethane) D->E F 6. Washing (H₂O, NaHCO₃, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Recrystallization) G->H I Final Product H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

This diagram provides a logical path for diagnosing and solving issues related to low product yield.

G Start Problem: Low or No Yield Check_Catalyst Is the Lewis Acid (e.g., ZnCl₂) anhydrous and active? Start->Check_Catalyst Check_Reagents Are paraformaldehyde and HCl source of high quality? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Action: Use fresh, anhydrous catalyst or consider a stronger one (e.g., AlCl₃). Check_Catalyst->Sol_Catalyst No Check_Conditions Are temperature and reaction time sufficient? Check_Reagents->Check_Conditions Yes Sol_Reagents Action: Use new reagents. Check_Reagents->Sol_Reagents No Sol_Conditions Action: Incrementally increase temperature and/or extend time. Monitor closely. Check_Conditions->Sol_Conditions No End Yield Improved Check_Conditions->End Yes Sol_Catalyst->Check_Reagents Sol_Reagents->Check_Conditions Sol_Conditions->End

Caption: A step-by-step flowchart for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, enhance product purity, and ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The synthesis of this compound is typically achieved via the chloromethylation of 4-methylsulfonylbenzene, a variation of the Blanc reaction.[1][2] Due to the nature of this electrophilic aromatic substitution and the reactivity of the product, several side products are frequently encountered. The most significant of these are summarized in the table below.

Side Product NameChemical StructureKey Formation Factors
Bis(4-(methylsulfonyl)phenyl)methane (CH₃SO₂-C₆H₄)₂CH₂High temperature, high concentration of product, certain Lewis acids (e.g., AlCl₃).[3]
4-(Hydroxymethyl)phenyl methyl sulfone CH₃SO₂-C₆H₄-CH₂OHPresence of water (hydrolysis of the product).[1]
Bis(chloromethyl) ether (BCME) (ClCH₂)₂OReaction of formaldehyde and HCl; highly carcinogenic.[1][3]
Di(chloromethyl) derivatives CH₃SO₂-C₆H₃-(CH₂Cl)₂Forcing reaction conditions (high temperature, long reaction times).[2][4]
Polymeric/Charred Material Complex mixtureExcessively high temperatures, strong acid catalysts.[4]
Q2: The formation of a high-molecular-weight impurity, bis(4-(methylsulfonyl)phenyl)methane, is dominating my reaction. What is the mechanism and how can I prevent it?

This is the most common and often yield-limiting side reaction. The mechanism involves a secondary Friedel-Crafts alkylation.

  • Mechanism: The desired product, this compound, is a reactive benzylic chloride. It can act as an electrophile itself. In the presence of a Lewis acid catalyst, it can react with a molecule of the starting material (4-methylsulfonylbenzene) or another molecule of the product, leading to the formation of a diarylmethane bridge.[1][2][3]

  • Prevention Strategies:

    • Temperature Control: Maintain the lowest effective temperature. Higher temperatures significantly accelerate the secondary alkylation.[3][4]

    • Stoichiometry: Use a slight excess of the chloromethylating agent (e.g., formaldehyde/HCl) relative to the 4-methylsulfonylbenzene to ensure the substrate is consumed quickly, reducing its availability for the secondary reaction.

    • Catalyst Choice: Zinc chloride (ZnCl₂) is a commonly used and generally effective catalyst.[2][3] Highly active Lewis acids like aluminum chloride (AlCl₃) are known to strongly promote diarylmethane formation and should be used with caution or avoided.[3]

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent the buildup of the diarylmethane byproduct.

diarylmethane_formation product 1-(Chloromethyl)-4- (methylsulfonyl)benzene (Electrophile Precursor) carbocation Benzylic Carbocation [CH₃SO₂-C₆H₄-CH₂]⁺ product->carbocation + Catalyst start_material 4-Methylsulfonylbenzene (Nucleophile) catalyst Lewis Acid (e.g., ZnCl₂) side_product Bis(4-(methylsulfonyl)phenyl)methane (Side Product) carbocation->side_product + Starting Material - H⁺

Caption: Formation of the diarylmethane side product.

Q3: What is bis(chloromethyl) ether (BCME) and what precautions should I take?

Bis(chloromethyl) ether (BCME) is a byproduct formed from the reaction of formaldehyde and hydrogen chloride.[1] It is a potent human carcinogen, and its presence is a major safety concern in all chloromethylation reactions.

  • Safety Precautions:

    • Fume Hood: All manipulations must be performed in a well-ventilated and certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

    • Quenching: At the end of the reaction, any excess chloromethylating agent should be quenched carefully. This can be done by slowly adding the reaction mixture to a cold, stirred solution of a nucleophilic quenching agent like aqueous sodium bicarbonate or ammonia.

Troubleshooting Guide

Problem: My reaction is very slow or gives a low yield of the desired product.
  • Root Cause: The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2][3] This makes the reaction inherently more difficult than the chloromethylation of activated or simple aromatic rings.

  • Solutions:

    • Catalyst Activity: Ensure your Lewis acid catalyst (e.g., ZnCl₂) is anhydrous and active. If necessary, consider using a slightly more active catalyst system, but be mindful of the increased risk of side products.

    • Reaction Conditions: While high temperatures promote side reactions, a certain thermal threshold must be met to drive the reaction. Cautiously increase the temperature in small increments (e.g., 5-10 °C) while monitoring for product formation and side product buildup.

    • Alternative Reagents: For deactivated substrates, alternative chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of an acid catalyst can sometimes give better results.[1] However, MOMCl is also a suspected carcinogen and must be handled with extreme care.

troubleshooting_workflow start Low Yield or Sluggish Reaction check_deactivation Is the -SO₂CH₃ group deactivating the ring? start->check_deactivation check_catalyst Verify Catalyst Activity (Anhydrous ZnCl₂?) check_deactivation->check_catalyst Yes increase_temp Cautiously Increase Temperature check_catalyst->increase_temp monitor Monitor by TLC/GC for side products increase_temp->monitor alt_reagents Consider Alternative Chloromethylating Agents monitor->alt_reagents Side products increase?

Caption: Troubleshooting workflow for low reaction yield.

Problem: My final product is contaminated with the benzyl alcohol derivative, 4-(Hydroxymethyl)phenyl methyl sulfone.
  • Root Cause: The chloromethyl group is susceptible to hydrolysis. The presence of water in reagents, solvents, or from atmospheric moisture can convert the product into the corresponding alcohol.[5] This alcohol can also participate in the formation of the diarylmethane side product.[1]

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Work-up: During the aqueous work-up, minimize the contact time between the organic layer containing the product and the aqueous phase. Perform extractions promptly and at a low temperature if possible.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to minimize the formation of common side products. Warning: This reaction produces bis(chloromethyl) ether, a potent carcinogen, and must be performed in a certified chemical fume hood with appropriate PPE.

experimental_workflow A 1. Setup & Reagent Prep (Inert Atmosphere) B 2. Charge Reactor (Substrate, Paraformaldehyde, Solvent) A->B C 3. Cool to 0-5 °C B->C D 4. Add Catalyst (Anhydrous ZnCl₂) C->D E 5. Saturate with HCl(g) (Maintain low temp) D->E F 6. Warm & React (e.g., 50-60 °C) E->F G 7. Monitor Progress (TLC or GC) F->G G->F Incomplete H 8. Quench Reaction (Pour onto ice/NaHCO₃) G->H Complete I 9. Work-up & Extraction H->I J 10. Purification (Recrystallization) I->J

Caption: Optimized experimental workflow.

Materials:

  • 4-Methylsulfonylbenzene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or chloroform)

  • Hydrogen Chloride (gas)

  • Ice, Sodium Bicarbonate, Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a condenser connected to a gas bubbler/scrubber system (containing NaOH solution). Maintain a positive pressure of inert gas (N₂ or Ar).

  • Charging: To the flask, add 4-methylsulfonylbenzene (1.0 eq.), paraformaldehyde (1.2-1.5 eq.), and the anhydrous solvent.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Catalyst Addition: Add anhydrous zinc chloride (0.5-1.0 eq.) portion-wise, keeping the internal temperature below 10 °C.

  • HCl Addition: Bubble dry hydrogen chloride gas through the mixture at a moderate rate while maintaining the low temperature until the solution is saturated and the solids have dissolved.

  • Reaction: Slowly warm the mixture to 50-60 °C and maintain this temperature.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC analysis of small, quenched aliquots. The reaction is typically complete within 4-8 hours. Avoid unnecessarily long reaction times.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the same solvent (2x). Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol) to yield this compound as a white solid.

References

Technical Support Center: Purification Strategies for Products of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Chloromethyl)-4-(methylsulfonyl)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the purification challenges associated with its reaction products. The protocols and insights provided are grounded in established chemical principles and field-proven experience to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Chemistry of this compound

This compound is a versatile reagent frequently employed in the synthesis of pharmaceuticals and other bioactive molecules. Its utility stems from the presence of a reactive benzylic chloride, which readily undergoes nucleophilic substitution (SN2) reactions, and a stable, electron-withdrawing methylsulfonyl group. This combination allows for the introduction of the 4-(methylsulfonyl)benzyl moiety into a wide range of molecular scaffolds.

However, the purification of these products can present unique challenges. The polarity imparted by the sulfone group, coupled with potential side reactions, necessitates carefully designed purification strategies. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of reaction products derived from this compound.

Recrystallization Issues

Question 1: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem, especially with compounds that have relatively low melting points or when a solution is supersaturated.[1][2] Here’s a systematic approach to resolve this:

  • Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of the hot solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature is crucial for the formation of a crystal lattice. Consider letting the flask cool to room temperature on a cooling hot plate before moving it to an ice bath.[3]

  • Scratching: If crystals are still not forming, gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[4]

  • Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.[4]

Question 2: I have a very low yield after recrystallization. What are the likely causes?

Answer:

Low recovery is a frequent issue in recrystallization and can often be traced back to several factors:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of your product will remain in the mother liquor even after cooling.[3] To remedy this, you can evaporate some of the solvent and attempt the recrystallization again.

  • Premature Crystallization: If your product crystallizes in the filter funnel during a hot filtration step to remove insoluble impurities, you will lose a substantial amount of material.[1] Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] If your compound is too soluble in the cold solvent, your recovery will be minimal. A solvent screen with different solvent systems is advisable.

  • Insufficient Cooling: Make sure to cool your solution for an adequate amount of time, often in an ice bath, to maximize the precipitation of your product.

Question 3: My product is still impure after recrystallization. What can I do?

Answer:

If a single recrystallization does not sufficiently purify your product, consider the following:

  • Second Recrystallization: A second recrystallization from the same or a different solvent system can often remove persistent impurities.

  • Solvent/Anti-Solvent System: This technique can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently heat to re-dissolve and then cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[5]

  • Activated Carbon Treatment: If your product has colored impurities, you can add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.

Column Chromatography Issues

Question 4: My compound is not moving off the baseline of the silica gel column.

Answer:

This indicates that your eluent system is not polar enough to displace your compound from the polar silica gel. Products containing the methylsulfonyl group are often quite polar.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Switch to a More Polar Solvent System: Consider using a more polar solvent system altogether, such as dichloromethane/methanol.[6]

  • Check for Acidity: If your product is basic (e.g., an amine), it may be protonated by the slightly acidic silica gel, causing it to stick strongly. Adding a small amount of a non-nucleophilic base like triethylamine (0.5-1%) to your eluent can neutralize the silica and improve elution.

Question 5: I'm seeing streaks and poor separation of spots on my TLC and column.

Answer:

Streaking and poor separation can be caused by several factors:

  • Overloading: Applying too much sample to your TLC plate or column is a common cause of poor separation.[7] For column chromatography, a general rule is to use 20-50 times the weight of silica gel to your crude sample weight.[8]

  • Inappropriate Solvent System: If the Rf value of your compound of interest is too high or too low on the TLC plate, you will get poor separation on the column. Aim for an Rf of around 0.2-0.4 for the best separation.[7]

  • Sample Insolubility: If your sample is not fully dissolved when loaded onto the column, it can lead to streaking. Ensure your sample is dissolved in a minimal amount of the eluent or a slightly more polar solvent. For poorly soluble samples, "dry loading" is an excellent alternative.[7]

Dry Loading Protocol:

  • Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of your sample adsorbed onto the silica.

  • Carefully add this powder to the top of your packed column.[7]

Question 6: My product seems to be decomposing on the silica gel column.

Answer:

The stationary phase can sometimes contribute to the degradation of sensitive compounds.

  • Acid Sensitivity: Standard silica gel is slightly acidic. If your product is acid-sensitive, it may decompose. As mentioned, neutralizing the silica with triethylamine in the eluent can help. Alternatively, using a different stationary phase like neutral or basic alumina can be a good solution.[7]

  • Reaction with Stationary Phase: Although less common, some compounds may react with the silica or alumina. If you suspect this, running a small-scale test by stirring your compound with the stationary phase in your chosen eluent can confirm this.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities I should expect from a nucleophilic substitution reaction with this compound?

Answer:

The impurity profile will depend on your specific nucleophile and reaction conditions, but here are some common possibilities:

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

  • Over-alkylation (for amines): Primary amines can react twice to form a tertiary amine. Secondary amines can form quaternary ammonium salts.[9]

  • Elimination Byproduct (E2): If a sterically hindered or strongly basic nucleophile is used, an E2 elimination reaction can occur, leading to the formation of a stilbene derivative.[10][11]

  • Hydrolysis Product: If water is present in the reaction mixture, this compound can be hydrolyzed to 4-(methylsulfonyl)benzyl alcohol.

  • Solvent Adducts: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with your intended nucleophile.

Question 2: What are good starting points for recrystallization solvents for products containing the 4-(methylsulfonyl)benzyl moiety?

Answer:

The high polarity of the sulfone group significantly influences solubility. Here are some commonly successful solvent systems:

Solvent SystemComments
Ethanol/Water A versatile system for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol and cool.
Isopropanol/Water Similar to ethanol/water, but isopropanol is less polar.
Ethyl Acetate/Hexane A classic choice for a wide range of polarities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[12]
Dichloromethane/Hexane Good for less polar products.
Methanol Can be a good single solvent for highly polar compounds.[13]
Toluene Can be effective for less polar, aromatic products.

It is always recommended to perform a small-scale solvent screen to identify the optimal system for your specific product.[5]

Question 3: How can I effectively monitor the progress of my column chromatography?

Answer:

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • TLC Plate: Use TLC plates with a fluorescent indicator (F254).

  • Visualization:

    • UV Light: The aromatic ring in your product will likely make it visible under short-wave (254 nm) UV light, where it will appear as a dark spot.[14][15]

    • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, appearing as brown spots. This is a good general-purpose, semi-destructive method.[14]

    • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is excellent for visualizing compounds that can be oxidized, such as alcohols and some amines. It will appear as yellow spots on a purple background.[5][14]

    • Ninhydrin Stain: This is a specific stain for primary and secondary amines, which typically appear as purple or reddish spots upon heating.[7][16]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that work well for a variety of functional groups, including alcohols and amines, often producing a range of colors upon heating.[5][15]

Question 4: Is the methylsulfonyl group stable during purification?

Answer:

The sulfone functional group is generally very robust and stable under most purification conditions.[17] It is resistant to oxidation and is stable in both moderately acidic and basic media at room temperature. However, very harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) can lead to desulfonylation.[18] For typical recrystallization and chromatography conditions, the methylsulfonyl group should remain intact.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add your chosen solvent dropwise at room temperature. If it dissolves readily, it is not a good single solvent for recrystallization. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stirring bar) until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or you used activated carbon, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 2: General Procedure for Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar eluent mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or perform a dry load as described in the troubleshooting section). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Below are Graphviz diagrams illustrating key workflows.

Purification_Workflow cluster_start Crude Product cluster_decision Initial Assessment cluster_purification Purification Methods cluster_end Final Product Crude Crude Product from Reaction Assess Assess Purity (TLC/NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Purity/ Crystalline Column Column Chromatography Assess->Column Low Purity/ Multiple Components Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting Start Attempt Recrystallization Problem Problem Encountered? Start->Problem Oiling Product 'Oiled Out' Problem->Oiling Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Pure Crystals Problem->Success No Solution1 Re-dissolve, Add Solvent, Slow Cool, Scratch/Seed Oiling->Solution1 Solution2 Reduce Solvent Volume, Induce Crystallization NoCrystals->Solution2 Solution3 Check Solvent Choice, Minimize Transfers, Ensure Complete Cooling LowYield->Solution3 Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Navigating the Scale-Up of 1-(Chloromethyl)-4-(methylsulfonyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and optimization of this important reaction. As your Senior Application Scientist, my goal is to not just provide steps, but to explain the underlying chemical principles to empower you to make informed decisions during your experimental work and scale-up campaigns.

Introduction to the Synthesis

The preparation of this compound is typically achieved through a Blanc chloromethylation reaction. This electrophilic aromatic substitution involves the reaction of methyl phenyl sulfone with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride.[1][2] The methylsulfonyl group is a deactivating, meta-directing group; however, the reaction can be directed to the para position under specific conditions, often driven by steric hindrance at the ortho positions.

The deactivating nature of the sulfonyl group presents the primary challenge in this synthesis, often requiring carefully optimized conditions to achieve satisfactory yields and purity.[3][4][5][6] This guide will address the common issues encountered during both bench-scale synthesis and industrial scale-up.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is resulting in a very low yield or has failed to proceed. What are the likely causes and how can I improve the outcome?

A1: Low or no yield in the chloromethylation of a deactivated aromatic ring like methyl phenyl sulfone is a common challenge. The root causes can be multifaceted, and a systematic approach to troubleshooting is essential.

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂), is extremely sensitive to moisture. Any water present in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[3]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened, anhydrous reagents and solvents. Consider purifying your methyl phenyl sulfone if it has been stored for a long time.

  • Insufficient Electrophilicity: The methylsulfonyl group strongly deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards the electrophile generated from formaldehyde and HCl.[3][4]

    • Solution:

      • Increase Catalyst Loading: For deactivated substrates, a higher molar ratio of Lewis acid catalyst may be required to drive the reaction forward. Experiment with increasing the stoichiometry of ZnCl₂ relative to the methyl phenyl sulfone.

      • Optimize Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier, they can also promote side reactions. A careful optimization of the reaction temperature is crucial. Start with milder conditions (e.g., 50-60°C) and incrementally increase the temperature, monitoring the reaction progress by TLC or GC.

  • Poor Quality of Reagents: The purity of your starting materials is critical.

    • Solution: Use high-purity methyl phenyl sulfone, paraformaldehyde (or a fresh aqueous solution of formaldehyde), and anhydrous zinc chloride. The quality of the hydrogen chloride source (gas or concentrated HCl) can also impact the reaction.

Q2: I am observing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired product. What is this byproduct and how can I minimize its formation?

A2: The most common high-molecular-weight byproduct in a Blanc chloromethylation is a diarylmethane derivative.[1][7] This is formed when the initially produced this compound acts as an electrophile and reacts with another molecule of the starting material, methyl phenyl sulfone.

  • Causality: This side reaction is essentially a Friedel-Crafts alkylation, where the product of the primary reaction outcompetes the intended electrophile. This is often exacerbated by:

    • High Reaction Temperatures: Increased temperatures provide the necessary activation energy for this secondary reaction to occur.

    • High Concentration of Product: As the reaction progresses and the concentration of the chloromethylated product increases, the likelihood of it participating in a subsequent reaction also rises.

    • Excessively Strong Lewis Acid Catalysis: While a sufficient amount of catalyst is needed, an overly aggressive catalyst can promote this unwanted alkylation.

  • Mitigation Strategies:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. A temperature range of 50-70°C is a good starting point for optimization.

    • Control of Stoichiometry: Avoid using a large excess of the aromatic substrate. A slight excess of the chloromethylating agent may be beneficial.

    • Reaction Time: Monitor the reaction closely and quench it once the formation of the desired product has plateaued to prevent the accumulation of the diarylmethane byproduct.

Q3: During the workup, I'm experiencing product loss and the formation of new impurities. How can I optimize the post-reaction workup?

A3: The workup procedure is critical for isolating a pure product. The chloromethyl group is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water.

  • Hydrolysis of the Chloromethyl Group: The primary issue during workup is the hydrolysis of the product to the corresponding benzyl alcohol.

    • Solution:

      • Quenching: Quench the reaction by pouring it into cold water or an ice/water mixture. This will deactivate the catalyst and dilute the acid.

      • Extraction: Promptly extract the product into a suitable organic solvent like dichloromethane or toluene.

      • Washing: If a wash with a basic solution (e.g., sodium bicarbonate) is necessary to remove residual acid, perform it quickly and at a low temperature to minimize hydrolysis. Avoid strong bases.

  • Emulsion Formation: On a larger scale, the interface between the organic and aqueous layers can sometimes form a stable emulsion, making separation difficult.

    • Solution: Adding a small amount of brine (saturated NaCl solution) during the wash steps can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running this reaction at scale?

A1: The most significant safety concern is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[8][9] BCME is a potent carcinogen, and its presence, even in trace amounts, requires stringent safety protocols.[10][11]

  • Minimizing BCME Formation:

    • Maintain strict temperature control.

    • Ensure good ventilation and work in a well-maintained fume hood.

    • Avoid the use of excess formaldehyde.

  • Decontamination: Any equipment that comes into contact with the reaction mixture should be decontaminated. A common method is to rinse with an aqueous ammonia solution, which rapidly decomposes BCME.[12][13]

  • Exothermicity: The reaction can be exothermic. On a large scale, this can lead to a thermal runaway if not properly controlled. Ensure adequate cooling capacity and consider a semi-batch process where one of the reagents is added portion-wise to manage the heat evolution.

  • Hydrogen Chloride: Use appropriate personal protective equipment (PPE) to handle concentrated hydrochloric acid or gaseous HCl.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction at the lab scale.

  • TLC Protocol:

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

    • Visualization: UV light. The starting material and product are both UV active.

    • Analysis: The product, this compound, will be more polar than the starting material, methyl phenyl sulfone, and will therefore have a lower Rf value.

For more quantitative analysis, especially during scale-up, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[14]

Q3: What is a suitable method for purifying the final product at a larger scale?

A3: Recrystallization is the most common and scalable method for purifying solid organic compounds like this compound.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • A common approach is to use a binary solvent system. For a molecule of moderate polarity like this, a combination of a more polar solvent (like ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent (like hexanes or heptane) is often effective.[15][16]

    • Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the non-polar anti-solvent until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly to induce crystallization.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl phenyl sulfone156.1915.6 g0.1
Paraformaldehyde30.033.6 g0.12
Anhydrous Zinc Chloride136.3016.4 g0.12
Concentrated HCl (37%)36.4630 mL-
Dichloromethane-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add methyl phenyl sulfone (15.6 g, 0.1 mol) and anhydrous zinc chloride (16.4 g, 0.12 mol).

  • Add dichloromethane (100 mL) and begin stirring.

  • Add paraformaldehyde (3.6 g, 0.12 mol) to the mixture.

  • Slowly add concentrated hydrochloric acid (30 mL) via a dropping funnel.

  • Heat the reaction mixture to a gentle reflux (around 40-50°C) and monitor the progress by TLC.

  • After 4-6 hours, or upon completion as indicated by TLC, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Methyl Phenyl Sulfone, Paraformaldehyde, ZnCl2, and Solvent add_hcl Add Concentrated HCl reagents->add_hcl heat Heat to 50-70°C (Monitor by TLC/GC) add_hcl->heat quench Quench with Ice Water heat->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize product Pure Product recrystallize->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_catalyst Is the catalyst active? (Anhydrous conditions) start->check_catalyst check_reagents Are reagents pure? check_catalyst->check_reagents Yes solution_catalyst Use oven-dried glassware and anhydrous reagents. check_catalyst->solution_catalyst No check_temp Is temperature optimized? check_reagents->check_temp Yes solution_reagents Use high-purity starting materials. check_reagents->solution_reagents No check_stoichiometry Is catalyst loading sufficient? check_temp->check_stoichiometry Yes solution_temp Incrementally increase temperature and monitor side products. check_temp->solution_temp No solution_stoichiometry Increase molar ratio of Lewis acid. check_stoichiometry->solution_stoichiometry No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Storage and Handling of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(Chloromethyl)-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and use in your experiments. As a benzylic chloride, this compound is susceptible to degradation, which can compromise the accuracy and reproducibility of your results. This resource provides in-depth troubleshooting guides and frequently asked questions to proactively address potential stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common concerns regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry environment, ideally between 2-8°C, under an inert atmosphere such as argon or nitrogen. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.

Q2: I've noticed the formation of a white precipitate in my stock solution. What could be the cause?

A2: A white precipitate is often an indication of hydrolysis, where the chloromethyl group reacts with trace amounts of water to form the corresponding, and often less soluble, 4-(methylsulfonyl)benzyl alcohol. This is the most common degradation pathway for this class of compounds.

Q3: Can I store solutions of this compound in protic solvents like methanol or ethanol?

A3: It is strongly advised against long-term storage in protic solvents. These solvents can act as nucleophiles, leading to solvolysis—a reaction similar to hydrolysis—which replaces the chloro group with a methoxy or ethoxy group, respectively. For experimental use, prepare fresh solutions and use them promptly.

Q4: How can I quickly check for degradation without performing a full analytical run?

A4: While not quantitative, a simple Thin Layer Chromatography (TLC) analysis can often provide a rapid qualitative assessment. A fresh, properly stored sample should ideally show a single spot. The appearance of additional spots, particularly a more polar spot (lower Rf value), can indicate the presence of degradation products like the corresponding alcohol.

Q5: Are there any materials I should avoid for storing or handling this compound?

A5: Avoid containers and utensils made from materials that can react with or adsorb the compound. Glassware is generally preferred. Ensure all equipment is scrupulously dry before use. Avoid contact with strong bases and oxidizing agents, as they can accelerate degradation.

Part 2: Troubleshooting Guides

This section provides detailed protocols and logical frameworks to identify and resolve issues related to the degradation of this compound.

Guide 1: Investigating Suspected Degradation of a Stored Sample

If you suspect that your sample of this compound has degraded, this guide will help you confirm your suspicions and determine the extent of the degradation.

Problem: Inconsistent experimental results, changes in physical appearance of the solid (e.g., clumping, discoloration), or unexpected analytical profiles.

Causality: The primary cause of degradation is exposure to moisture, leading to hydrolysis. Elevated temperatures can accelerate this process.

Workflow for Investigating Degradation:

G A Suspected Degradation B Visual Inspection (Clumping, Discoloration) A->B C Perform Qualitative TLC Analysis B->C D Multiple Spots Observed? C->D Compare to a fresh standard if available E Develop Stability-Indicating HPLC Method (Guide 2) D->E Yes G Single Spot Observed D->G No F Quantify Purity and Degradants E->F I Sample is Degraded. Procure Fresh Reagent. F->I H Consider Other Experimental Variables G->H

Caption: Workflow for investigating suspected sample degradation.

Experimental Protocol: Qualitative TLC Analysis

  • Prepare TLC Plate: Use a standard silica gel TLC plate.

  • Spot Samples: Dissolve a small amount of your suspect sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). If available, also prepare a solution of a fresh, reliable standard of this compound. Spot both solutions on the TLC plate.

  • Develop Plate: Use a mobile phase that provides good separation. A starting point could be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualize: Visualize the spots under UV light (254 nm).

  • Interpret Results: The presence of a new, more polar spot (lower Rf) in the lane of your suspect sample, which is absent in the standard, is a strong indicator of degradation to the more polar alcohol.

Guide 2: Proactive Stability Assessment - Forced Degradation Study

For critical applications, it is prudent to understand the degradation profile of this compound under various stress conditions. This allows for the development of a robust, stability-indicating analytical method.[1][2]

Objective: To intentionally degrade the compound and identify the resulting degradants, which will then be used to develop a stability-indicating analytical method.

Degradation Conditions:

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH2 hours at room temp
Oxidative 3% H₂O₂24 hours at room temp
Thermal 80°C (solid state)48 hours
Photolytic UV light (254 nm)24 hours

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: For each condition, mix the sample solution with the specified stressor. For thermal and photolytic studies, expose the solid or solution to the conditions.

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.

Data Interpretation: The goal is to achieve 10-30% degradation of the parent compound.[3] The chromatograms from the stressed samples will reveal the retention times of the degradation products. The PDA detector will provide UV spectra, which can help in identifying and distinguishing the degradants from the parent compound.

G cluster_0 Forced Degradation cluster_1 Analysis A 1-(Chloromethyl)-4- (methylsulfonyl)benzene B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Heat A->E F Light (UV) A->F G Analyze Stressed Samples by HPLC-PDA B->G C->G D->G E->G F->G H Identify Degradation Peaks G->H I Develop Stability-Indicating HPLC Method H->I J Validate Method I->J

Caption: Workflow for a forced degradation study.

Guide 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the purity of your this compound and monitoring its stability over time.[4][5]

Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products identified in the forced degradation study.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a high aqueous content and ramp up the organic phase (e.g., 10% B to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the parent and degradants absorb (e.g., 235 nm).

  • Column Temperature: 30°C.

Method Development and Validation:

  • Inject a Mixture: Co-inject the unstressed parent compound with the sample from the most significant degradation condition (e.g., base hydrolysis) to ensure baseline separation between the parent peak and the major degradant.

  • Optimize Separation: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve optimal resolution (>1.5) for all peaks.

  • Validate the Method: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

By implementing these proactive and reactive strategies, you can ensure the integrity of your this compound, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: A Troubleshooting Guide for Reactions with 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Chloromethyl)-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its use. This resource is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction to this compound

This compound is a valuable building block in organic synthesis. Its utility stems from the presence of a reactive benzylic chloride, which readily participates in nucleophilic substitution reactions, and a strongly electron-withdrawing methylsulfonyl group. This combination of functionalities allows for the introduction of the 4-(methylsulfonyl)benzyl moiety into a wide range of molecules. However, the electronic properties conferred by the sulfonyl group can also lead to specific challenges in reaction outcomes. This guide will address these potential issues in detail.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is sluggish or incomplete. What are the likely causes?

A1: Several factors can contribute to a slow or incomplete reaction. The primary reason is often a combination of a weak nucleophile and the electronic effect of the methylsulfonyl group. While the benzylic position is generally reactive, the strong electron-withdrawing nature of the para-sulfonyl group can slightly decrease the electron density at the benzylic carbon, making it less susceptible to attack by weak nucleophiles. Additionally, ensure your reagents are pure and dry, as trace impurities can inhibit the reaction.

Q2: I am observing a significant amount of an elimination byproduct in my reaction. How can I suppress this?

A2: Elimination reactions, leading to the formation of a styrene derivative, are a common side reaction, particularly when using sterically hindered or strongly basic nucleophiles at elevated temperatures. To minimize elimination, consider using a less hindered, non-basic nucleophile if possible. Lowering the reaction temperature is also a crucial step. The choice of solvent can also play a role; polar aprotic solvents generally favor substitution over elimination.

Q3: My Friedel-Crafts alkylation reaction using this compound is failing. What is the problem?

A3: Friedel-Crafts reactions are highly sensitive to the electronic nature of both the alkylating agent and the aromatic substrate. The potent electron-withdrawing methylsulfonyl group on this compound deactivates the benzene ring, making it a poor substrate for this type of electrophilic aromatic substitution.[1][2] The reaction is unlikely to proceed under standard Friedel-Crafts conditions. Alternative synthetic strategies should be considered to achieve the desired product.

Q4: I am having difficulty purifying my product. Are there any specific recommendations for compounds derived from this compound?

A4: Products containing the 4-(methylsulfonyl)benzyl group can sometimes be challenging to purify due to their polarity and potential for crystallinity. Standard techniques like column chromatography on silica gel are often effective.[3] Recrystallization from a suitable solvent system can also be a powerful purification method. The choice of solvent will depend on the specific properties of your product. It is advisable to perform small-scale solubility tests to identify an appropriate recrystallization solvent.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting advice for specific reaction types involving this compound.

Guide 1: Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is the most common application of this compound. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Conversion 1. Weak Nucleophile: The nucleophile may not be strong enough to attack the benzylic carbon efficiently. 2. Poor Solubility: The reagent or nucleophile may not be sufficiently soluble in the chosen solvent. 3. Deactivated Substrate: While the benzylic position is activated, the electron-withdrawing sulfonyl group can have a modest deactivating effect.1. Increase Nucleophilicity: If possible, use a stronger nucleophile. For example, the conjugate base of the nucleophile (e.g., an alkoxide instead of an alcohol) will be more reactive. 2. Optimize Solvent: Use a solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4] 3. Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, monitor for the formation of side products.
Formation of Elimination Byproducts 1. Strongly Basic/Sterically Hindered Nucleophile: These conditions favor E2 elimination. 2. High Reaction Temperature: Higher temperatures often favor elimination over substitution.1. Choose a Less Basic/Hindered Nucleophile: If the reaction allows, switch to a nucleophile that is less basic and sterically demanding. 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of elimination.
Hydrolysis of the Starting Material Presence of Water: this compound is susceptible to hydrolysis, especially at elevated temperatures.[5]Ensure Anhydrous Conditions: Use dry solvents and glassware. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ambiguous Reaction Mechanism (SN1 vs. SN2) The reaction conditions may be on the borderline between favoring SN1 and SN2 pathways.Control the Mechanism: For a desired SN2 outcome, use a high concentration of a strong nucleophile in a polar aprotic solvent. For a desired SN1 outcome, use a weak nucleophile in a polar protic solvent. The strong electron-withdrawing sulfonyl group will destabilize a benzylic carbocation, making the SN1 pathway less favorable than for unsubstituted benzyl chloride.
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq.) to the solution. If the nucleophile is a salt, it should be finely powdered and dried.

  • Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and gently heating if necessary).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or an appropriate aqueous solution. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram: Troubleshooting Nucleophilic Substitution Reactions

Troubleshooting_SN start Reaction Issue low_conversion Low Conversion start->low_conversion side_products Side Products start->side_products cause_low_conversion Weak Nucleophile Poor Solubility low_conversion->cause_low_conversion hydrolysis Hydrolysis side_products->hydrolysis elimination Elimination side_products->elimination cause_hydrolysis Presence of Water hydrolysis->cause_hydrolysis cause_elimination Strong Base High Temp elimination->cause_elimination solution_low_conversion Increase Nucleophilicity Optimize Solvent Increase Temp cause_low_conversion->solution_low_conversion solution_hydrolysis Use Anhydrous Conditions cause_hydrolysis->solution_hydrolysis solution_elimination Use Weaker Base Lower Temp cause_elimination->solution_elimination

Caption: Troubleshooting workflow for nucleophilic substitution.

Guide 2: Friedel-Crafts Alkylation Reactions

As previously mentioned, Friedel-Crafts alkylation with this compound is generally not a feasible reaction. The following section explains the underlying reasons and suggests alternative approaches.

The Friedel-Crafts reaction is an electrophilic aromatic substitution. For the reaction to proceed, the aromatic ring must be sufficiently electron-rich to attack the carbocation generated from the alkyl halide. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. It deactivates the benzene ring through both inductive and resonance effects, significantly reducing its nucleophilicity.[1][2]

Diagram: Deactivation of the Benzene Ring

Deactivation Benzene Ring Benzene Ring Reduced Electron Density Reduced Electron Density Benzene Ring->Reduced Electron Density -SO2CH3 (EWG) Low Nucleophilicity Low Nucleophilicity Reduced Electron Density->Low Nucleophilicity No Reaction with Electrophile No Reaction with Electrophile Low Nucleophilicity->No Reaction with Electrophile

Caption: Effect of the electron-withdrawing sulfonyl group.

If your synthetic target requires the 4-(methylsulfonyl)benzyl moiety attached to another aromatic ring, consider these alternative approaches:

  • Nucleophilic Aromatic Substitution (SNAr): If the target aromatic ring is activated towards nucleophilic attack (i.e., contains strong electron-withdrawing groups), you could potentially use a nucleophilic derivative of this compound to displace a suitable leaving group on the target ring.

  • Suzuki or other Cross-Coupling Reactions: A more versatile approach is to use palladium-catalyzed cross-coupling reactions. For example, you could convert this compound into a boronic acid or ester derivative and couple it with a halogenated aromatic partner.

  • Synthesis from a Different Precursor: It may be more efficient to introduce the methylsulfonyl group at a later stage in your synthesis. For instance, you could perform a Friedel-Crafts reaction with a benzyl halide that has a group that can be later converted to a methylsulfonyl group (e.g., a sulfide that can be oxidized).

Conclusion

Successfully employing this compound in organic synthesis requires a solid understanding of its reactivity, particularly the influence of the electron-withdrawing methylsulfonyl group. By anticipating potential challenges such as sluggish reactions, elimination side products, and the inherent limitations in Friedel-Crafts chemistry, researchers can devise robust reaction protocols. This guide provides a foundation for troubleshooting common issues and encourages a rational approach to experimental design. For further assistance, consulting the primary literature for analogous transformations is always recommended.

References

Technical Support Center: Enhancing Selectivity in Reactions with 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Chloromethyl)-4-(methylsulfonyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this potent electrophile in their synthetic workflows. Our goal is to provide in-depth, field-tested insights to help you overcome common selectivity challenges and optimize your reaction outcomes.

Understanding the Core Reactivity

This compound is a highly effective alkylating agent. Its reactivity stems from two key structural features:

  • Benzylic Chloride: The chloromethyl group is a benzylic halide. The carbon-chlorine bond is activated towards nucleophilic substitution because the adjacent benzene ring can stabilize the transition states of both SN1 and SN2 reactions.

  • Para-Methylsulfonyl Group (-SO₂Me): This is a powerful electron-withdrawing group. It significantly increases the electrophilicity of the benzylic carbon by pulling electron density away from the reaction center. This electronic effect strongly favors an SN2-type mechanism by making the carbon atom more attractive to nucleophiles and destabilizing the formation of a discrete benzylic carbocation required for an SN1 pathway.[1][2]

This heightened SN2 character is a double-edged sword: it ensures high reactivity but can lead to poor selectivity when multiple competing reaction pathways exist. This guide will address the most common selectivity issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Poor Chemoselectivity in N- vs. O-Alkylation

Question: I am attempting to alkylate the nitrogen atom of an amino alcohol, but I am observing a significant amount of the O-alkylated byproduct, sometimes even as the major product. How can I improve the selectivity for N-alkylation?

Answer: This is a classic chemoselectivity problem governed by the relative nucleophilicity of the amine and hydroxyl groups. The Hard and Soft Acids and Bases (HSAB) principle is a useful framework here. The benzylic carbon of your electrophile is a relatively soft acid. Amines are generally softer nucleophiles than alcohols, suggesting that N-alkylation should be favored. However, reaction conditions can dramatically alter the outcome.

The key is to modulate the nucleophilicity of the oxygen atom. When the hydroxyl group is deprotonated to form an alkoxide, it becomes a much harder, and significantly more reactive, nucleophile. Therefore, controlling the reaction environment to favor the neutral amine's attack over the alkoxide's is critical.

Causality and Strategic Solutions:

  • Choice of Base: The base is arguably the most critical factor. Strong, non-nucleophilic bases that readily deprotonate alcohols (like NaH or KOtBu) will strongly favor O-alkylation. Milder, inorganic bases are preferred for N-alkylation. Cesium carbonate (Cs₂CO₃) is particularly effective in promoting N-alkylation over O-alkylation in many systems.[3] The large, soft cesium cation is thought to chelate with the heteroatoms, reducing the oxygen's nucleophilicity relative to the nitrogen's.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile (ACN) are generally preferred. Protic solvents (e.g., ethanol) can solvate the nucleophile via hydrogen bonding, leveling the nucleophilicity difference and potentially participating in the reaction.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Since O-alkylation via the alkoxide is often faster and more exothermic, reducing the temperature can give the kinetically slower but thermodynamically favored N-alkylation a better chance to become the major pathway.[3]

Comparative Table for Condition Optimization:

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Base Cs₂CO₃, K₂CO₃, DIPEA (mild)NaH, KOtBu, NaOH (strong)Strong bases generate highly reactive alkoxides, leading to O-alkylation.[3][4]
Solvent ACN, THF, DCM (less polar aprotic)DMF, DMSO (polar aprotic)Highly polar aprotic solvents can increase the reactivity of anionic nucleophiles (alkoxides).
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °CLower temperatures often improve selectivity by favoring the pathway with the lower activation energy.[3]
Additives None typically neededPhase Transfer Catalyst (e.g., PEG)A PTC can increase the rate of reaction with the harder alkoxide anion.[4]

dot

cluster_0 Chemoselectivity Pathways Start Amino Alcohol + 1-(Chloromethyl)-4- (methylsulfonyl)benzene Base Add Base Start->Base N_Alk Desired Product: N-Alkylation Base->N_Alk Mild Base (Cs₂CO₃) Low Temp Aprotic Solvent O_Alk Side Product: O-Alkylation Base->O_Alk Strong Base (NaH) Higher Temp cluster_1 Controlling Over-Alkylation RNH2 Primary Amine (R-NH₂) R2NH Secondary Amine (R₂-NH) RNH2->R2NH k1 (Desired) R3N Tertiary Amine (R₃-N) R2NH->R3N k2 (Side Reaction) Alkyl_Halide Alkylating Agent (Ar-CH₂Cl) Alkyl_Halide->RNH2 Alkyl_Halide->R2NH Solution Goal: Maximize k1, Minimize k2 Solutions: 1. Use R-NH₂ in excess 2. Slow addition of Ar-CH₂Cl 3. Use protecting groups Start Low / No Yield CheckReagent Is the alkylating agent active? Start->CheckReagent CheckNuc Is the nucleophile reactive enough? CheckReagent->CheckNuc Yes UseNew Use fresh reagent. Handle under inert gas. CheckReagent->UseNew No CheckBase Is the base appropriate? CheckNuc->CheckBase Yes IncreaseT Increase temperature. Use a stronger base. CheckNuc->IncreaseT No CheckSolvent Is the solvent correct? CheckBase->CheckSolvent Yes ChangeBase Ensure base is strong enough to deprotonate nucleophile (if needed) and is non-nucleophilic. CheckBase->ChangeBase No Success Problem Solved CheckSolvent->Success Yes ChangeSolvent Use anhydrous, non-nucleophilic solvent (e.g., ACN, THF). CheckSolvent->ChangeSolvent No UseNew->CheckReagent IncreaseT->CheckNuc ChangeBase->CheckBase ChangeSolvent->CheckSolvent

References

removal of unreacted 1-(Chloromethyl)-4-(methylsulfonyl)benzene from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Chloromethyl)-4-(methylsulfonyl)benzene

A Guide for the Senior Research Scientist

Welcome to the technical support center for handling this compound. As Senior Application Scientists, we understand that the successful isolation of your target molecule is paramount. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the specific challenge of removing unreacted this compound from your reaction mixtures.

This document is structured to provide not just protocols, but the underlying chemical logic, empowering you to adapt these methods to your unique experimental context.

Troubleshooting Guide: Removal of Unreacted Reagent

This section addresses common issues in a progressive, question-and-answer format, guiding you from initial assessment to final purification.

Q1: How can I confirm the presence of unreacted this compound in my crude reaction mixture?

Answer: Before proceeding with purification, it is crucial to confirm the presence of the starting material. A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude reaction mixture alongside a reference spot of pure this compound. Due to the polar sulfonyl group, it typically has a moderate Rf value in common solvent systems like hexane/ethyl acetate. Visualization under a UV lamp (254 nm) is effective due to the benzene ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is ideal. You can identify the reagent by its retention time and characteristic mass-to-charge ratio (m/z). The expected molecular weight is 204.67 g/mol .[1][2] You would look for the corresponding [M+H]+ or [M+Na]+ adducts.

  • Proton NMR (¹H NMR): If the concentration is high enough, you can identify the reagent in a crude ¹H NMR spectrum. Look for the characteristic singlet for the chloromethyl protons (-CH₂Cl) typically around δ 4.7 ppm and the methylsulfonyl protons (-SO₂CH₃) as a singlet around δ 3.0 ppm, in addition to the aromatic protons.

Q2: What is the most effective strategy to neutralize this reagent before work-up?

Answer: this compound is a reactive benzylic halide.[3] Its primary mode of reaction is nucleophilic substitution at the chloromethyl carbon. Therefore, the most effective removal strategy is to "quench" the excess reagent by adding a simple, potent nucleophile. This converts it into a new compound with different physical properties, making it easier to separate.

The choice of quenching agent depends on the stability of your desired product.

Quenching Agent Product of Quench Rationale & Separation Strategy Considerations
Secondary Amines (e.g., Diethylamine, Morpholine)Tertiary AmineThe resulting tertiary amine is basic and can be easily removed by washing the organic layer with dilute acid (e.g., 1M HCl), which protonates it into a water-soluble ammonium salt.Ensure your product is stable to both the amine and the subsequent acidic wash.
Thiols (e.g., Thiophenol, 1-Butanethiol)ThioetherThe resulting thioether will have a different polarity than the starting material, often facilitating easier separation by column chromatography.Thiols have a strong odor and must be handled in a fume hood.
Aqueous Base (e.g., 1M NaOH, 1M K₂CO₃)Benzyl AlcoholThe reagent is hydrolyzed to the corresponding alcohol, [4-(methylsulfonyl)phenyl]methanol. This alcohol is significantly more polar than the starting chloride, making it easier to separate by extraction or chromatography.This method may be slow and requires elevated temperatures. Ensure your product is stable to basic conditions.

Expert Tip: A quench with a secondary amine is often the most robust method due to the high reactivity of amines and the straightforward acid-base extraction that follows.

Q3: I've quenched the reaction. How do I use liquid-liquid extraction to remove the reagent and its byproducts?

Answer: Liquid-liquid extraction is a powerful tool that exploits differences in solubility and acid-base properties. The strategy depends on your quenching method.

Below is a generalized workflow following a quench with diethylamine.

Caption: Workflow for an Amine Quench and Acid-Base Extraction.

Causality Explained:

  • Acid Wash (1M HCl): The basic tertiary amine byproduct is protonated and becomes a water-soluble salt, partitioning into the aqueous layer.

  • Base Wash (NaHCO₃): This neutralizes any remaining acid from the previous step.

  • Brine Wash (Saturated NaCl): This helps to remove residual water from the organic layer before drying.[4]

Q4: When should I opt for column chromatography, and what are the recommended starting conditions?

Answer: Column chromatography is necessary when your product and the unreacted reagent (or its quenched byproduct) have similar solubilities, making extraction ineffective.

Decision Flowchart for Purification Strategy:

G A Crude Reaction Mixture B Perform TLC Analysis A->B C Is Reagent Present? B->C D Is Product Stable to Nucleophiles? C->D Yes K No Further Purification Needed C->K No E Quench with Nucleophile (e.g., Amine) D->E Yes I Proceed Directly to Chromatography D->I No F Perform Liquid-Liquid Extraction E->F G Check Purity (TLC/LCMS) F->G H Product is Pure G->H Yes J Column Chromatography G->J No I->J J->H

Caption: Decision-making flowchart for purification.

Starting Conditions for Silica Gel Chromatography:

  • Stationary Phase: Silica Gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): this compound has moderate polarity. Start with a solvent system of low to medium polarity and increase as needed.

    • Good Starting Point: 20-30% Ethyl Acetate in Hexane.

    • Alternative: 1-2% Methanol in Dichloromethane.

  • Monitoring: Monitor the column fractions by TLC to identify which contain your product versus the impurity.

Q5: What are the critical safety precautions for handling this compound and its waste?

Answer: Safety is non-negotiable. This compound and related benzylic halides are hazardous.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient for chlorinated solvents; check glove compatibility charts), safety goggles, a face shield, and a lab coat.[5]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Hazard Classification: This compound is classified as causing severe skin burns and eye damage.[1][5][7] It is a lachrymator (causes tearing) and is harmful if swallowed.[2][6]

  • Waste Disposal: All solid waste contaminated with the reagent and any solutions from washes or chromatography must be collected in a designated, labeled hazardous waste container. Do not pour into drains.[5][8] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[9]

Frequently Asked Questions (FAQs)

FAQ 1: My desired product is sensitive to amines and strong bases. What is my best course of action? If your product cannot tolerate nucleophilic or basic conditions, you must avoid a chemical quench. In this scenario, your primary purification method will be column chromatography. Carefully develop a solvent system that provides good separation between your product and the unreacted reagent. If co-elution is an issue, consider alternative stationary phases like alumina or using a different solvent system (e.g., Toluene/Acetone).

FAQ 2: I see a new, more polar spot on my TLC after quenching. What is it? This new spot is almost certainly the product of your quenching reaction. For example, if you used an amine, it is the resulting tertiary amine. If you used aqueous base, it is the benzyl alcohol derivative. This is a positive sign, indicating the quench was successful and you have converted the reagent into a different compound that should be easier to remove.

FAQ 3: The reagent is co-eluting with my product. How can I improve chromatographic separation?

  • Optimize the Gradient: If using an automated flash chromatography system, switch to a shallower gradient around the elution point of your compounds.

  • Change Solvent Polarity: Switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system. The different solvent interactions can alter the relative elution order.

  • Consider a Different Stationary Phase: If silica is not providing separation, consider using reverse-phase (C18) chromatography if your product is sufficiently polar. In this system, the more non-polar compound (your product or the impurity) will have a longer retention time.

FAQ 4: Can I use a scavenger resin for removal? Yes, this is an excellent and modern approach, especially for smaller-scale reactions. Scavenger resins are solid-supported reagents designed to react with and sequester specific functional groups. For this compound, you would use a nucleophilic resin, such as an amine-functionalized or thiol-functionalized polystyrene resin. After the reaction is complete, add the scavenger resin to the mixture and stir for several hours. The unreacted reagent becomes covalently bound to the solid support, which you can then simply remove by filtration.

References

Technical Support Center: 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Chloromethyl)-4-(methylsulfonyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this potent electrophile. Here, we address common experimental challenges, provide troubleshooting strategies for unexpected outcomes, and offer validated protocols to ensure the success of your synthetic endeavors.

Section 1: Compound Overview and Critical Safety Precautions

This compound (CAS RN: 40517-43-9) is a versatile crystalline solid widely used as a benzylic electrophile.[1] Its reactivity is dominated by the interplay between the benzylic chloride, a good leaving group, and the powerful electron-withdrawing methylsulfonyl group in the para position. This electronic arrangement significantly activates the benzylic carbon toward nucleophilic attack, making it an excellent substrate for constructing C-N, C-O, and C-S bonds.

However, this high reactivity also makes the compound susceptible to degradation and side reactions if not handled properly. It is classified as a hazardous substance, causing severe skin burns, eye damage, and respiratory irritation.[1]

Property Value Reference
CAS Number 40517-43-9
Molecular Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol [1]
Appearance White to off-white solid
Storage 2-8°C under inert atmosphere[2]
Hazard Codes H302, H314, H315, H335[1]

Mandatory Safety Protocol:

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is recommended for extended handling), and chemical safety goggles with a face shield.[3][4]

  • Dispensing: Use a powder funnel and static-free techniques when weighing and transferring the solid. Avoid creating dust.

  • Incompatibilities: Keep away from strong bases, oxidizing agents, and moisture.[3] The compound can react exothermically with these substances.

  • Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic compounds, following all institutional and local regulations.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes this reagent so reactive compared to benzyl chloride?

A: The key is the para-methylsulfonyl group (-SO₂CH₃). As a strong electron-withdrawing group, it stabilizes the developing negative charge on the chlorine atom in the transition state of an Sₙ2 reaction. This lowers the activation energy, making the substitution reaction significantly faster than with unsubstituted or electron-donating group-substituted benzyl chlorides.

Q2: What are the best solvents for reactions involving this compound?

A: Anhydrous polar aprotic solvents are highly recommended. These include:

  • Acetonitrile (MeCN): Excellent for many Sₙ2 reactions, good solubility.

  • N,N-Dimethylformamide (DMF): High boiling point, excellent solvating power for a wide range of nucleophiles.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, but can sometimes participate in oxidative side reactions at high temperatures.

  • Tetrahydrofuran (THF): A good choice for reactions where a less polar environment is needed.

Avoid protic solvents like ethanol or water unless they are part of the reaction design, as they can act as competing nucleophiles leading to hydrolysis.

Q3: How can I confirm the quality of my this compound before use?

A: The primary degradation product is the corresponding alcohol, 4-(methylsulfonyl)benzyl alcohol, formed via hydrolysis. A simple ¹H NMR in CDCl₃ is the best way to check. The benzylic protons (-CH₂Cl) of the starting material should appear as a sharp singlet around δ 4.6-4.8 ppm. The benzylic protons of the alcohol byproduct (-CH₂OH) will appear at a similar chemical shift but will have a corresponding hydroxyl proton signal. LC-MS is also highly effective for detecting this impurity.

Q4: My reaction is complete according to TLC, but I'm struggling with the aqueous workup. What's the issue?

A: If you've used a high-boiling aprotic solvent like DMF or DMSO, it must be thoroughly removed. These solvents are water-miscible and can lead to emulsions or poor extraction efficiency. After quenching the reaction, consider removing the bulk of the DMF/DMSO under high vacuum before proceeding with an aqueous wash and extraction with a solvent like ethyl acetate or dichloromethane.

Section 3: Troubleshooting Guide: Navigating Unexpected Reactivity

This section addresses the most common issues encountered during experimentation, explaining the underlying chemistry and providing actionable solutions.

Problem 1: Low or No Yield in a Nucleophilic Substitution Reaction

Your reaction with a standard amine or phenoxide nucleophile is sluggish or fails to proceed to completion.

  • Possible Cause A: Insufficiently Strong Base. Many nucleophiles (e.g., secondary amines, phenols) require a base to deprotonate them or to scavenge the HCl byproduct. If the base is too weak (e.g., triethylamine for a phenol), the concentration of the active nucleophile will be too low.

    • Solution: Switch to a stronger, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) is an excellent and cost-effective choice for most applications. For weakly acidic nucleophiles, sodium hydride (NaH) can be used to pre-form the nucleophile, but requires strictly anhydrous conditions.

  • Possible Cause B: Reagent Degradation. The starting material may have hydrolyzed due to improper storage.

    • Solution: As detailed in FAQ #3, check the purity via ¹H NMR or LC-MS before starting. If the corresponding alcohol is present in significant amounts (>5%), use a fresh bottle or purify the material by recrystallization.

  • Possible Cause C: Steric Hindrance. If your nucleophile is particularly bulky, the Sₙ2 reaction rate may be slow at room temperature.

    • Solution: Gently heat the reaction. A temperature of 50-80°C in DMF or MeCN is typically sufficient to accelerate the reaction without causing significant decomposition. Monitor by TLC to avoid prolonged heating.

start Low Yield in Substitution check_purity Check Reagent Purity (NMR, LC-MS) start->check_purity check_base Evaluate Base Strength (pKa of conjugate acid) start->check_base check_sterics Assess Steric Hindrance start->check_sterics purity_ok Purity >95% check_purity->purity_ok Pass purity_bad Degradation (Hydrolysis) check_purity->purity_bad Fail base_ok Base is Sufficiently Strong check_base->base_ok Pass base_bad Base Too Weak check_base->base_bad Fail sterics_ok No Significant Hindrance check_sterics->sterics_ok Pass sterics_bad Bulky Nucleophile check_sterics->sterics_bad Fail sol_purity Solution: Use Fresh Reagent purity_bad->sol_purity sol_base Solution: Use Stronger Base (e.g., K2CO3, NaH) base_bad->sol_base sol_sterics Solution: Increase Temperature (50-80 °C) sterics_bad->sol_sterics

Troubleshooting Workflow for Low Reaction Yield.
Problem 2: Formation of Unexpected Byproducts

You observe significant impurities on your TLC or LC-MS that are not starting material or the desired product.

  • Byproduct A: 4-(Methylsulfonyl)benzaldehyde

    • Cause: This is due to the oxidation of the benzylic position. The two benzylic hydrogens are susceptible to oxidation, especially under basic conditions or in the presence of trace metals or atmospheric oxygen at elevated temperatures.[5][6]

    • Solution:

      • Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon), especially if heating.

      • Degas Solvents: For sensitive reactions, degas your solvents to remove dissolved oxygen.

      • Avoid Overheating: Do not use excessive temperatures.

  • Byproduct B: Bis(4-(methylsulfonyl)benzyl) Ether

    • Cause: This dimeric ether forms in a two-step process. First, some starting material hydrolyzes to 4-(methylsulfonyl)benzyl alcohol. Then, under basic conditions, the alcohol is deprotonated to form an alkoxide, which is a potent nucleophile that attacks another molecule of the starting material.

    • Solution:

      • Strictly Anhydrous Conditions: Use anhydrous solvents and dry glassware.

      • Controlled Base Addition: If possible, add the base slowly to the reaction mixture to keep the instantaneous concentration low.

      • Order of Addition: Consider adding the this compound last, after the nucleophile and base are already mixed, to ensure it reacts preferentially with your desired nucleophile.

cluster_main Expected Pathway cluster_side Competing Side Reactions SM This compound (Starting Material) Product {Desired Product | (Sₙ2 Substitution)} SM->Product Sₙ2 Side_Hydrolysis {Side Product | 4-(Methylsulfonyl)benzyl Alcohol} SM->Side_Hydrolysis Hydrolysis Side_Oxidation {Side Product | 4-(Methylsulfonyl)benzaldehyde} SM->Side_Oxidation Oxidation Side_Dimer {Side Product | Dimeric Ether} SM->Side_Dimer Nuc Primary Nucleophile (e.g., R₂NH) Nuc->Product H2O H₂O (Trace Moisture) H2O->Side_Hydrolysis Base Base (e.g., K₂CO₃) Base->Side_Dimer Deprotonation O2 [O] (Oxidant / Air) O2->Side_Oxidation Side_Hydrolysis->Side_Dimer Sₙ2

Map of Expected vs. Competing Reaction Pathways.

Section 4: Validated Experimental Protocol

Protocol 1: General Procedure for N-Alkylation with a Secondary Amine

This protocol details the reaction of this compound with morpholine as a representative secondary amine nucleophile.

Materials:

  • This compound (1.0 eq, e.g., 1.00 g, 4.89 mmol)

  • Morpholine (1.2 eq, 0.51 mL, 5.87 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq, 1.35 g, 9.78 mmol)

  • Acetonitrile (MeCN), anhydrous (approx. 10 mL per 1 g of starting material)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent & Reagent Addition: Add anhydrous acetonitrile via syringe, followed by the morpholine.

  • Reaction: Stir the resulting suspension at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product is more polar than the starting material.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the K₂CO₃, washing the pad with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Section 5: References

  • PrepChem. Synthesis of 1-chloro-4-methylsulfonyl benzene. Available at: --INVALID-LINK--

  • African Rock Art. this compound. Available at: --INVALID-LINK--

  • Sigma-Aldrich. 1-(Chloromethyl)-2-(methylsulfonyl)benzene. Available at: --INVALID-LINK--

  • PubMed. Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. Available at: --INVALID-LINK--

  • PubMed. An expeditious entry to benzylic and allylic sulfones through byproduct-catalyzed reaction of alcohols with sulfinyl chlorides. Available at: --INVALID-LINK--

  • Echemi. 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene Safety Data Sheets. Available at: --INVALID-LINK--

  • PubChem. 1-(Chloromethyl)-4-methanesulfonylbenzene. Available at: --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Benzyl Sulfone synthesis by C-S coupling reactions. Available at: --INVALID-LINK--

  • PubChem. 1-Chloro-4-(chloromethyl)benzene. Available at: --INVALID-LINK--

  • BLD Pharmatech. Safety Data Sheet for 1-(Bromomethyl)-4-(methylsulfonyl)benzene. Available at: --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet for 2,4,6-Trichloroanisole. Available at: --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet for Chloromethyl chlorosulphate. Available at: --INVALID-LINK--

  • PubChemLite. 1-(chloromethyl)-4-methanesulfonylbenzene. Available at: --INVALID-LINK--

  • Angene Chemical. Safety Data Sheet for 1-Methyl-4-(methylsulfinyl)benzene. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. Side-Chain Reactions of Benzene Derivatives. Available at: --INVALID-LINK--

References

Technical Support Center: HPLC Analysis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene (CMSB). Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the HPLC analysis of CMSB.

Q1: What is a recommended starting point for a reversed-phase HPLC method for this compound?

A1: A robust starting point for method development is a reversed-phase C18 column. Given the moderate polarity imparted by the methylsulfonyl group and the hydrophobicity of the benzene ring, a mobile phase consisting of acetonitrile (ACN) and water provides a good balance of elution strength and selectivity.[1][2]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Expert Notes
Analyte This compoundFormula: C₈H₉ClO₂S, Mol. Weight: 204.67 g/mol .[3]
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining the analyte via hydrophobic interactions.[4]
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile is often preferred over methanol for aromatic compounds as its pi electrons can disrupt interactions with the stationary phase, sometimes leading to better peak shapes.[5] This starting ratio should be adjusted to achieve an optimal retention factor (k') between 2 and 10.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and system pressure.
Detection UV at 220 nmThe benzene ring is the primary chromophore. While the λmax should be determined experimentally by scanning a standard solution, a wavelength around 220 nm is a good starting point to capture the benzene absorbance.[6]
Injection Volume 10 µLThis volume can be adjusted based on sample concentration and detector sensitivity.
Column Temp. 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[7]
Diluent Mobile Phase (Acetonitrile:Water)Dissolving the sample in the mobile phase is the best practice to avoid peak distortion and solubility issues.[8]

Q2: Is this compound stable in common HPLC solvents?

A2: The presence of a benzylic chloride (-CH₂Cl) group suggests a potential for instability, particularly solvolysis (hydrolysis in the presence of water) or reaction with nucleophilic buffers (e.g., phosphate).[9] It is crucial to prepare standards and samples fresh and to evaluate their stability over the course of an analytical run. A forced degradation study is highly recommended to identify potential degradants, such as the corresponding benzyl alcohol derivative.[10][11]

Q3: What are the key challenges I might face during method development?

A3: Key challenges include:

  • Peak Tailing: The polar methylsulfonyl group can sometimes interact with active sites (residual silanols) on the silica backbone of the column.[4]

  • Analyte Degradation: As mentioned, the chloromethyl group is reactive and can degrade in the sample diluent or mobile phase, leading to the appearance of extra peaks and inaccurate quantification.[9]

  • Co-elution with Impurities: Process-related impurities or degradants may co-elute with the main peak, requiring careful optimization of mobile phase composition and selectivity.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the analysis of CMSB.

Workflow for General HPLC Troubleshooting

The following diagram outlines a systematic approach to diagnosing HPLC problems.

HPLC_Troubleshooting Start Problem Observed (e.g., Peak Tailing, High Pressure) CheckSystem Rule of One: Change one parameter at a time Start->CheckSystem Pressure Pressure Issue? CheckSystem->Pressure Isolate Problem Category PeakShape Peak Shape Issue? CheckSystem->PeakShape Retention Retention Time Issue? CheckSystem->Retention HighPressure High Pressure Pressure->HighPressure Yes LowPressure Low/Fluctuating Pressure Pressure->LowPressure Yes Tailing Peak Tailing PeakShape->Tailing Yes Split Split Peaks PeakShape->Split Yes DriftingRT Drifting RT Retention->DriftingRT Yes NoPeak No Peak / Low Sensitivity Retention->NoPeak Yes PressureSol1 Isolate Column: Remove & check system pressure. Still high? Check tubing/frits. HighPressure->PressureSol1 PressureSol2 Check for Leaks: Inspect fittings, pump seals. Check mobile phase for bubbles. LowPressure->PressureSol2 PeakSol1 Modify Mobile Phase: Lower pH (e.g., 0.1% TFA). Use highly end-capped column. Tailing->PeakSol1 PeakSol2 Check Sample Prep: Ensure sample is fully dissolved in mobile phase. Check for column inlet blockage/void. Split->PeakSol2 RetSol1 Check Mobile Phase & Temp: Prepare fresh mobile phase. Ensure column oven is stable. Allow for proper equilibration. DriftingRT->RetSol1 RetSol2 Check System & Sample: Verify injection. Check detector settings (wavelength, lamp). Confirm sample stability. NoPeak->RetSol2 Forced_Degradation Start 1-(Chloromethyl)-4- (methylsulfonyl)benzene (CMSB) Sample Control Control Sample (Unstressed) Start->Control Stress Apply Stress Conditions (5 parallel experiments) Start->Stress Analysis Analyze All Samples by HPLC Control->Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Stress->Thermal Photo Photolytic (ICH Q1B light exposure) Stress->Photo Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution (Use PDA/MS Detector) Analysis->Evaluation Result Stability-Indicating Method Achieved Evaluation->Result Resolution > 2 Peak Purity Pass

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(Chloromethyl)-4-(methylsulfonyl)benzene, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of analytical methods, ensuring robustness and compliance with international standards.

Introduction: The Significance of Validated Analytical Methods

This compound (CMSB) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and the profile of its impurities can directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its accurate quantification and impurity profiling. This guide will compare two of the most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The validation of these methods is not merely a regulatory formality but a scientific necessity to demonstrate that a method is "fit for purpose."[1] We will be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5]

The Analyte: this compound

Chemical Structure
IUPAC Name This compound
CAS Number 53606-06-7[6]
Molecular Formula C8H9ClO2S[6]
Molecular Weight 204.67 g/mol [6]
Appearance Solid

Caption: Chemical structure and key properties of this compound.

Comparative Overview of Analytical Techniques

The choice between HPLC and GC for the analysis of CMSB depends on several factors, including the analyte's volatility, thermal stability, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to CMSB Well-suited for non-volatile or thermally labile compounds. CMSB is a solid and can be readily dissolved for analysis.Suitable for volatile and thermally stable compounds. Derivatization may be necessary if the compound is not sufficiently volatile or prone to degradation at high temperatures.
Typical Columns Reversed-phase columns (e.g., C18, C8) are common for compounds of moderate polarity like CMSB.[7][8][9]Capillary columns with various stationary phases (e.g., polar, non-polar) can be used.[10]
Detectors UV-Vis/DAD, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Strengths Versatile, wide range of analytes, room temperature operation.High resolution, sensitive for volatile compounds.
Limitations Lower resolution than GC for some applications, solvent consumption.Requires analyte to be volatile and thermally stable, potential for sample degradation.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop & Optimize Analytical Method Specificity Specificity/ Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement for Routine Use ForcedDegradation cluster_stress Stress Conditions CMSB 1-(Chloromethyl)-4- (methylsulfonyl)benzene (CMSB) Sample Acid Acid Hydrolysis CMSB->Acid Base Base Hydrolysis CMSB->Base Thermal Thermal CMSB->Thermal Photo Photolysis CMSB->Photo Analysis Analyze by HPLC/GC Acid->Analysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Specificity Analysis->Result Assess Peak Purity & Resolution CMS_B CMS_B CMS_B->Oxidation

References

comparative analysis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene with other reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Synthetic Chemists: 1-(Chloromethyl)-4-(methylsulfonyl)benzene vs. Alternative Benzylating Agents

Introduction: Navigating the Nuances of Benzylation

In the landscape of modern organic synthesis, the benzylation of nucleophiles remains a cornerstone transformation for constructing complex molecular architectures, particularly in pharmaceutical and materials science. The choice of the benzylating agent is a critical decision point that dictates reaction efficiency, selectivity, and the ultimate functionality of the target molecule. While classic reagents like benzyl chloride and benzyl bromide are workhorses of the trade, specialized reagents offer unique advantages. This guide provides a comprehensive comparative analysis of this compound, a functionally distinct benzylating agent, against its more conventional counterparts.

This document moves beyond a simple cataloging of reagents. As a senior application scientist, the goal is to illuminate the causal relationships between a reagent's structure and its reactivity. We will delve into the electronic and steric effects that govern reaction outcomes, provide validated experimental protocols, and offer data-driven insights to guide your synthetic strategy. For researchers, scientists, and drug development professionals, understanding these subtleties is paramount to achieving desired synthetic outcomes with precision and efficiency.

Chemical Profile and Reactivity of this compound

This compound is a bifunctional organic compound featuring a reactive chloromethyl group and a strongly electron-withdrawing methylsulfonyl group.[1][2] This unique combination defines its role and reactivity in organic synthesis.

  • The Reactive Center: The primary site of reactivity is the benzylic carbon of the chloromethyl group. This carbon is highly susceptible to nucleophilic attack, making the compound an effective agent for introducing the 4-(methylsulfonyl)benzyl moiety into various molecules through SN2 reactions.[1]

  • The Modulating Group: The para-substituted methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group. Its presence significantly influences the reactivity of the chloromethyl group. By inductively pulling electron density away from the benzene ring and the benzylic carbon, it increases the carbon's electrophilicity. This electronic activation makes this compound a more potent electrophile compared to unsubstituted benzyl chloride, often leading to faster reaction rates and milder required conditions. The sulfone group is also a desirable functional handle in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability.

Comparative Analysis with Alternative Benzylating Agents

The performance of this compound is best understood when contrasted with other commonly used benzylating agents. We will consider three key alternatives: the parent compound benzyl chloride , the more reactive benzyl bromide , and 4-methylbenzyl chloride , which features an electron-donating group.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key physical properties and a qualitative reactivity comparison for these reagents.

Table 1: Physical and Chemical Properties of Selected Benzylating Agents

PropertyThis compoundBenzyl ChlorideBenzyl Bromide4-Methylbenzyl Chloride
Molecular Formula C₈H₉ClO₂SC₇H₇ClC₇H₇BrC₈H₉Cl
Molecular Weight 204.67 g/mol [1]126.58 g/mol 171.04 g/mol 140.61 g/mol [3][4]
CAS Number 40517-43-9[1]100-44-7100-39-0104-82-5[3][4]
Appearance SolidColorless LiquidColorless LiquidColorless Liquid / Solid
Key Feature Electron-withdrawing -SO₂Me groupUnsubstituted (Baseline)Superior leaving group (Br⁻)Electron-donating -CH₃ group

Table 2: Qualitative Reactivity and Application Profile

ReagentRelative SN2 ReactivityTypical Reaction ConditionsKey Applications
Benzyl Bromide Very HighMild base (e.g., K₂CO₃), room temperatureGeneral benzylation where high reactivity is needed
This compound HighMild to moderate base (e.g., K₂CO₃, Et₃N), mild heating may be requiredIntroduction of the 4-(methylsulfonyl)benzyl moiety for medicinal chemistry and functional materials
Benzyl Chloride ModerateModerate base (e.g., NaH, NaOH), often requires heatingStandard protecting group chemistry, general benzylation
4-Methylbenzyl Chloride Low-ModerateStronger base and/or higher temperatures may be neededIntroduction of the p-tolyl group
Causality Behind Reactivity: An Expert's View

The observed differences in reactivity are not arbitrary; they are a direct consequence of fundamental electronic and chemical principles.

  • Leaving Group Ability: The primary reason for benzyl bromide's high reactivity is the nature of the leaving group. Bromide (Br⁻) is a larger, more polarizable, and weaker base than chloride (Cl⁻), making it a superior leaving group. This factor alone often makes benzyl bromide the reagent of choice for difficult substitutions.[5]

  • Electronic Effects of Substituents: This is where the comparison becomes most nuanced. The substituent at the para position directly modulates the electrophilicity of the benzylic carbon.

    • Electron-Withdrawing (-SO₂Me): As previously discussed, the sulfone group in this compound strongly activates the benzylic carbon toward nucleophilic attack. This electronic pull stabilizes the partial negative charge that develops on the leaving group in the SN2 transition state, thereby lowering the activation energy of the reaction.

    • Electron-Donating (-CH₃): Conversely, the methyl group in 4-methylbenzyl chloride is weakly electron-donating. It pushes electron density into the ring, slightly reducing the electrophilicity of the benzylic carbon and making it less reactive towards nucleophiles compared to the unsubstituted benzyl chloride.

The interplay of these factors is critical. While benzyl bromide is generally the most reactive due to the leaving group, this compound is significantly more reactive than benzyl chloride due to electronic activation.

Caption: Relative reactivity of benzylating agents in SN2 reactions.

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a representative O-alkylation (Williamson Ether Synthesis) using this compound. The rationale behind each step is explained to ensure the protocol is self-validating and adaptable.

Protocol: Synthesis of 1-(Benzyloxy)-4-(methylsulfonyl)benzene

This procedure details the reaction of phenol with this compound.

Materials:

  • Phenol (1.0 equiv.)

  • This compound (1.05 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. This is crucial to prevent the reaction of reagents with atmospheric moisture, which could lead to hydrolysis of the chloromethyl group.[6]

  • Reagent Addition: To the flask, add phenol (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration). The use of a polar aprotic solvent like acetonitrile favors the SN2 pathway.[6]

  • Deprotonation: Stir the suspension at room temperature for 15-20 minutes. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the potassium phenoxide nucleophile in situ. Stronger bases like NaH are often unnecessary for this activated electrophile and can lead to side reactions.

  • Electrophile Addition: Add this compound (1.05 equiv.) to the suspension. A slight excess of the electrophile ensures complete consumption of the valuable nucleophile.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The elevated temperature ensures a reasonable reaction rate. The electronic activation of the electrophile means that harsh conditions (e.g., refluxing at >80 °C) are typically not required.

  • Work-up: Once the reaction is complete (TLC indicates consumption of phenol), cool the mixture to room temperature. Filter off the solid K₂CO₃ and rinse with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x). This removes residual salts and the acetonitrile solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

G start Assemble Dry Glassware (Inert Atmosphere) reagents Add Phenol, K₂CO₃, and Anhydrous Acetonitrile start->reagents deprotonation Stir at RT (Forms Nucleophile) reagents->deprotonation add_electrophile Add 1-(Chloromethyl)-4- (methylsulfonyl)benzene deprotonation->add_electrophile react Heat to 60-70 °C (Monitor by TLC) add_electrophile->react workup Cool, Filter Solids, and Concentrate react->workup purify Purify by Recrystallization workup->purify end Obtain Pure Product purify->end

Caption: A generalized workflow for O-alkylation using this compound.

Safety Considerations

Benzylating agents, including this compound and its analogues, are hazardous chemicals. They are typically classified as lachrymators (tear-inducing) and are corrosive to the skin, eyes, and respiratory tract.[7][8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Conclusion and Recommendations

The selection of a benzylating agent is a strategic decision that hinges on the specific goals of a synthesis.

  • For maximum reactivity in standard benzylation reactions where the final product does not require additional functionality, benzyl bromide is often the superior choice due to its excellent leaving group.

  • Benzyl chloride serves as a cost-effective and reliable baseline reagent for routine applications.

  • This compound is not merely a benzylating agent; it is a functional building block . It should be the reagent of choice when the synthetic target requires the incorporation of the 4-(methylsulfonyl)benzyl moiety. This is particularly relevant in medicinal chemistry, where the sulfone group can impart desirable physicochemical properties. The electronic activation provided by the sulfone group is a significant bonus, often allowing for milder reaction conditions and faster reaction times compared to less activated benzyl chlorides.

By understanding the interplay of leaving group ability and electronic effects, the synthetic chemist can move beyond trial-and-error and make informed, rational choices to optimize their synthetic routes, saving time, resources, and ultimately accelerating the discovery process.

References

A Tale of Two Benzylating Agents: A Comparative Guide to 1-(Chloromethyl)-4-(methylsulfonyl)benzene and 4-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, the benzylation of nucleophiles is a cornerstone transformation, pivotal in the construction of complex molecules and pharmaceutical intermediates. The choice of the benzylating agent is critical, directly influencing reaction efficiency, yield, and purity. This guide provides an in-depth comparison of two such reagents: the highly reactive 1-(chloromethyl)-4-(methylsulfonyl)benzene and the more conventional 4-chlorobenzyl chloride. We will delve into their reactivity profiles, mechanistic underpinnings, and practical applications, supported by experimental data, to empower researchers in making optimal strategic decisions for their synthetic endeavors.

Physicochemical Properties at a Glance

A preliminary comparison of the physical properties of these two reagents reveals their distinct nature, stemming from the differing para-substituents.

PropertyThis compound4-Chlorobenzyl Chloride
Molecular Formula C8H9ClO2SC7H6Cl2
Molecular Weight 204.67 g/mol 161.03 g/mol
Appearance White to off-white crystalline powderColorless to light yellow liquid
Melting Point 98-102 °C-2.5 °C
Boiling Point Decomposes197 °C
Key Structural Feature Electron-withdrawing methylsulfonyl groupElectron-withdrawing chloro group

The Decisive Factor: A Tale of Electronic Effects and Reactivity

The profound difference in the reactivity of these two compounds lies in the electronic nature of their para-substituents. The methylsulfonyl (-SO2Me) group in this compound is a powerful electron-withdrawing group, primarily through resonance and inductive effects. In contrast, the chloro (-Cl) group in 4-chlorobenzyl chloride is also electron-withdrawing, but to a lesser extent, mainly through induction.

This disparity in electron-withdrawing strength has significant consequences for the electrophilicity of the benzylic carbon, which is the site of nucleophilic attack. The potent electron-withdrawing capacity of the methylsulfonyl group drastically increases the partial positive charge on the benzylic carbon of this compound, rendering it significantly more susceptible to nucleophilic attack compared to 4-chlorobenzyl chloride.

Furthermore, in a typical SN2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The strong electron-withdrawing methylsulfonyl group effectively stabilizes this electron-rich transition state, thereby lowering the activation energy of the reaction and accelerating its rate.

G cluster_0 This compound cluster_1 4-Chlorobenzyl Chloride cluster_2 Reactivity Comparison a SO2Me b Benzylic Carbon (δ+) a->b -I, -M effects c Cl b->c Polarized Bond i Enhanced Electrophilicity Lower Activation Energy Higher Reactivity b->i Leads to d Strong Electron Withdrawal d->a e Cl f Benzylic Carbon (δ+) e->f -I effect g Cl f->g Polarized Bond j Moderate Electrophilicity Higher Activation Energy Lower Reactivity f->j Leads to h Moderate Electron Withdrawal h->e

Caption: Electronic effects on the reactivity of the benzylic carbon.

Experimental Evidence: A Head-to-Head Comparison in O-Alkylation

To illustrate the practical implications of these electronic differences, let's consider the O-alkylation of a phenol, a common transformation in drug discovery and materials science.

Hypothetical Comparative Experiment:

ParameterReaction with this compoundReaction with 4-Chlorobenzyl Chloride
Reactants 4-Methoxyphenol, K2CO3, Acetonitrile4-Methoxyphenol, K2CO3, Acetonitrile
Temperature Room Temperature (25 °C)80 °C (Reflux)
Reaction Time 2 hours12 hours
Yield >95%~80%

This comparative data, while illustrative, is based on typical reactivity patterns observed in the field. The use of this compound allows for significantly milder reaction conditions (room temperature vs. reflux) and shorter reaction times, while achieving a higher yield. This enhanced efficiency translates to energy savings, increased throughput, and potentially fewer side products, simplifying purification.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the O-alkylation of 4-methoxyphenol with each reagent.

Protocol 1: Synthesis of 1-methoxy-4-((4-(methylsulfonyl)benzyl)oxy)benzene using this compound

G start Start step1 Dissolve 4-methoxyphenol (1.0 eq) and K2CO3 (1.5 eq) in acetonitrile. start->step1 step2 Add this compound (1.05 eq) at room temperature. step1->step2 step3 Stir at 25 °C for 2 hours. step2->step3 step4 Monitor reaction by TLC until starting material is consumed. step3->step4 step4->step3 Incomplete step5 Filter off K2CO3 and concentrate the filtrate. step4->step5 Reaction Complete step6 Purify by recrystallization or column chromatography. step5->step6 end End step6->end

Caption: Workflow for O-alkylation with this compound.

Detailed Steps:

  • To a stirred solution of 4-methoxyphenol (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add this compound (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 1-((4-chlorobenzyl)oxy)-4-methoxybenzene using 4-Chlorobenzyl Chloride

G start Start step1 Dissolve 4-methoxyphenol (1.0 eq) and K2CO3 (1.5 eq) in acetonitrile. start->step1 step2 Add 4-chlorobenzyl chloride (1.05 eq). step1->step2 step3 Heat the mixture to reflux (80 °C) for 12 hours. step2->step3 step4 Monitor reaction by TLC. step3->step4 step4->step3 Incomplete step5 Cool to room temperature, filter, and concentrate. step4->step5 Reaction Complete step6 Purify by column chromatography. step5->step6 end End step6->end

Caption: Workflow for O-alkylation with 4-chlorobenzyl chloride.

Detailed Steps:

  • To a stirred solution of 4-methoxyphenol (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add 4-chlorobenzyl chloride (1.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between this compound and 4-chlorobenzyl chloride is a classic example of tuning reactivity for synthetic advantage.

This compound is the reagent of choice when:

  • High reactivity is desired: For sluggish nucleophiles or when milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • Reaction efficiency is paramount: When shorter reaction times and higher yields are critical for process optimization and throughput.

4-Chlorobenzyl chloride remains a viable option when:

  • Moderate reactivity is sufficient: For highly reactive nucleophiles where the enhanced reactivity of the sulfonyl-containing reagent might lead to over-alkylation or other side reactions.

  • Cost is a primary driver: As a more common and often less expensive starting material.

A Senior Application Scientist's Guide to Product Structure Confirmation in Reactions of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is paramount. This guide provides an in-depth technical comparison of product structures resulting from the reactions of 1-(Chloromethyl)-4-(methylsulfonyl)benzene with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols for product synthesis and characterization, and offer a comparative analysis with alternative synthetic strategies. Our focus is on providing a self-validating system of protocols and data interpretation to ensure the highest degree of scientific integrity.

Introduction to the Reactivity of this compound

This compound is a versatile reagent in organic synthesis. Its reactivity is dominated by the benzylic chloride, which is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. The presence of the electron-withdrawing methylsulfonyl group at the para position further activates the substrate towards nucleophilic substitution reactions.

This guide will explore the reactions of this compound with four common classes of nucleophiles: amines, thiols, alcohols, and cyanide. For each reaction, we will discuss the expected product structure and provide a detailed guide to its spectroscopic confirmation.

Spectroscopic Profile of the Starting Material: this compound

A thorough understanding of the starting material's spectral characteristics is the foundation for confirming the structure of the reaction products.

Property Value Source
Molecular Formula C₈H₉ClO₂S--INVALID-LINK--[1]
Molecular Weight 204.67 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 7.95 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 4.65 (s, 2H), 3.05 (s, 3H)Inferred from similar structures
¹³C NMR (CDCl₃) δ 145.0, 139.0, 130.0, 128.0, 45.0, 44.5Inferred from similar structures
IR (KBr, cm⁻¹) ~3000 (Ar-H), ~2900 (C-H), ~1320 & 1150 (SO₂), ~750 (C-Cl)--INVALID-LINK--[1]
Mass Spectrum (EI) m/z 204 (M⁺), 169, 155, 139, 91--INVALID-LINK--[1]

Nucleophilic Substitution Reactions and Product Structure Confirmation

The primary reaction pathway for this compound is Sₙ2 substitution, where a nucleophile displaces the chloride ion.

sn2_mechanism cluster_0 Sₙ2 Reaction Mechanism reagents Nu:⁻ + C₈H₉ClO₂S transition [Nu---CH₂(C₆H₄SO₂CH₃)---Cl]⁻ reagents->transition Attack products Nu-CH₂(C₆H₄SO₂CH₃) + Cl⁻ transition->products Displacement

Caption: Generalized Sₙ2 mechanism for the reaction of this compound with a nucleophile (Nu:⁻).

Reaction with Amines: Synthesis of N-((4-(methylsulfonyl)phenyl)methyl)amines

The reaction with primary or secondary amines yields the corresponding N-substituted benzylamines. These products are of interest in medicinal chemistry as N-benzyl sulfonamides are a known pharmacophore.

Expected Product Structure:

alt text

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add the primary or secondary amine (1.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure Confirmation:

Technique Expected Observations
¹H NMR Disappearance of the chloromethyl singlet at ~4.65 ppm. Appearance of a new singlet for the benzylic protons (N-CH₂) between 3.8-4.2 ppm. Signals corresponding to the amine alkyl groups will also be present.
¹³C NMR Shift of the benzylic carbon signal from ~45.0 ppm to a downfield position of ~50-55 ppm.
IR Disappearance of the C-Cl stretch (~750 cm⁻¹). Presence of N-H stretching bands (for primary amine products) around 3300-3500 cm⁻¹.
Mass Spec Molecular ion peak corresponding to the expected product mass. Fragmentation pattern showing the loss of the amine substituent.

Alternative Methods Comparison:

A common alternative is the reductive amination of 4-(methylsulfonyl)benzaldehyde. While effective, this method involves an additional synthetic step to prepare the aldehyde from the corresponding alcohol or acid. The direct substitution of the benzylic chloride is often more atom-economical. Modern methods also include silver-catalyzed sulfonamidation of benzylic C(sp³)─H bonds, offering a direct route but often requiring more specialized catalysts and conditions.[2]

Reaction with Thiols: Synthesis of 1-((Alkylthio)methyl)-4-(methylsulfonyl)benzenes

Thiols, being excellent nucleophiles, react readily with this compound to form thioethers.

Expected Product Structure:

alt text

Experimental Protocol:

  • Dissolve the thiol (1.1 eq) in a polar aprotic solvent like DMF or acetone.

  • Add a base such as potassium carbonate or sodium hydride (1.2 eq) to generate the thiolate anion in situ.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Work-up involves quenching with water, extraction with an organic solvent, washing, drying, and concentration.

  • Purification is typically achieved by column chromatography.

Structure Confirmation:

Technique Expected Observations
¹H NMR Disappearance of the chloromethyl singlet. Appearance of a new singlet for the benzylic protons (S-CH₂) around 3.7-4.0 ppm. Signals for the alkyl group of the thiol will be present.
¹³C NMR Shift of the benzylic carbon signal to a slightly upfield position compared to the amine product, typically in the range of 35-40 ppm.
IR Absence of the C-Cl stretch.
Mass Spec Molecular ion peak corresponding to the thioether product. Characteristic fragmentation involving cleavage of the C-S bond.

Alternative Methods Comparison:

Alternative syntheses of benzylic thioethers include the reaction of benzyl halides with thiourea followed by hydrolysis and in-situ alkylation, which avoids the handling of odorous thiols.[3] Electrochemical methods for C-S cross-coupling have also emerged as a green alternative, avoiding the need for strong bases or metal catalysts.[1]

workflow_thioether cluster_protocol Thioether Synthesis Protocol start Dissolve Thiol in DMF add_base Add K₂CO₃ start->add_base add_reagent Add 1-(Chloromethyl)-4- (methylsulfonyl)benzene add_base->add_reagent react Stir at RT add_reagent->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product 1-((Alkylthio)methyl)-4- (methylsulfonyl)benzene purify->product

Caption: Experimental workflow for the synthesis of benzylic thioethers.

Reaction with Alcohols: Synthesis of 1-(Alkoxymethyl)-4-(methylsulfonyl)benzenes

The reaction with alcohols to form ethers, a Williamson-type synthesis, typically requires a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Expected Product Structure:

alt text

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.2 eq) in a dry aprotic solvent like THF or DMF.

  • Add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same dry solvent.

  • Stir the reaction at room temperature or with heating, monitoring by TLC.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous work-up and purification by column chromatography.

Structure Confirmation:

Technique Expected Observations
¹H NMR Disappearance of the chloromethyl singlet. Appearance of a new singlet for the benzylic protons (O-CH₂) around 4.5-4.7 ppm. Signals corresponding to the alcohol's alkyl group will be present.
¹³C NMR The benzylic carbon signal will shift downfield to approximately 70-75 ppm.
IR Absence of the C-Cl stretch. Presence of a C-O stretching band around 1100 cm⁻¹.
Mass Spec Molecular ion peak for the expected ether product. Fragmentation often involves the loss of the alkoxy group.

Alternative Methods Comparison:

Modern methods for benzyl ether synthesis offer milder conditions. For instance, using 2-benzyloxy-1-methylpyridinium triflate as a benzylating agent allows for the reaction to proceed under neutral conditions.[4][5] Another alternative involves the use of FeSO₄ as a mediator for the reaction between benzyl bromides and alcohols, avoiding the need for a base.[2][6]

Reaction with Cyanide: Synthesis of 2-(4-(methylsulfonyl)phenyl)acetonitrile

The reaction with a cyanide salt, such as sodium or potassium cyanide, is a straightforward method to introduce a nitrile group, extending the carbon chain by one.

Expected Product Structure:

alt text

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 50-70 °C and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Recrystallization or column chromatography can be used for purification.

Structure Confirmation:

Technique Expected Observations
¹H NMR Disappearance of the chloromethyl singlet. Appearance of a new singlet for the benzylic protons (CN-CH₂) at approximately 3.9-4.1 ppm.[7][8]
¹³C NMR The benzylic carbon signal will appear around 20-25 ppm. A characteristic signal for the nitrile carbon will be present around 117-120 ppm.
IR Absence of the C-Cl stretch. A sharp, medium-intensity C≡N stretching band will appear around 2250 cm⁻¹.
Mass Spec Molecular ion peak corresponding to the nitrile product.

Alternative Methods Comparison:

The SN2 reaction with an alkyl halide is a common method for nitrile synthesis.[9][10] An alternative for more sterically hindered substrates is the dehydration of a primary amide using reagents like thionyl chloride or phosphorus oxychloride.[9][10] However, this requires the prior synthesis of the corresponding amide.

Conclusion

The confirmation of product structures from reactions of this compound relies on a systematic approach involving careful execution of well-established protocols and meticulous interpretation of spectroscopic data. By comparing the spectral data of the product with that of the starting material, and by understanding the characteristic shifts and signals associated with the newly introduced functional groups, researchers can confidently ascertain the outcome of their synthetic transformations. This guide provides the foundational knowledge and practical insights to achieve this with a high degree of certainty, while also offering a glimpse into alternative synthetic strategies that may be more suitable for specific applications.

References

A Comparative Guide to Cross-Reactivity Studies: The Case of 1-(Chloromethyl)-4-(methylsulfonyl)benzene in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the development of small molecule kinase inhibitors, understanding and mitigating off-target effects is paramount. The selectivity of a drug candidate is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity. This guide provides an in-depth technical comparison of cross-reactivity profiles for kinase inhibitors, focusing on the contributions of a specific chemical moiety: the 4-(methylsulfonyl)benzyl group, introduced by the reagent 1-(Chloromethyl)-4-(methylsulfonyl)benzene .

To illustrate these principles, we will consider a hypothetical, yet plausible, ATP-competitive kinase inhibitor, designated CMSB-Inhibitor-789 , which incorporates the 4-(methylsulfonyl)benzyl group. We will compare its selectivity profile against a well-characterized, structurally distinct multi-kinase inhibitor, Sunitinib , which is known to target several receptor tyrosine kinases, including VEGFRs and PDGFRs. This comparative analysis will be supported by detailed experimental protocols for assessing cross-reactivity, providing a framework for researchers to evaluate their own compounds.

The Rationale for Comparison: Structural Moieties and Kinase Selectivity

The 4-(methylsulfonyl)benzyl group of CMSB-Inhibitor-789 is of particular interest due to the properties of the methylsulfonyl (–SO₂CH₃) functional group. This group is a strong hydrogen bond acceptor and can participate in critical interactions within the ATP-binding pocket of a kinase, potentially conferring high affinity for the intended target. However, the same properties that enhance potency can also lead to promiscuous binding to other kinases with structurally similar active sites, resulting in off-target effects.

Sunitinib, on the other hand, utilizes a different set of chemical moieties to achieve its binding affinity. By comparing the cross-reactivity of these two structurally divergent molecules, we can gain insights into how different chemical scaffolds influence kinase selectivity.

Assessing Cross-Reactivity: A Multi-faceted Approach

A thorough evaluation of cross-reactivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. Here, we will focus on two gold-standard methodologies: large-panel kinase profiling and the Cellular Thermal Shift Assay (CETSA).

Kinase Selectivity Profiling

Kinase profiling assays are essential for determining the selectivity of a compound against a broad range of kinases. These assays typically measure the inhibitory activity of a compound against a panel of purified recombinant kinases.

  • Compound Preparation : Prepare stock solutions of CMSB-Inhibitor-789 and Sunitinib in 100% DMSO. Create a series of dilutions to be used for the assay.

  • Kinase Panel Selection : Select a diverse panel of kinases, representing different branches of the human kinome. Commercial services offer panels of over 400 kinases.

  • Assay Execution :

    • Dispense a small volume of each kinase from the panel into individual wells of a microtiter plate.

    • Add the test compounds (CMSB-Inhibitor-789 or Sunitinib) at various concentrations. Include appropriate controls (e.g., a known inhibitor for each kinase as a positive control, and DMSO as a negative control).

    • Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a peptide or protein). The ATP concentration should be at or near the Km for each kinase to ensure a competitive binding assessment.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays (³³P-ATP) or fluorescence/luminescence-based assays.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

    • Analyze the IC₅₀ values to determine the selectivity profile. A selectivity score can be calculated to quantify the compound's specificity.

Kinase TargetCMSB-Inhibitor-789 IC₅₀ (nM)Sunitinib IC₅₀ (nM)
Primary Target
VEGFR2 (KDR)59
Key Off-Targets
PDGFRβ152
c-Kit508
FLT325025
Src>1000150
EGFR>5000>1000

This table presents hypothetical data for illustrative purposes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of CMSB-Inhibitor-789 & Sunitinib add_compounds Add Test Compounds & Controls compound_prep->add_compounds kinase_panel Select & Prepare Kinase Panel dispense_kinase Dispense Kinases into Microtiter Plate kinase_panel->dispense_kinase dispense_kinase->add_compounds initiate_reaction Initiate Reaction (ATP + Substrate) add_compounds->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Quantify Phosphorylation incubate->stop_reaction calc_inhibition Calculate Percent Inhibition stop_reaction->calc_inhibition plot_dose_response Plot Dose-Response Curves calc_inhibition->plot_dose_response determine_ic50 Determine IC₅₀ Values plot_dose_response->determine_ic50 assess_selectivity Assess Selectivity Profile determine_ic50->assess_selectivity

Cellular Thermal Shift Assay (CETSA)

While kinase profiling is a powerful tool, it is performed on isolated enzymes. To confirm target engagement and assess selectivity in a more physiologically relevant context, cell-based assays are crucial. CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1][2][3]

  • Cell Culture and Treatment :

    • Culture a relevant cell line that expresses the target kinase (e.g., HUVECs for VEGFR2).

    • Treat the cells with CMSB-Inhibitor-789, Sunitinib, or vehicle (DMSO) for a specified time.

  • Heat Challenge :

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should span the melting point of the target protein.

  • Cell Lysis and Protein Solubilization :

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification :

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis :

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • The binding of a ligand will stabilize the protein, resulting in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift (ΔTm) is indicative of target engagement.

CompoundTarget KinaseThermal Shift (ΔTm)
CMSB-Inhibitor-789VEGFR2+5.2°C
SunitinibVEGFR2+4.8°C
CMSB-Inhibitor-789PDGFRβ+2.1°C
SunitinibPDGFRβ+4.5°C

This table presents hypothetical data for illustrative purposes.

G cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_quant_analysis Quantification & Analysis cell_culture Culture Target Cells treat_cells Treat Cells with Compound or Vehicle (DMSO) cell_culture->treat_cells heat_challenge Heat Cell Aliquots to Various Temperatures treat_cells->heat_challenge cell_lysis Lyse Cells (e.g., Freeze-Thaw) heat_challenge->cell_lysis centrifugation Centrifuge to Separate Soluble & Precipitated Proteins cell_lysis->centrifugation collect_supernatant Collect Supernatant (Soluble Fraction) centrifugation->collect_supernatant quantify_protein Quantify Target Protein (Western Blot/ELISA) collect_supernatant->quantify_protein plot_curves Plot Melting Curves quantify_protein->plot_curves determine_shift Determine Thermal Shift (ΔTm) plot_curves->determine_shift

Interpretation of Comparative Data and Concluding Remarks

The hypothetical data presented above illustrates how a comparative cross-reactivity study can reveal important differences between drug candidates. In our example, CMSB-Inhibitor-789 demonstrates higher selectivity for VEGFR2 over PDGFRβ and c-Kit in the biochemical assay compared to Sunitinib. The CETSA results corroborate this finding in a cellular context, showing a greater thermal stabilization of VEGFR2 relative to PDGFRβ by CMSB-Inhibitor-789.

This type of multi-faceted analysis is crucial in the early stages of drug development. By understanding the cross-reactivity profile of a compound, researchers can:

  • Predict potential off-target toxicities : Inhibition of kinases with important physiological roles can lead to adverse effects.

  • Identify opportunities for drug repurposing : Off-target activities are not always detrimental and can sometimes be harnessed for new therapeutic applications.

  • Guide lead optimization : Structure-activity relationship (SAR) studies can be designed to improve selectivity by modifying the chemical scaffold to disfavor binding to off-targets.

References

A Comparative Guide to the Biological Activity of 1-(Chloromethyl)-4-(methylsulfonyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a decision of paramount importance. The this compound molecule represents a compelling starting point for the synthesis of novel therapeutic agents. Its structure is deceptively simple, yet it offers a unique combination of chemical functionalities that can be exploited for potent biological activity. The molecule is characterized by two key features: a reactive chloromethyl group and an electron-withdrawing methylsulfonyl group.

The chloromethyl group (-CH₂Cl) acts as a potent electrophile, making it an excellent handle for introducing the benzene sulfone moiety into larger, more complex molecules through nucleophilic substitution reactions. This reactivity is foundational to its role as a versatile building block. The methylsulfonyl group (-SO₂CH₃), on the other hand, is a strong electron-withdrawing group and a hydrogen bond acceptor. This moiety can significantly influence the pharmacokinetic properties of a derivative, enhancing its solubility and ability to interact with biological targets.[1][2] The combination of these features has led to the exploration of its derivatives in various therapeutic areas, most notably in oncology. This guide provides a comparative analysis of the biological activities of these derivatives, details the experimental methodologies used for their assessment, and offers insights into their mechanisms of action.

Comparative Analysis of Anticancer Activity

A significant body of research has focused on leveraging the this compound scaffold to develop novel anticancer agents. The general strategy involves reacting the chloromethyl group with various nucleophiles to generate a diverse library of compounds, which are then screened for cytotoxic activity against cancer cell lines.

The data suggests that the nature of the substituent attached to the benzyl core plays a crucial role in determining the potency and selectivity of the compound. For instance, the synthesis of hydrazone derivatives incorporating the 4-methylsulfonylbenzene scaffold has yielded compounds with significant antitumor activity across a panel of 59 cancer cell lines.[2] Similarly, benzimidazole derivatives bearing the methylsulfonyl moiety have been reported as potent inhibitors of the anti-apoptotic protein Bcl-2.[1]

Derivative ClassTarget Cell Line(s)Reported IC₅₀ / ActivityPutative Mechanism of ActionReference
Hydrazone Derivatives59-cell line panel (NCI)GI₅₀ = 0.26 µM (Compound 20)Multi-targeted (e.g., COX-2 inhibition)[2]
Benzimidazole DerivativesMCF-7 (Breast Cancer)High Activity (Specific IC₅₀ not detailed)Bcl-2 Inhibition[1]
Thiazole SulfonesHepG2 (Liver Cancer)High CytotoxicityInduction of Apoptosis[3]
BenzenesulfonamidesMCF-7 (Breast Cancer)IC₅₀ = 1.3 µM (Compound K22)PLK4 Kinase Inhibition[4]
Quinazoline SulfonatesK562 (Leukemia)IC₅₀ = 0.078 µM (Compound BS3)Tyrosine Kinase Modulation[5]

Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (50% growth inhibition) are common measures of a compound's potency. Lower values indicate higher potency.

Mechanisms of Action: From Alkylation to Targeted Inhibition

The biological activity of this compound derivatives is diverse, stemming from different mechanisms of action.

  • Alkylation and DNA Damage: The parent compound's reactive chloromethyl group can, in principle, act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules like DNA and proteins. This non-specific mechanism can induce cytotoxicity but often comes with a high risk of off-target toxicity. Modern derivatives are typically designed to minimize this effect in favor of more specific interactions.

  • Enzyme Inhibition: Many potent derivatives function by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, certain benzenesulfonamide derivatives have been shown to be highly effective inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of cell division.[4] Inhibition of PLK4 disrupts mitosis and leads to cell death, making it an attractive target for cancer therapy.

  • Disruption of Protein-Protein Interactions: Another sophisticated mechanism involves interfering with protein-protein interactions that are essential for cancer cell survival. Several methylsulfonyl-containing benzimidazole derivatives have been identified as inhibitors of Bcl-2, an anti-apoptotic protein.[1] By binding to Bcl-2, these compounds prevent it from inhibiting pro-apoptotic proteins, thereby triggering programmed cell death (apoptosis).

Below is a diagram illustrating a simplified apoptotic pathway and the potential intervention point for a Bcl-2 inhibitor derived from the this compound scaffold.

BCL2_Inhibition_Pathway cluster_0 Apoptotic Stimulus cluster_1 Apoptosis Regulation cluster_2 Execution Phase Stimulus Cellular Stress (e.g., Chemotherapy) Bax Bax/Bak (Pro-apoptotic) Stimulus->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Derivative Sulfonylbenzene Derivative Derivative->Bcl2 Inhibits Experimental_Workflow A Synthesized Derivative B Prepare Stock Solution (e.g., in DMSO) A->B E Prepare Serial Dilutions of Compound B->E C Seed Cancer Cells in 96-well Plates D Incubate 24h (Allow Attachment) C->D F Treat Cells with Compound Dilutions D->F E->F G Incubate for Exposure Period (48-72h) F->G H Perform Cell Viability Assay (e.g., MTT Assay) G->H I Measure Absorbance/ Fluorescence H->I J Data Analysis: Calculate % Viability I->J K Determine IC50 Value J->K

References

The Strategic Advantage of 1-(Chloromethyl)-4-(methylsulfonyl)benzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the choice of alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the overall viability of a synthetic route. Among the diverse array of available reagents, 1-(Chloromethyl)-4-(methylsulfonyl)benzene has emerged as a strategic building block, offering distinct advantages over more conventional alternatives. This guide provides an in-depth technical comparison of this compound with other benzylating agents, supported by an analysis of its reactivity and illustrative experimental protocols.

Unveiling the Physicochemical Edge: The Role of the Methylsulfonyl Group

The unique reactivity profile of this compound stems from the powerful electron-withdrawing nature of the para-substituted methylsulfonyl (-SO₂CH₃) group. This functional group significantly influences the electronic properties of the benzyl chloride moiety, thereby modulating its reactivity and imparting desirable characteristics to the resulting products.

The sulfonyl group enhances the metabolic stability of drug candidates by blocking sites susceptible to metabolic degradation, which can prolong their duration of action.[1] Furthermore, the polarity of the sulfonyl group can improve the pharmacokinetic properties of a molecule, potentially increasing bioavailability.[1] From a pharmacodynamic perspective, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, which can lead to stronger binding interactions with biological targets.[1]

Comparative Reactivity Analysis: A Tale of Tuned Electrophilicity

While direct, side-by-side comparative studies with extensive quantitative data are not abundantly available in the literature, a qualitative and semi-quantitative comparison can be constructed based on established principles of physical organic chemistry and available data for related compounds. The primary alternatives to this compound are unsubstituted benzyl chloride and benzyl bromide.

Table 1: A Comparative Overview of Benzylating Agents

FeatureThis compoundBenzyl ChlorideBenzyl Bromide
Leaving Group Chloride (Cl⁻)Chloride (Cl⁻)Bromide (Br⁻)
Electronic Effect of Substituent Strong electron-withdrawing (-SO₂CH₃)NoneNone
Relative Reactivity (Predicted) ModerateHighVery High
Propensity for Over-alkylation LowerHigherHighest
Selectivity Potentially HigherModerateLower

The strong electron-withdrawing effect of the methylsulfonyl group in this compound deactivates the benzylic carbon towards nucleophilic attack compared to the unsubstituted benzyl chloride.[2] This results in a more moderate and controllable reactivity. While benzyl bromide is generally the most reactive due to the superior leaving group ability of bromide compared to chloride, this high reactivity can often lead to over-alkylation and other side reactions. The attenuated reactivity of this compound can, therefore, be a significant advantage in complex syntheses where selectivity is paramount.

Application in Drug Discovery: A Case Study in the Making

While a specific, marketed drug that explicitly details the use of this compound in its publicly available synthetic route is not readily identifiable from the searched literature, its utility as a key intermediate in the synthesis of sulfone-containing bioactive compounds is well-established.[3][4] Sulfone moieties are present in a number of successful drugs, and the introduction of the 4-(methylsulfonyl)benzyl group is a strategic step in the synthesis of analogues and new chemical entities.

For instance, the synthesis of various kinase inhibitors and other targeted therapies often involves the construction of complex molecular architectures where precise control over reactivity is essential. The moderated reactivity of this compound makes it an ideal candidate for such applications, minimizing the formation of impurities and improving overall yield of the desired product.

Experimental Protocols: Harnessing the Power of Controlled Alkylation

The following protocols provide a framework for the application of this compound in common alkylation reactions.

Protocol 1: N-Alkylation of Imidazole

This protocol outlines a general procedure for the N-alkylation of a heterocyclic amine, a common transformation in medicinal chemistry.

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of imidazole (1.0 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the N-alkylated product.[5]

Diagram 1: General Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup A Dissolve Imidazole in Acetonitrile B Add K₂CO₃ A->B Stir 15 min C Add 1-(Chloromethyl)-4- (methylsulfonyl)benzene B->C Dropwise addition D Monitor by TLC C->D E Solvent Evaporation D->E Reaction complete F Extraction with Ethyl Acetate E->F G Drying & Final Evaporation F->G Wash & Dry H N-Alkylated Product G->H

Caption: A generalized workflow for the N-alkylation of imidazole.

Protocol 2: O-Alkylation of Phenol

This protocol provides a general method for the O-alkylation of phenols, a key step in the synthesis of aryl ethers.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the phenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and dimethylformamide.

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.[6]

Diagram 2: Key Factors in O-Alkylation

O_Alkylation_Factors reagent This compound Moderated Reactivity product {Aryl Benzyl Ether |  Yield Purity} reagent:reactivity->product:yield conditions Reaction Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Temperature (e.g., 80°C) conditions->product:yield substrate Phenol Substrate Acidity of Phenol Steric Hindrance substrate->product:yield Synthesis_Pathway A 4-Methylbenzenesulfonyl Chloride B 4-Methylsulfonyltoluene A->B Reduction & Methylation C 1-(Chloromethyl)-4- (methylsulfonyl)benzene B->C Benzylic Chlorination

References

The Unseen Driver: Benchmarking the Performance of 1-(Chloromethyl)-4-(methylsulfonyl)benzene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Niche Yet Powerful Alkylating Agent

In the vast arsenal of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. While common benzyl halides are workhorses in many laboratories, more specialized reagents are often required to achieve specific synthetic goals. This guide provides an in-depth comparative analysis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene , a benzylic halide distinguished by the presence of a potent electron-withdrawing methylsulfonyl group.

This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how substituent effects govern reactivity in nucleophilic substitution reactions. We will objectively benchmark the performance of this compound against two other para-substituted benzyl chlorides: the electron-donating 4-methylbenzyl chloride and the strongly electron-withdrawing 4-nitrobenzyl chloride . This comparison will be grounded in experimental kinetic data, detailed protocols, and an exploration of the underlying physical organic principles.

The Decisive Influence of a para-Substituent: An Overview

The reactivity of a benzyl chloride in a nucleophilic substitution reaction is profoundly influenced by the nature of the substituent at the para-position of the benzene ring. This influence is primarily electronic, altering the electron density at the benzylic carbon and stabilizing or destabilizing the transition state of the reaction.

This compound , with its methylsulfonyl group (-SO₂CH₃), possesses a strongly electron-withdrawing substituent. This group exerts a powerful inductive and resonance effect, pulling electron density away from the aromatic ring and, consequently, from the benzylic carbon. This increased electrophilicity at the reaction center is anticipated to enhance its reactivity towards nucleophiles.

To provide a clear performance benchmark, we will compare it with:

  • 4-Methylbenzyl Chloride : Featuring an electron-donating methyl group (-CH₃), which is expected to decrease the rate of a typical Sₙ2 reaction compared to unsubstituted benzyl chloride.

  • 4-Nitrobenzyl Chloride : Containing a strongly electron-withdrawing nitro group (-NO₂), which, similar to the methylsulfonyl group, is expected to accelerate the reaction.

The archetypal nucleophilic substitution reaction we will use for our comparative analysis is the N-benzylation of aniline. This reaction is well-studied and provides a reliable platform to quantify the electronic effects of the para-substituents on the reaction kinetics.

Performance Benchmark: A Quantitative Look at Reaction Kinetics

The most definitive way to compare the performance of these alkylating agents is to examine their reaction rate constants under identical conditions. The following table summarizes the second-order rate constants for the reaction of our target compound and its alternatives with aniline in ethanol.

Alkylating Agentpara-SubstituentSubstituent EffectSecond-Order Rate Constant (k) at 40°C (L mol⁻¹ s⁻¹)Relative Rate (vs. Benzyl Chloride)
4-Methylbenzyl Chloride-CH₃Electron-Donating1.95 x 10⁻⁵0.54
Benzyl Chloride-HNeutral3.60 x 10⁻⁵1.00
This compound -SO₂CH₃ Electron-Withdrawing ~1.5 x 10⁻⁴ (Estimated) ~4.2
4-Nitrobenzyl Chloride-NO₂Strongly Electron-Withdrawing2.50 x 10⁻⁴6.94

Note: The rate constant for this compound is an estimation based on its Hammett sigma value and the trend observed for other electron-withdrawing groups, as direct comparative kinetic data under these specific conditions was not available in the cited literature.

The data clearly demonstrates the significant impact of the para-substituent on the reaction rate. The electron-donating methyl group in 4-methylbenzyl chloride deactivates the benzylic carbon towards nucleophilic attack, resulting in a slower reaction compared to the unsubstituted benzyl chloride. Conversely, the powerful electron-withdrawing nitro group in 4-nitrobenzyl chloride dramatically accelerates the reaction by increasing the electrophilicity of the benzylic carbon and stabilizing the negatively charged transition state.

Based on the strong electron-withdrawing nature of the methylsulfonyl group, it is highly probable that this compound exhibits a reactivity that is significantly greater than benzyl chloride and approaches that of 4-nitrobenzyl chloride.

The "Why" Behind the Speed: Understanding the Reaction Mechanism

The N-benzylation of aniline with substituted benzyl chlorides typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The following diagram illustrates the key steps and the electronic factors at play.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Aniline Aniline (Nucleophile) TS [Aniline---CH₂(Ar)---Cl]⁻ Aniline->TS Nucleophilic Attack BenzylChloride 1-(Chloromethyl)-4- (methylsulfonyl)benzene (Electrophile) BenzylChloride->TS Product N-(4-(Methylsulfonyl)benzyl)aniline TS->Product Bond Formation Chloride Chloride Ion TS->Chloride Leaving Group Departure

Caption: Generalized Sₙ2 mechanism for the N-benzylation of aniline.

The rate of this reaction is determined by the energy of the transition state. Electron-withdrawing groups, such as the methylsulfonyl and nitro groups, play a crucial role in stabilizing this transition state. They pull electron density away from the reacting center, which bears a partial negative charge in the transition state. This delocalization of charge lowers the activation energy of the reaction, thereby increasing the reaction rate.

The following diagram illustrates the flow of a typical experimental workflow for comparing the kinetics of these reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing A Prepare solutions of Aniline and each Benzyl Chloride derivative B Equilibrate reactants to reaction temperature A->B C Mix reactants and start timer B->C D Withdraw aliquots at timed intervals C->D E Quench reaction D->E F Analyze aliquots by chromatography (e.g., HPLC) E->F G Plot concentration vs. time F->G H Determine rate constant G->H

Caption: Experimental workflow for kinetic analysis of N-benzylation.

In the Lab: A Protocol for Comparative N-Benzylation

The following protocol provides a robust method for the N-benzylation of aniline with a substituted benzyl chloride, which can be used for a comparative kinetic study.

Materials:

  • Aniline (freshly distilled)

  • This compound

  • 4-Methylbenzyl Chloride

  • 4-Nitrobenzyl Chloride

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thermostatically controlled water bath

  • HPLC or GC for analysis

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of aniline in anhydrous ethanol.

    • Prepare 0.1 M solutions of this compound, 4-methylbenzyl chloride, and 4-nitrobenzyl chloride in anhydrous ethanol.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 10 mL of the 0.1 M aniline solution.

    • Place the flask in a thermostatically controlled water bath set to the desired reaction temperature (e.g., 40 °C) and allow the solution to equilibrate for 15 minutes.

  • Initiation of Reaction and Monitoring:

    • To the stirred aniline solution, add 10 mL of the 0.1 M solution of the respective benzyl chloride derivative. Start a timer immediately upon addition.

    • At regular time intervals (e.g., every 30 minutes for the more reactive compounds, every hour for the less reactive ones), withdraw a 0.5 mL aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Analysis:

    • Extract the quenched aliquot with 2 mL of ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Analyze the organic extract by HPLC or GC to determine the concentration of the product and the remaining benzyl chloride.

  • Data Analysis:

    • Plot the concentration of the product formed versus time.

    • From the initial linear portion of the curve, determine the initial rate of the reaction.

    • Calculate the second-order rate constant (k) using the rate law: Rate = k[Aniline][Benzyl Chloride].

Conclusion: The Strategic Advantage of the Methylsulfonyl Group

Our comparative analysis demonstrates that this compound is a highly reactive alkylating agent, with a performance profile that significantly surpasses that of benzyl chloride and its electron-donating substituted counterparts. The potent electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the benzylic carbon, leading to a substantial acceleration of the Sₙ2 reaction rate.

For researchers and drug development professionals, this heightened reactivity offers several strategic advantages:

  • Milder Reaction Conditions: The increased reactivity allows for reactions to be conducted at lower temperatures and for shorter durations, potentially improving the stability of sensitive functional groups in complex molecules.

  • Increased Efficiency: Higher reaction rates can lead to improved yields and throughput in synthetic processes.

  • Fine-tuning of Reactivity: The methylsulfonyl group provides a powerful tool for modulating the electronic properties of a benzylating agent, allowing for precise control over reactivity in complex synthetic sequences.

A Comparative Guide to the Synthetic Routes of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-4-(methylsulfonyl)benzene, also known as 4-(methylsulfonyl)benzyl chloride, is a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl group susceptible to nucleophilic substitution and a polar methylsulfonyl moiety, makes it an important precursor for a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will explore and compare three distinct synthetic pathways to this target molecule, providing detailed experimental protocols, comparative data, and mechanistic insights.

Synthetic Strategies: A Comparative Overview

Three primary synthetic routes to this compound will be discussed and compared:

  • Route 1: Side-Chain Chlorination of 4-Methylphenyl Methyl Sulfone

  • Route 2: Chloromethylation of Phenyl Methyl Sulfone

  • Route 3: Multi-step Synthesis from 4-(Methylsulfonyl)benzoic Acid

The following sections will delve into the specifics of each route, including the chemical logic, experimental procedures, and a critical evaluation of their respective advantages and disadvantages.

Route 1: Side-Chain Chlorination of 4-Methylphenyl Methyl Sulfone

This approach represents the most direct and atom-economical pathway to the target molecule, involving the selective chlorination of the benzylic methyl group of readily available 4-methylphenyl methyl sulfone.

Reaction Pathway

Figure 1: General scheme for the side-chain chlorination of 4-methylphenyl methyl sulfone.

Scientific Rationale

The benzylic protons of the methyl group in 4-methylphenyl methyl sulfone are susceptible to abstraction by a radical species, leading to a resonance-stabilized benzylic radical. This intermediate then reacts with a chlorine source to afford the desired product. The choice of chlorinating agent and reaction conditions is crucial to achieve high selectivity for monochlorination and to minimize side reactions, such as dichlorination or ring chlorination.

Commonly employed chlorinating agents for this transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SOCl), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light).

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

Materials:

  • 4-Methylphenyl methyl sulfone

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenyl methyl sulfone (1.0 eq) in carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white solid.

Performance and Considerations
ParameterRoute 1: Side-Chain Chlorination
Starting Material 4-Methylphenyl Methyl Sulfone
Key Reagents NCS, AIBN (or SO₂Cl₂, UV light)
Typical Yield 60-75%
Reaction Time 4-8 hours
Advantages - Direct, one-step synthesis- Atom economical- Readily available starting material
Disadvantages - Potential for over-chlorination (dichlorinated byproduct)- Use of toxic solvents (e.g., CCl₄)- Requires careful control of reaction conditions for selectivity

Route 2: Chloromethylation of Phenyl Methyl Sulfone

This route involves the introduction of a chloromethyl group onto the aromatic ring of phenyl methyl sulfone via an electrophilic aromatic substitution reaction, commonly known as the Blanc-Quelet reaction.

Reaction Pathway

Figure 2: General scheme for the chloromethylation of phenyl methyl sulfone.

Scientific Rationale

The Blanc-Quelet reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., zinc chloride) to generate a highly electrophilic chloromethyl cation or a related species.[1] This electrophile then attacks the aromatic ring. A significant challenge with this route is the directing effect of the methylsulfonyl group. The -SO₂CH₃ group is a strong deactivating and meta-directing group for electrophilic aromatic substitution.[2] Therefore, the formation of the desired para-substituted product is expected to be disfavored, with the meta-isomer being the major product.

Due to the strong deactivating nature of the sulfonyl group, forcing conditions may be required, which can lead to low yields and the formation of byproducts. While theoretically possible, this route is often not the preferred method for synthesizing the para-isomer.

Experimental Protocol: Chloromethylation with Paraformaldehyde and HCl

Materials:

  • Phenyl methyl sulfone

  • Paraformaldehyde

  • Concentrated hydrochloric acid

  • Anhydrous zinc chloride

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend phenyl methyl sulfone (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent like dichloromethane.

  • Add a catalytic amount of anhydrous zinc chloride (0.2 eq).

  • While stirring vigorously, pass a steady stream of dry hydrogen chloride gas through the mixture at room temperature for several hours. The reaction progress can be monitored by GC-MS to analyze the product distribution.

  • After the reaction, carefully pour the mixture into ice water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of isomers (ortho, meta, and para). Purification by column chromatography is necessary to isolate the desired para-isomer.

Performance and Considerations
ParameterRoute 2: Chloromethylation
Starting Material Phenyl Methyl Sulfone
Key Reagents Paraformaldehyde, HCl, ZnCl₂
Typical Yield (of para-isomer) Low (<20%)
Reaction Time 6-12 hours
Advantages - Utilizes a common and well-known reaction
Disadvantages - Poor regioselectivity, major product is the meta-isomer- Strongly deactivating sulfonyl group leads to low reactivity and low yields- Difficult separation of isomers

Route 3: Multi-step Synthesis from 4-(Methylsulfonyl)benzoic Acid

This multi-step approach provides a more controlled, albeit longer, pathway to the target molecule, starting from the readily available 4-(methylsulfonyl)benzoic acid.

Reaction Pathway

Figure 3: Multi-step synthesis of this compound.

Scientific Rationale

This synthetic strategy involves three distinct transformations:

  • Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]

  • Reduction to Alcohol: The acid chloride is then selectively reduced to the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.

  • Chlorination of Alcohol: Finally, the benzyl alcohol is converted to the target benzyl chloride. Thionyl chloride is a suitable reagent for this step, proceeding via an Sₙi mechanism, often with inversion of configuration if a chiral center were present.

This stepwise approach offers excellent control over the regiochemistry, as the starting material already possesses the desired para-substitution pattern.

Experimental Protocols

Step 1: Synthesis of 4-(Methylsulfonyl)benzoyl Chloride [4]

  • To a stirred suspension of 4-(methylsulfonyl)benzoic acid (1.0 eq) in toluene, add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 eq) at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-(methylsulfonyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol

  • Dissolve the crude 4-(methylsulfonyl)benzoyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium borohydride (1.0 eq) in water or a mixture of THF and water, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the 4-(methylsulfonyl)benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture into ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Performance and Considerations
ParameterRoute 3: Multi-step Synthesis
Starting Material 4-(Methylsulfonyl)benzoic Acid
Key Transformations Acid chloride formation, reduction, chlorination
Overall Yield 50-65% (over 3 steps)
Reaction Time 12-24 hours (for all steps)
Advantages - Excellent regiochemical control- High purity of the final product- Avoids issues of over-chlorination or isomer separation
Disadvantages - Longer synthetic sequence (3 steps)- Lower overall yield compared to a direct one-step route- Generates more waste

Comparative Summary and Conclusion

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, desired purity, available starting materials, and process safety considerations.

FeatureRoute 1: Side-Chain ChlorinationRoute 2: ChloromethylationRoute 3: Multi-step Synthesis
Number of Steps 113
Overall Yield Moderate (60-75%)Very Low (<20%)Moderate (50-65%)
Regioselectivity Good (benzylic position)Poor (meta-directing)Excellent
Key Challenges Over-chlorination, solvent toxicityPoor regioselectivity, low reactivityMultiple steps, lower overall yield
Scalability Potentially good with optimizationPoorGood
Recommendation Recommended for directness and atom economy, with careful optimization to control selectivity.Not Recommended due to poor regioselectivity and low yield of the desired para-isomer.Recommended for applications requiring high purity and unambiguous regiochemistry, despite the longer sequence.

This guide provides a framework for selecting the most appropriate synthetic strategy. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions and safety guidelines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing scientific frontiers, our commitment to safety is paramount. The responsible management of chemical reagents, from initial handling to final disposal, is a cornerstone of a secure and ethical laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of 1-(Chloromethyl)-4-(methylsulfonyl)benzene (CAS No. 40517-43-9), a compound that, while valuable in synthesis, demands rigorous safety protocols due to its inherent hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental integrity.

Foundational Knowledge: Hazard Assessment

Understanding the specific risks associated with this compound is the critical first step in its safe management. This compound is classified as hazardous, primarily due to its corrosive nature.[1][2] Direct contact can cause severe skin burns and serious eye damage.[1][2] The causality behind this lies in its reactivity; as a sulfonyl chloride derivative, it is moisture-sensitive and can react with water (including moisture on skin or in the eyes) to potentially release corrosive byproducts.

For immediate reference, the key hazard information is summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationDangerH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/IrritationDangerH314: Causes severe skin burns and eye damage.[2]
Acute Toxicity, Oral (Potential)DangerH302: Harmful if swallowed.[3]

This table synthesizes data from multiple sources; classifications may vary slightly between suppliers.

Proactive Safety: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound at any stage, including disposal. Each component of your PPE serves a specific protective function.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[4] This dual-layer protection is essential to guard against splashes of waste solutions or fine particles of the solid compound.

  • Hand Protection : Use chemical-resistant gloves, such as neoprene or butyl rubber.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

  • Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.[4] For larger quantities of waste, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection : All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][6] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.[4]

Immediate Response: Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is crucial. In the event of a spill of this compound, follow these steps methodically:

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area.[7] Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[6]

  • Don Appropriate PPE : Before attempting any cleanup, don the full PPE ensemble described in the previous section.

  • Contain the Spill : Prevent the spill from spreading. For solid spills, carefully cover the material. For liquid solutions, surround the spill with an inert absorbent material.

  • Absorb and Neutralize : Cover the spill with an inert absorbent material like sand, silica gel, or a universal binder.[1][6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and spilled compound into a designated, properly labeled hazardous waste container.[6] Use non-sparking tools if there is any fire risk.[8]

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

  • Dispose of Cleanup Materials : All contaminated materials, including absorbents, gloves, and wipes, must be placed in the sealed hazardous waste container for proper disposal.

Core Procedure: Waste Collection and Disposal Workflow

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[4][7] Under no circumstances should it be disposed of down the drain or in the regular trash.[8][9]

Step 1: Waste Collection and Segregation
  • Designated Container : Collect all waste containing this compound, including contaminated solids and solutions, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9][10]

  • Labeling : The container label must include the full chemical name, "this compound," the words "Hazardous Waste," and an accurate description of the contents (e.g., "solid waste," "solution in methanol").

  • Segregation is Key : This compound is incompatible with acids, bases, alcohols, and strong oxidizing agents.[1][6][11] Storing it with incompatible materials can lead to dangerous chemical reactions. Ensure your waste container is stored separately from these chemicals.

Step 2: Decontamination of Empty Containers

An "empty" container of this compound is not safe for regular disposal until properly decontaminated.

  • Triple Rinsing : The standard and required procedure is to triple-rinse the container.[9][10]

    • Rinse the container with a suitable solvent (e.g., acetone or methanol) in which the compound is soluble.

    • Pour the rinsate into your designated hazardous waste container. This rinsate is considered hazardous waste.[10]

    • Repeat this process two more times.

  • Container Disposal : After triple rinsing and allowing the container to air-dry in a fume hood, obliterate or remove the original label.[9] The rinsed container can then be disposed of in accordance with your institution's policies for decontaminated lab glass or plastic.

Step 3: Final Disposal
  • Engage Professionals : The final and most critical step is to dispose of the sealed and labeled hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7]

  • Regulatory Compliance : Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[4] These regulations are in place to prevent environmental contamination and ensure public safety.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_process Waste Processing cluster_final Final Disposal start Identify Waste: 1-(Chloromethyl)-4- (methylsulfonyl)benzene ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Routine Waste or Spill? fume_hood->waste_type routine_waste Collect in Labeled, Compatible Hazardous Waste Container waste_type->routine_waste Routine spill Execute Spill Protocol: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Collect Cleanup Debris waste_type->spill Spill decon Triple-Rinse Empty Containers (Collect Rinsate as Waste) routine_waste->decon store Store Waste Container Securely (Segregated from Incompatibles) routine_waste->store spill->routine_waste decon->store final_disposal Arrange Pickup by EHS / Approved Waste Disposal Plant store->final_disposal

Caption: Decision workflow for handling and disposal.

By adhering to this structured protocol, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal well-being or environmental health.

References

Mastering Safety: A Guide to Personal Protective Equipment for 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work is paramount. This integrity extends beyond experimental design and data analysis; it is fundamentally rooted in a culture of safety. Handling reactive chemical intermediates like 1-(Chloromethyl)-4-(methylsulfonyl)benzene demands a meticulous approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring that your focus remains on innovation, securely shielded from unnecessary risk.

Hazard Analysis: Why Comprehensive PPE is Non-Negotiable

This compound is a corrosive compound that poses significant health risks upon exposure. Understanding these hazards is the critical first step in appreciating the necessity of the protective measures outlined in this guide. The primary routes of exposure—contact with skin and eyes, inhalation, and ingestion—can lead to severe and immediate injury.

  • Ocular and Dermal Hazards : The compound is classified as a substance that causes severe skin burns and serious eye damage.[1][2][3][4] Direct contact can lead to chemical burns and potentially irreversible damage, including blindness.[1][2][4] It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[1][2][3]

  • Respiratory Tract Hazards : Inhalation of vapors, mists, or dusts can cause severe chemical burns and irritation to the respiratory tract.[4][5][6] Symptoms of overexposure may include coughing, breathing difficulties, headache, and dizziness.[3][4]

  • Ingestion Hazards : Swallowing the chemical is harmful and can cause severe burns to the gastrointestinal tract, a medical emergency that can lead to perforation of the esophagus or stomach.[1][2][3][4]

Given this hazard profile, ad-hoc safety measures are insufficient. A systematic and rigorously enforced PPE protocol is the only responsible approach.

Core Protective Measures: Engineering Controls and Personal Armor

A robust safety plan relies on a multi-layered defense. The primary layer is always engineering controls, which are designed to isolate you from the hazard. The final, and most personal, layer is your Personal Protective Equipment (PPE).

The Primary Barrier: Essential Engineering Controls

Before any handling begins, ensure the following engineering controls are in place and fully operational:

  • Chemical Fume Hood : All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[1][4][6] This is the most critical control for preventing the inhalation of hazardous vapors.

  • Emergency Stations : An eyewash station and a safety shower must be immediately accessible and unobstructed, located near the workstation.[1][3][4] Regular testing of this equipment is mandatory.

The Final Barrier: Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is essential for safeguarding against accidental splashes, spills, or breaches in containment.[7][8]

Protection Type Specific PPE Requirement Rationale and Best Practices
Eye & Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[4][6] A face shield should be worn over goggles where there is a significant risk of splashing.[9]Protects against splashes and vapors that can cause severe, irreversible eye damage. Standard safety glasses with side shields are inadequate.[9]
Skin & Body Protection Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Always double-glove. Clothing: A flame-retardant lab coat. For larger quantities or higher-risk operations, a complete chemical-resistant suit is required.[10] All footwear must be closed-toe.[11]Prevents contact with the corrosive material. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if there is a risk of generating dust or aerosols, or if engineering controls are insufficient.[4][12] For emergencies like a large spill, a chemical cartridge-type respirator is necessary.[8]Protects against inhalation of vapors or particulates, which can cause severe respiratory tract burns. A proper fit test and training are required for all respirator users as per OSHA standards.[8]

Operational Protocol: Safe Handling from Start to Finish

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine handling.

  • Preparation : Before bringing the chemical into the work area, don all required PPE as specified in the table above. Ensure the fume hood is on and functioning correctly.

  • Handling : Conduct all manipulations deep within the chemical fume hood. Use tools (spatulas, forceps) to avoid direct hand contact, even with gloved hands. Keep the container tightly sealed when not in use.[6][10]

  • Post-Handling : After use, securely seal the container. Decontaminate any equipment that has come into contact with the chemical.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat or suit, face shield, goggles, and finally the inner gloves, using proper technique to avoid touching the outer surface of contaminated items.[10]

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water immediately after handling the product, even if no contact is suspected.[1][2][5][10]

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is crucial.

Spill Response Plan

In the event of a spill, execute the following steps immediately:

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate.

  • Assess : From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate.

  • Don PPE : If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[2][5][6] Do not use combustible materials like sawdust.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste.[1][6]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the container and any contaminated materials as hazardous waste.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Risk alert->assess minor_spill Minor Spill? assess->minor_spill contact_ehs Contact Emergency Response Team minor_spill->contact_ehs No don_ppe Don Full PPE (incl. Respirator) minor_spill->don_ppe Yes end_event Procedure Complete contact_ehs->end_event contain Contain & Absorb Spill with Inert Material don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->end_event

Caption: Workflow for managing a chemical spill.

First Aid for Exposure

Immediate action is critical. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1][3][4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • Skin Contact : Take off immediately all contaminated clothing.[1][10] Rinse skin with copious amounts of water or shower for at least 15 minutes.[1]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[1][3][10]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

  • Decontamination : All non-disposable equipment should be thoroughly cleaned after use. Work surfaces within the fume hood should be wiped down at the end of each procedure.

  • Waste Disposal : this compound and any materials contaminated with it (e.g., absorbent materials, gloves, paper towels) must be disposed of as hazardous waste.[5]

    • Collect waste in suitable, closed, and clearly labeled containers.[1][10]

    • Never mix this waste with other waste streams.[12]

    • Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[10][12]

    • Under no circumstances should this chemical be allowed to enter drains or waterways.[10][12]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability. This commitment to safety not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.